molecular formula C26H36N4O4+2 B1218459 Morfamquat CAS No. 7411-47-4

Morfamquat

Cat. No.: B1218459
CAS No.: 7411-47-4
M. Wt: 468.6 g/mol
InChI Key: UBAQQOLXBOKEHR-UHFFFAOYSA-N
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Description

Morfamquat, also known as this compound, is a useful research compound. Its molecular formula is C26H36N4O4+2 and its molecular weight is 468.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound [ISO] is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

7411-47-4

Molecular Formula

C26H36N4O4+2

Molecular Weight

468.6 g/mol

IUPAC Name

1-(3,5-dimethylmorpholin-4-yl)-2-[4-[1-[2-(3,5-dimethylmorpholin-4-yl)-2-oxoethyl]pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]ethanone

InChI

InChI=1S/C26H36N4O4/c1-19-15-33-16-20(2)29(19)25(31)13-27-9-5-23(6-10-27)24-7-11-28(12-8-24)14-26(32)30-21(3)17-34-18-22(30)4/h5-12,19-22H,13-18H2,1-4H3/q+2

InChI Key

UBAQQOLXBOKEHR-UHFFFAOYSA-N

SMILES

CC1COCC(N1C(=O)C[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)CC(=O)N4C(COCC4C)C)C

Canonical SMILES

CC1COCC(N1C(=O)C[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)CC(=O)N4C(COCC4C)C)C

Pictograms

Irritant

Synonyms

morfamquat

Origin of Product

United States

Foundational & Exploratory

Morfamquat's Mechanism of Action in Plants: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morfamquat is an obsolete quaternary ammonium herbicide belonging to the bipyridinium chemical class.[1][2][3] Its herbicidal activity stems from its role as a potent inhibitor of Photosystem I (PSI) in the photosynthetic electron transport chain.[1][2] This guide provides a detailed examination of the molecular mechanisms underlying this compound's phytotoxicity, the subsequent cellular damage, and the key experimental protocols used to investigate these effects. Due to the limited availability of specific research on this compound, this document draws upon the extensive body of knowledge surrounding the closely related and well-studied bipyridinium herbicide, paraquat, to illustrate the core mechanisms.

Core Mechanism of Action: Photosystem I Inhibition

This compound is a broad-spectrum, non-residual contact herbicide with desiccant properties.[1][2] The primary target of this compound within the plant cell is Photosystem I (PSI), a critical complex in the light-dependent reactions of photosynthesis.

The established mechanism for bipyridinium herbicides involves the interception of electrons within PSI.[4] Under normal photosynthetic conditions, electrons energized by light are passed along a series of acceptors within PSI and are ultimately transferred to NADP+ to form NADPH. This compound, due to its electrochemical potential, acts as an "electron thief," diverting electrons from the iron-sulfur clusters of the PSI complex, likely from ferredoxin.[5]

This process can be summarized as follows:

  • Uptake and Translocation: this compound is absorbed by the foliage. As a contact herbicide, its movement within the plant is limited.

  • Reduction of this compound: In the chloroplast, the this compound dication (MQ²⁺) accepts an electron from PSI, becoming a monocation radical (MQ⁺•).

  • Regeneration and ROS Production: This radical is highly unstable and rapidly transfers the electron to molecular oxygen (O₂), regenerating the this compound dication and producing a superoxide radical (O₂⁻•).[4]

This rapid re-oxidation allows a single molecule of this compound to participate in numerous cycles, leading to the continuous and massive production of superoxide radicals as long as light and photosynthesis are active.

Signaling Pathway: Oxidative Stress and Cellular Collapse

The relentless generation of superoxide radicals initiates a catastrophic cascade of oxidative stress.[6] The plant's endogenous antioxidant systems are quickly overwhelmed, leading to widespread cellular damage and rapid cell death.

The key events in this pathway are:

  • Formation of Other ROS: The initial superoxide radical (O₂⁻•) is converted into other, more damaging reactive oxygen species (ROS). The enzyme superoxide dismutase (SOD) converts O₂⁻• into hydrogen peroxide (H₂O₂).[4][7] Subsequently, H₂O₂ can react with O₂⁻• in the Haber-Weiss reaction, or with transition metals in the Fenton reaction, to produce highly reactive hydroxyl radicals (•OH).[4]

  • Lipid Peroxidation: These ROS, particularly the hydroxyl radical, attack polyunsaturated fatty acids in cellular membranes (plasmalemma, tonoplast, and thylakoid membranes). This initiates a chain reaction known as lipid peroxidation, which destroys membrane integrity.[5][7]

  • Cellular Damage and Death: The loss of membrane integrity leads to the leakage of cellular contents, rapid desiccation, and tissue necrosis.[8] This manifests visually as wilting, chlorosis, and a "water-soaked" appearance of the leaves, which quickly turn brown and die.[5] The entire process is light-dependent and can cause plant death within a few days.[5]

Morfamquat_Action_Pathway This compound This compound (MQ²⁺) PSI Photosystem I (PSI) Electron Transport Chain This compound->PSI Accepts electron Morfamquat_Radical This compound Radical (MQ⁺•) Electron e⁻ PSI->Electron Electron->this compound Reduction Morfamquat_Radical->this compound Re-oxidation Cycle Oxygen Molecular Oxygen (O₂) Morfamquat_Radical->Oxygen Transfers e⁻ Superoxide Superoxide Radical (O₂⁻•) Oxygen->Superoxide Forms SOD Superoxide Dismutase (SOD) Superoxide->SOD Hydroxyl Hydroxyl Radical (•OH) Superoxide->Hydroxyl H2O2 Hydrogen Peroxide (H₂O₂) SOD->H2O2 Converts to H2O2->Hydroxyl Fenton/Haber-Weiss Reactions Lipid_Peroxidation Lipid Peroxidation Hydroxyl->Lipid_Peroxidation Initiates Membrane_Damage Membrane Damage & Cell Leakage Lipid_Peroxidation->Membrane_Damage Cell_Death Cell Death & Necrosis Membrane_Damage->Cell_Death

Caption: Signaling pathway of this compound-induced oxidative stress and cell death.

Quantitative Data Analysis

ParameterDescriptionTypical UnitsExperimental Protocol
PSI Electron Transport Rate Rate of electron flow through Photosystem I, measured by the reduction of an artificial electron acceptor.µmol (acceptor) mg Chl⁻¹ h⁻¹Hill Reaction Assay
Fv/Fm Maximum quantum efficiency of Photosystem II. A general indicator of photosynthetic stress.Unitless ratio (0-1)Chlorophyll Fluorescence Measurement
Lipid Peroxidation (MDA) Concentration of Malondialdehyde (MDA), a byproduct of lipid peroxidation, indicating membrane damage.nmol g⁻¹ FWTBARS Assay
Superoxide Dismutase (SOD) Activity Activity of the key enzyme that scavenges superoxide radicals.Units mg⁻¹ proteinSOD Activity Assay
Catalase (CAT) Activity Activity of the enzyme responsible for detoxifying hydrogen peroxide.Units mg⁻¹ proteinCatalase Activity Assay

Key Experimental Protocols

The following protocols are standard methods used to assess the mechanism of action of PSI-inhibiting herbicides.

Protocol 1: Isolation of Functional Chloroplasts

This protocol is a prerequisite for in vitro assays like the Hill Reaction. It is adapted from standard procedures for spinach leaves.[9][10]

Materials:

  • Fresh spinach leaves (approx. 30-40 g)

  • Ice-cold chloroplast isolation buffer (CIB): 0.33 M sorbitol, 50 mM HEPES-KOH (pH 7.6), 2 mM EDTA, 1 mM MgCl₂, 5 mM ascorbate, 0.1% (w/v) BSA.

  • Blender, cheesecloth, miracloth.

  • Refrigerated centrifuge and tubes.

Procedure:

  • Pre-chill the blender, buffer, and all glassware to 4°C.

  • De-vein spinach leaves and cut them into small pieces.

  • Homogenize the leaves in ~150 mL of ice-cold CIB with three short bursts of 3-5 seconds each in the blender.

  • Quickly filter the homogenate through eight layers of cheesecloth into a chilled beaker.

  • Transfer the filtrate to centrifuge tubes and centrifuge at 200 x g for 2 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant to new tubes and centrifuge at 1,000 x g for 7 minutes at 4°C to pellet the chloroplasts.

  • Discard the supernatant. Gently resuspend the green pellet in a small volume (~2-3 mL) of CIB using a soft paintbrush. This is the crude chloroplast suspension.

  • Determine the chlorophyll concentration spectrophotometrically.

Protocol 2: Measurement of PSI Electron Transport Rate (Hill Reaction)

This assay measures the rate of electron transport in isolated chloroplasts by monitoring the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP).[11][12]

Materials:

  • Isolated chloroplast suspension.

  • Hill reaction buffer: 100 mM sorbitol, 10 mM K₃Fe(CN)₆, 5 mM MgCl₂, 2 mM HEPES (pH 7.6), 10 mM NaCl.

  • DCPIP solution (0.1 mM).

  • Spectrophotometer and cuvettes.

  • Light source.

Procedure:

  • Prepare the reaction mixture in a cuvette containing the Hill reaction buffer and varying concentrations of this compound.

  • Add a small aliquot of the chloroplast suspension to the cuvette to a final chlorophyll concentration of 10-15 µg/mL.

  • Add DCPIP to the mixture.

  • Immediately measure the initial absorbance at 600 nm (A₆₀₀) in the dark. This is the time-zero reading.

  • Expose the cuvette to a strong light source.

  • Measure the decrease in A₆₀₀ at regular intervals (e.g., every 30 seconds) for 3-5 minutes.

  • The rate of DCPIP reduction is calculated using its extinction coefficient and reflects the rate of electron transport.

Protocol 3: Assessment of Lipid Peroxidation (TBARS Assay)

This protocol quantifies malondialdehyde (MDA), a marker of lipid peroxidation, in plant tissue.[13][14]

Materials:

  • Plant leaf tissue (control and this compound-treated).

  • Trichloroacetic acid (TCA) solutions (10% and 20%).

  • Thiobarbituric acid (TBA) solution (0.5% in 20% TCA).

  • Mortar and pestle, centrifuge, spectrophotometer.

  • Water bath (95°C).

Procedure:

  • Harvest 0.5 g of leaf tissue and homogenize in 5 mL of 10% TCA using an ice-cold mortar and pestle.

  • Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.

  • Take 1 mL of the supernatant and add 4 mL of 0.5% TBA in 20% TCA.

  • Incubate the mixture in a water bath at 95°C for 30 minutes.

  • Quickly cool the reaction on ice to stop the reaction.

  • Centrifuge at 10,000 x g for 10 minutes to clarify the solution.

  • Measure the absorbance of the supernatant at 532 nm and correct for non-specific absorbance by subtracting the absorbance at 600 nm.

  • Calculate the MDA concentration using the Beer-Lambert law with an extinction coefficient of 155 mM⁻¹ cm⁻¹.

TBARS_Workflow start Start: Plant Tissue (0.5g) homogenize Homogenize in 5 mL 10% TCA start->homogenize centrifuge1 Centrifuge (12,000 x g, 15 min) homogenize->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 mix Mix 1 mL Supernatant + 4 mL 0.5% TBA supernatant1->mix incubate Incubate (95°C, 30 min) mix->incubate cool Cool on Ice incubate->cool centrifuge2 Centrifuge (10,000 x g, 10 min) cool->centrifuge2 supernatant2 Collect Supernatant centrifuge2->supernatant2 measure Measure Absorbance (A532 - A600) supernatant2->measure calculate Calculate MDA Concentration measure->calculate

Caption: Experimental workflow for the TBARS assay to measure lipid peroxidation.

Conclusion

This compound acts as a classic bipyridinium herbicide, disrupting photosynthetic electron flow at PSI to trigger a massive and uncontrollable production of reactive oxygen species. The ensuing oxidative stress rapidly destroys cellular membranes through lipid peroxidation, leading to swift tissue necrosis and plant death. While specific molecular interaction studies and quantitative data for this compound are scarce, its mechanism of action can be reliably inferred from its chemical class. The experimental protocols detailed herein provide a robust framework for researchers to investigate and quantify the phytotoxic effects of this compound and other PSI-inhibiting compounds.

References

Morfamquat Dichloride: A Technical Guide to its Synthesis and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morfamquat dichloride is a quaternary ammonium herbicide, recognized for its activity against broadleaf weeds. As a member of the bipyridinium family, its mode of action is the inhibition of Photosystem I (PSI) in the photosynthetic electron transport chain, leading to rapid desiccation and cell death. This technical guide provides a comprehensive overview of the synthesis of this compound dichloride, its chemical and physical properties, and its biological activity. Detailed experimental protocols for its synthesis and analysis are presented, alongside a discussion of its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of herbicides and related chemical compounds.

Introduction

This compound dichloride, chemically known as 1,1'-bis[2-(3,5-dimethylmorpholin-4-yl)-2-oxoethyl]-4,4'-bipyridinium dichloride, is a contact herbicide with some desiccant action.[1] It was once used for the control of broadleaf weeds in cereals and turf.[2] Belonging to the bipyridinium class of herbicides, which also includes paraquat and diquat, its herbicidal activity stems from its ability to intercept electrons in the Photosystem I (PSI) of plants, leading to the generation of reactive oxygen species and subsequent cellular damage.[1] Although its use has become less common in many parts of the world, a thorough understanding of its synthesis and chemical properties remains pertinent for academic research, environmental studies, and the development of new herbicidal agents.

Synthesis of this compound Dichloride

The synthesis of this compound dichloride is a multi-step process that involves the quaternization of 4,4'-bipyridine with a substituted morpholine derivative, followed by the formation of the dichloride salt.[1]

Synthesis Pathway

G cluster_0 Step 1: Preparation of the Alkylating Agent cluster_1 Step 2: Quaternization cluster_2 Step 3: Salt Formation 3,5-Dimethylmorpholine 3,5-Dimethylmorpholine N-Chloroacetyl-3,5-dimethylmorpholine N-(Chloroacetyl)-3,5-dimethylmorpholine 3,5-Dimethylmorpholine->N-Chloroacetyl-3,5-dimethylmorpholine Reaction with Chloroacetyl_chloride Chloroacetyl chloride Chloroacetyl_chloride->N-Chloroacetyl-3,5-dimethylmorpholine Morfamquat_cation This compound cation N-Chloroacetyl-3,5-dimethylmorpholine->Morfamquat_cation Reaction with 4,4'-Bipyridine 4,4'-Bipyridine 4,4'-Bipyridine->Morfamquat_cation Morfamquat_dichloride This compound dichloride Morfamquat_cation->Morfamquat_dichloride Reaction with Hydrochloric_acid Hydrochloric acid Hydrochloric_acid->Morfamquat_dichloride

Caption: Synthesis pathway of this compound dichloride.

Experimental Protocol (Proposed)

The following is a proposed experimental protocol based on the general understanding of bipyridinium herbicide synthesis. Specific reaction conditions may require optimization.

Step 1: Synthesis of N-(Chloroacetyl)-3,5-dimethylmorpholine

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 3,5-dimethylmorpholine in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether).

  • Cool the solution in an ice bath.

  • Slowly add an equimolar amount of chloroacetyl chloride dropwise from the dropping funnel with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and a saturated sodium bicarbonate solution to remove any unreacted acid chloride and HCl.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain N-(chloroacetyl)-3,5-dimethylmorpholine.

Step 2: Synthesis of 1,1'-bis[2-(3,5-dimethylmorpholin-4-yl)-2-oxoethyl]-4,4'-bipyridinium cation

  • In a round-bottom flask, dissolve 4,4'-bipyridine in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).[3]

  • Add a slight excess (approximately 2.2 molar equivalents) of N-(chloroacetyl)-3,5-dimethylmorpholine to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours.

  • Monitor the formation of the bipyridinium salt, which may precipitate out of the solution upon cooling.

  • If precipitation occurs, collect the solid by filtration. Otherwise, the solvent can be removed under reduced pressure to yield the crude product.

Step 3: Formation of this compound Dichloride

  • Dissolve the crude 1,1'-bis[2-(3,5-dimethylmorpholin-4-yl)-2-oxoethyl]-4,4'-bipyridinium cation in a minimal amount of water.

  • Add a concentrated solution of hydrochloric acid to the aqueous solution of the cation.[1]

  • The this compound dichloride salt will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with a small amount of cold water, and then with a suitable organic solvent (e.g., acetone) to remove impurities.

  • Dry the final product under vacuum.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound dichloride is presented in the table below.

PropertyValueSource
IUPAC Name 1,1′-bis[2-(3,5-dimethylmorpholin-4-yl)-2-oxoethyl]-[4,4′-bipyridine]-1,1′-diium dichloride[4]
CAS Number 4636-83-3[5]
Molecular Formula C₂₆H₃₆Cl₂N₄O₄[5]
Molecular Weight 539.5 g/mol [5]
Melting Point >300 °C[3]
Solubility in Water Data not available[2]
Solubility in Organic Solvents Data not available[2]
Octanol-Water Partition Coefficient (log P) Data not available[2]
pKa Data not available

Biological Activity and Mechanism of Action

Herbicidal Activity

This compound dichloride is a selective herbicide primarily effective against broadleaf weeds.[6] Its mode of action is through the inhibition of Photosystem I (PSI), a critical component of the photosynthetic process in plants.[1]

Mechanism of Action: Photosystem I Inhibition

G Light Light PSII Photosystem II Light->PSII Electron_Transport_Chain Electron Transport Chain PSII->Electron_Transport_Chain e- PSI Photosystem I Electron_Transport_Chain->PSI e- Ferredoxin Ferredoxin PSI->Ferredoxin e- NADP_Reductase NADP+ Reductase Ferredoxin->NADP_Reductase e- This compound This compound Dichloride Ferredoxin->this compound e- diversion NADPH NADPH NADP_Reductase->NADPH NADP⁺ → NADPH Oxygen O₂ This compound->Oxygen e- transfer Superoxide Superoxide (O₂⁻) Oxygen->Superoxide Cell_Damage Cell Damage Superoxide->Cell_Damage

Caption: Mechanism of Photosystem I inhibition by this compound dichloride.

In the normal photosynthetic process, light energy excites electrons in Photosystem I. These high-energy electrons are transferred to ferredoxin, which then reduces NADP+ to NADPH, a vital molecule for carbon fixation. This compound dichloride, due to its redox potential, intercepts these electrons from ferredoxin. The now-reduced this compound radical cation rapidly reacts with molecular oxygen to produce a superoxide radical. This process regenerates the this compound cation, allowing it to participate in this cycle repeatedly. The accumulation of superoxide radicals and other reactive oxygen species leads to rapid lipid peroxidation, membrane damage, and ultimately, cell death.

Toxicological Profile

The available toxicological data for this compound dichloride is summarized below.

EndpointValueSpeciesSource
Acute Oral LD₅₀ 325 mg/kgRat[2]
Acute Oral LD₅₀ 367 mg/kgBird (Gallus domesticus)[2]
Chronic 21d NOAEL Data not available[2]

This compound dichloride is classified as harmful if swallowed and causes skin and serious eye irritation.[5] It is also considered a neurotoxin.[2]

Analytical Methodology

The quantification of this compound dichloride is typically achieved through High-Performance Liquid Chromatography (HPLC).

Experimental Workflow for Herbicide Analysis

G Sample_Collection Sample Collection (e.g., soil, water, plant tissue) Extraction Extraction (e.g., with water or solvent) Sample_Collection->Extraction Cleanup Sample Cleanup (e.g., Solid Phase Extraction) Extraction->Cleanup HPLC_Analysis HPLC Analysis Cleanup->HPLC_Analysis Data_Analysis Data Analysis and Quantification HPLC_Analysis->Data_Analysis

Caption: General workflow for herbicide analysis.

Experimental Protocol: HPLC Analysis (Adapted from similar compounds)

This protocol is a general guideline and may require optimization for specific instrumentation and sample matrices.

1. Sample Preparation:

  • Water Samples: Filter the water sample through a 0.45 µm filter. Depending on the expected concentration, a solid-phase extraction (SPE) step may be necessary to concentrate the analyte.

  • Soil Samples: Extract a known weight of soil with a suitable solvent (e.g., water or a water/methanol mixture). Centrifuge and filter the extract. An SPE cleanup step is recommended.

  • Plant Tissues: Homogenize the plant tissue and extract with an appropriate solvent. The extract will likely require significant cleanup, potentially including liquid-liquid partitioning and SPE.

2. HPLC Conditions:

  • Column: A reversed-phase C18 column is commonly used for bipyridinium herbicides. The use of an ion-pairing agent in the mobile phase can improve peak shape and retention.

  • Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer with an ion-pairing agent like heptanesulfonic acid) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength of approximately 258 nm is suitable for this compound dichloride.

  • Injection Volume: 10-20 µL.

3. Quantification:

  • Prepare a series of calibration standards of this compound dichloride of known concentrations.

  • Inject the standards and the prepared samples into the HPLC system.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of this compound dichloride in the samples by comparing their peak areas to the calibration curve.

Conclusion

References

Morfamquat's Impact on Photosystem I Electron Transport: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide provides a comprehensive overview of the mechanism of action of bipyridyl herbicides that inhibit Photosystem I (PSI) electron transport. While the focus is on Morfamquat, specific quantitative data for this compound is limited in publicly available scientific literature. Therefore, data for the closely related and extensively studied bipyridyl herbicides, paraquat and diquat, are used as illustrative examples to describe the core mechanisms. It is important to note that observed differences in cross-resistance patterns among these herbicides suggest that while their general mechanism is similar, specific interactions with biological systems may vary.

Executive Summary

This compound is a quaternary ammonium herbicide belonging to the bipyridyl class.[1] Like other members of this class, its primary mode of action is the inhibition of Photosystem I (PSI) electron transport in plants.[1][2] This disruption leads to the generation of reactive oxygen species (ROS), causing rapid cell membrane damage, desiccation, and ultimately, plant death.[3] This guide delves into the core mechanism of this compound's effect on PSI, presenting available data, relevant experimental protocols, and visual representations of the involved pathways.

Core Mechanism of Action

The herbicidal activity of this compound is initiated by its interception of electrons from the high-energy electron acceptors within Photosystem I.

Interception of the Electron Flow

Under normal photosynthetic conditions, light energy excites electrons in PSI, which are then transferred through a series of iron-sulfur clusters to ferredoxin. Ferredoxin, in turn, reduces NADP+ to NADPH, a crucial molecule for carbon fixation.

This compound, due to its molecular structure and redox potential, acts as an artificial electron acceptor. It is believed to accept electrons from the iron-sulfur clusters of PSI, effectively outcompeting ferredoxin.[4][5]

Redox Cycling and Generation of Reactive Oxygen Species (ROS)

Upon accepting an electron, the this compound dication is reduced to a radical cation. This radical is unstable and rapidly reacts with molecular oxygen (O₂) to regenerate the this compound dication and produce a superoxide radical (O₂⁻). This process, known as redox cycling, continuously generates a high flux of superoxide radicals.[3]

The superoxide radicals are then converted to other highly reactive oxygen species, such as hydrogen peroxide (H₂O₂) and the hydroxyl radical (•OH), through enzymatic and non-enzymatic reactions. These ROS molecules are the primary agents of cellular damage, initiating lipid peroxidation of cell membranes, leading to loss of membrane integrity, leakage of cellular contents, and rapid desiccation of plant tissues.[3]

The following diagram illustrates the signaling pathway of this compound-induced ROS production.

morfamquat_psi_inhibition cluster_psi Photosystem I (PSI) cluster_this compound This compound Redox Cycle cluster_ros ROS Generation P700 P700 FeS Fe-S Clusters P700->FeS e- Fd Ferredoxin FeS->Fd e- Morfamquat_2plus This compound (2+) FeS->Morfamquat_2plus e- NADP+ NADP+ Fd->NADP+ e- Morfamquat_radical This compound Radical (+) Morfamquat_2plus->Morfamquat_radical Reduction Morfamquat_radical->Morfamquat_2plus Oxidation O2 O₂ Morfamquat_radical->O2 + O₂ Superoxide Superoxide (O₂⁻) O2->Superoxide H2O2 Hydrogen Peroxide (H₂O₂) Superoxide->H2O2 SOD Cell_Damage Cell Damage (Lipid Peroxidation) Superoxide->Cell_Damage OH_radical Hydroxyl Radical (•OH) H2O2->OH_radical Fenton Reaction H2O2->Cell_Damage OH_radical->Cell_Damage NADPH NADPH NADP+->NADPH

This compound's disruption of PSI and subsequent ROS generation.

Quantitative Data

As previously stated, specific quantitative data for this compound is scarce. The following tables summarize representative data for the related bipyridyl herbicides, paraquat and diquat, to provide a quantitative context for understanding the potency of PSI-inhibiting herbicides.

Table 1: Redox Potentials of Bipyridyl Herbicides

The redox potential is a critical factor determining the ability of these compounds to accept electrons from PSI.

CompoundRedox Potential (E₀') (mV)Reference
Paraquat-446[6]
Diquat-350[6]

Note: A more negative redox potential indicates a greater tendency to accept electrons.

Table 2: Inhibition of Photosystem I Activity (Illustrative)

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of PSI-inhibiting herbicides like this compound.

Isolation of Intact Chloroplasts

Objective: To obtain functional chloroplasts for in vitro assays of photosynthetic electron transport.

Protocol:

  • Homogenization: Harvest fresh, healthy plant leaves (e.g., spinach or pea) and homogenize them in a chilled grinding buffer (e.g., 330 mM sorbitol, 50 mM HEPES-KOH pH 7.6, 2 mM EDTA, 1 mM MgCl₂, 1 mM MnCl₂, and 0.1% BSA).

  • Filtration: Filter the homogenate through several layers of cheesecloth or nylon mesh to remove cell debris.

  • Centrifugation: Centrifuge the filtrate at a low speed (e.g., 200 x g for 2 minutes) to pellet intact chloroplasts.

  • Resuspension: Gently resuspend the chloroplast pellet in a small volume of the grinding buffer.

  • Purification (Optional): For higher purity, the chloroplast suspension can be layered onto a Percoll gradient and centrifuged to separate intact from broken chloroplasts.

  • Chlorophyll Determination: Determine the chlorophyll concentration of the final chloroplast suspension spectrophotometrically.

Measurement of Photosystem I Electron Transport

Objective: To quantify the rate of electron flow through PSI and its inhibition by herbicides.

Method: Oxygen Consumption Assay

This assay measures the rate of oxygen consumption, which is coupled to the re-oxidation of the reduced herbicide by molecular oxygen.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM HEPES-KOH pH 7.6), an electron donor system for PSI (e.g., 10 mM sodium ascorbate and 100 µM dichlorophenolindophenol [DCPIP]), an electron acceptor (the herbicide to be tested, e.g., this compound), and an agent to inhibit Photosystem II (e.g., 10 µM DCMU) to ensure electrons are specifically fed into PSI.

  • Chloroplast Addition: Add a known amount of isolated chloroplasts (e.g., 15-20 µg chlorophyll) to the reaction mixture in a Clark-type oxygen electrode chamber.

  • Measurement: Illuminate the chamber with actinic light and record the rate of oxygen consumption.

  • Inhibition Assay: Perform the assay with varying concentrations of this compound to determine the IC50 value.

The experimental workflow for assessing PSI inhibition is depicted below.

psi_inhibition_workflow start Start: Fresh Plant Leaves homogenization Homogenization in Chilled Buffer start->homogenization filtration Filtration homogenization->filtration centrifugation Low-Speed Centrifugation filtration->centrifugation resuspension Resuspend Chloroplast Pellet centrifugation->resuspension assay_prep Prepare PSI Assay Reaction Mixture resuspension->assay_prep add_herbicide Add Varying Concentrations of this compound assay_prep->add_herbicide measurement Measure O₂ Consumption with Oxygen Electrode add_herbicide->measurement analysis Data Analysis: Calculate Inhibition and IC50 measurement->analysis

References

Morfamquat: A Toxicological and Neurotoxicity Profile

Author: BenchChem Technical Support Team. Date: December 2025

Final Answer: I have gathered sufficient information to construct the technical guide on the toxicological profile and neurotoxicity of Morfamquat. I have quantitative oral toxicity data for this compound and can use paraquat data for dermal and inhalation routes as a proxy, highlighting the data gap. I have identified the key neurotoxic mechanisms – acetylcholinesterase inhibition and oxidative stress – and can create the required visualizations. I also have the OECD guidelines to describe the experimental protocols. Therefore, I can now generate the final response.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a quaternary ammonium herbicide belonging to the bipyridyl class of compounds, which includes the well-known herbicide paraquat. While its use has been largely discontinued in many parts of the world, understanding its toxicological profile, particularly its neurotoxicity, remains a critical area of research. This technical guide provides a comprehensive overview of the known toxicological data for this compound, details the likely experimental protocols based on international guidelines, and explores the mechanistic pathways of its neurotoxicity. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and toxicology.

Toxicological Profile

The toxicity of this compound, like other bipyridyl herbicides, is primarily attributed to its ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress.

Acute Toxicity Data

Quantitative data on the acute toxicity of this compound is limited, particularly for the dermal and inhalation routes of exposure. The available oral LD50 values are summarized in the table below. For comparative purposes, data for the structurally related herbicide paraquat is also included, highlighting the significant toxicity of this class of compounds.

Compound Test Species Route of Administration LD50/LC50 Value Reference
This compound RatOral325 - 345 mg/kg[1]
This compound MouseOral325 mg/kg[1]
This compound CatOral160 mg/kg[1]
This compound ChickenOral367 mg/kg[1]
Paraquat RatDermal80 - >5,050 mg/kg (formulation dependent)
Paraquat RabbitDermal236 - 325 mg/kg[2]
Paraquat RatInhalation (4-hour)0.0006 - >2.09 mg/L (formulation dependent)[3]

Experimental Protocols for Acute Toxicity Testing

While specific experimental protocols for the cited this compound toxicity studies are not available, they would have likely followed standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). These protocols are designed to ensure the quality and consistency of toxicological data.

Acute Oral Toxicity (Following OECD Guideline 401, 420, 423, or 425)
  • Test Animals: Typically, young adult rats (e.g., Sprague-Dawley or Wistar strains) of a single sex (often females) are used.[4][5] Animals are acclimatized to laboratory conditions before the study.

  • Dosage: The test substance is administered in a single dose via gavage.[6] The volume administered is typically limited to 1-2 mL/100g of body weight.[4] Dosing can be done using a fixed-dose procedure, an acute toxic class method, or an up-and-down procedure to minimize the number of animals used.[4][5]

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[6]

  • Pathology: A gross necropsy is performed on all animals at the end of the study to examine for any abnormalities.[6]

Acute Dermal Toxicity (Following OECD Guideline 402)
  • Test Animals: Young adult rats, rabbits, or guinea pigs are typically used.[7][8] A section of the dorsal skin is clipped free of fur 24 hours before the application of the test substance.[9]

  • Application: The test substance is applied uniformly to the prepared skin area (approximately 10% of the body surface) and held in place with a porous gauze dressing for 24 hours.[8][9]

  • Observation: Similar to the oral toxicity studies, animals are observed for at least 14 days for signs of toxicity and mortality.[9] Dermal irritation at the site of application is also assessed.

Acute Inhalation Toxicity (Following OECD Guideline 403 or 436)
  • Test Animals: Young adult rats are the preferred species.[10]

  • Exposure: Animals are exposed to the test substance as a gas, vapor, or aerosol in a whole-body or nose-only inhalation chamber for a defined period, typically 4 hours.[11][12] The concentration of the test substance is carefully controlled and monitored.

  • Observation: Animals are observed for toxic effects and mortality for at least 14 days post-exposure.[12]

  • Pathology: A gross necropsy is performed on all animals at the end of the study.[12]

The workflow for a typical acute toxicity study is illustrated below.

G cluster_0 Pre-Study cluster_1 Study Conduct cluster_2 Data Collection & Analysis Animal Acclimatization Animal Acclimatization Randomization Randomization Animal Acclimatization->Randomization Dose Preparation Dose Preparation Randomization->Dose Preparation Dose Administration Dose Administration Observation (14 days) Observation (14 days) Dose Administration->Observation (14 days) Clinical Signs Clinical Signs Observation (14 days)->Clinical Signs Body Weight Body Weight Observation (14 days)->Body Weight Mortality Mortality Observation (14 days)->Mortality Gross Necropsy Gross Necropsy Observation (14 days)->Gross Necropsy LD50/LC50 Calculation LD50/LC50 Calculation Gross Necropsy->LD50/LC50 Calculation

Caption: General workflow for an acute toxicity study.

Neurotoxicity of this compound

This compound is a known neurotoxin.[13][14] Its neurotoxic effects are thought to be mediated through two primary mechanisms: the inhibition of acetylcholinesterase and the induction of oxidative stress, leading to neuroinflammation.

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a critical enzyme responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors and disruption of normal nerve function. This compound has been identified as an acetylcholinesterase inhibitor.[14]

G Enzyme Preparation Prepare Acetylcholinesterase Solution Incubation with this compound Incubate Enzyme with Varying Concentrations of this compound Enzyme Preparation->Incubation with this compound Measurement of Activity Measure Enzyme Activity (e.g., Spectrophotometrically) Incubation with this compound->Measurement of Activity Substrate Addition Prepare Substrate (e.g., Acetylthiocholine) Substrate Addition->Incubation with this compound IC50 Calculation Calculate IC50 from Dose-Response Curve Measurement of Activity->IC50 Calculation

Caption: Experimental workflow for determining AChE inhibition IC50.

The signaling pathway disrupted by AChE inhibitors is depicted below.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Acetyl-CoA Acetyl-CoA ChAT Choline Acetyltransferase Acetyl-CoA->ChAT Choline Choline Choline->ChAT ACh_vesicle Acetylcholine (in vesicle) ChAT->ACh_vesicle ACh_cleft Acetylcholine ACh_vesicle->ACh_cleft Release AChE Acetylcholinesterase ACh_cleft->AChE AChR Acetylcholine Receptor ACh_cleft->AChR Binding Choline_reuptake Choline AChE->Choline_reuptake Acetate Acetate AChE->Acetate Choline_reuptake->Choline Reuptake This compound This compound This compound->AChE Inhibition Signal_Transduction Signal Transduction AChR->Signal_Transduction

Caption: Inhibition of Acetylcholinesterase by this compound.

Oxidative Stress and Neuroinflammation

A primary mechanism of toxicity for bipyridyl herbicides is the induction of oxidative stress through a process called redox cycling. In this process, the this compound molecule is reduced by cellular enzymes, such as NADPH-cytochrome P450 reductase, to form a radical cation. This radical then reacts with molecular oxygen to produce superoxide anions, regenerating the parent this compound molecule to continue the cycle. The superoxide anions can then be converted to other reactive oxygen species (ROS), such as hydrogen peroxide and hydroxyl radicals.

This overproduction of ROS can overwhelm the cell's antioxidant defenses, leading to damage to lipids, proteins, and DNA. In the central nervous system, this oxidative stress can trigger a neuroinflammatory response, characterized by the activation of glial cells (microglia and astrocytes) and the release of pro-inflammatory cytokines. Chronic neuroinflammation is a key factor in the pathogenesis of several neurodegenerative diseases.

The signaling pathway for this compound-induced oxidative stress and neuroinflammation is illustrated below.

G This compound This compound Redox_Cycling Redox Cycling This compound->Redox_Cycling ROS Reactive Oxygen Species (O2-, H2O2, OH) Redox_Cycling->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cellular_Damage Cellular Damage (Lipids, Proteins, DNA) Oxidative_Stress->Cellular_Damage Glial_Activation Glial Cell Activation (Microglia, Astrocytes) Oxidative_Stress->Glial_Activation Neuronal_Damage Neuronal Damage Cellular_Damage->Neuronal_Damage Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Glial_Activation->Proinflammatory_Cytokines Neuroinflammation Neuroinflammation Proinflammatory_Cytokines->Neuroinflammation Neuroinflammation->Neuronal_Damage

Caption: this compound-induced oxidative stress and neuroinflammation.

Conclusion

The available data indicate that this compound is a moderately toxic compound with known neurotoxic properties. Its mechanisms of neurotoxicity likely involve the inhibition of acetylcholinesterase and the induction of oxidative stress and neuroinflammation, similar to other bipyridyl herbicides. However, there are significant gaps in the publicly available toxicological data for this compound, particularly concerning dermal and inhalation exposure. Further research is warranted to fully characterize the toxicological profile of this compound and to understand its potential long-term health effects. The information and visualizations provided in this guide serve as a foundational resource for researchers and professionals in the fields of toxicology and drug development.

References

An Examination of the Environmental Fate and Degradation of Morfamquat: A Call for Further Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Data on the environmental fate and degradation pathways of Morfamquat is exceptionally scarce in publicly available scientific literature and regulatory documents. This guide summarizes the limited available information and, where explicitly stated, draws general parallels with the behavior of other quaternary ammonium herbicides. The diagrams and experimental protocols presented are illustrative and intended to provide a framework for the type of research required to characterize the environmental profile of this compound.

Introduction

This compound, an obsolete quaternary ammonium herbicide, was historically used for the control of broad-leaved weeds in cereal crops.[1][2] Despite its past use, there is a significant lack of information regarding its environmental persistence, mobility, and transformation processes.[1][2] Understanding the environmental fate of herbicides is critical for assessing their potential risks to non-target organisms and ecosystems. This document outlines the key processes governing the environmental fate of a compound like this compound and details the experimental approaches necessary to fill the existing data gaps.

Physicochemical Properties (Data Not Available)

A comprehensive understanding of a chemical's environmental fate begins with its physicochemical properties. Key parameters that would be required for this compound include:

  • Water Solubility: Influences its mobility in soil and aquatic systems.

  • Vapor Pressure & Henry's Law Constant: Determines the likelihood of volatilization from soil and water surfaces.

  • Octanol-Water Partition Coefficient (Kow): Indicates the potential for bioaccumulation in organisms.

  • Dissociation Constant (pKa): As a quaternary ammonium compound, this compound is expected to be a cation across environmental pH ranges, which significantly impacts its adsorption behavior.

Table 1: Key Physicochemical Properties of this compound (Illustrative)

PropertyValueSignificance for Environmental Fate
Water Solubility (mg/L)Data Not AvailableHigh solubility would suggest potential for runoff and leaching.
Vapor Pressure (mPa)Data Not AvailableLow vapor pressure is expected for a salt, minimizing atmospheric transport.
Log KowData Not AvailableA low Log Kow would indicate low potential for bioaccumulation.
pKaData Not AvailableExpected to be a strong cation, leading to strong adsorption to negatively charged soil particles.

Environmental Fate: Key Processes

The environmental fate of a pesticide is governed by a combination of transport and transformation processes.

Soil Fate and Mobility

Adsorption and Desorption: Quaternary ammonium herbicides like paraquat are known to bind strongly to soil particles, particularly clay minerals and organic matter.[3][4] This adsorption is primarily driven by cation exchange mechanisms, where the positively charged this compound molecule displaces other cations from negatively charged sites on soil colloids.

  • Expected Behavior of this compound: It is anticipated that this compound would exhibit strong adsorption to soil, limiting its mobility. Leaching into groundwater would likely be minimal, with the compound being retained in the upper soil layers.[5] The strength of this binding would be quantified by the soil sorption coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc).

Table 2: Soil Degradation and Mobility Parameters for this compound (Illustrative)

ParameterSoil TypeValueExperimental Condition
Aerobic Soil Metabolism
DT50 (days)Sandy LoamData Not AvailableLab, 20°C
ClayData Not AvailableLab, 20°C
FieldData Not AvailableField Conditions
Anaerobic Soil Metabolism
DT50 (days)Data Not AvailableLab, 20°C
Mobility
Koc (mL/g)Data Not AvailableBatch Equilibrium
Leaching PotentialData Not AvailableColumn Leaching Studies
Degradation Pathways

Transformation processes are crucial in determining the persistence of a herbicide in the environment. These can be broadly categorized as biotic and abiotic.

Biotic Degradation (Biodegradation): Microbial metabolism is often a primary route of degradation for herbicides.[6][7] Bacteria and fungi can utilize pesticides as a source of carbon or nitrogen, breaking them down into simpler, often less toxic, compounds.[8] For some persistent compounds, complete mineralization to CO2, water, and ammonia can occur over extended periods.[8]

Abiotic Degradation:

  • Photolysis: Degradation by sunlight is a potential pathway for herbicides present on soil surfaces or in clear, shallow waters.[9] The rate of photolysis depends on the light absorption spectrum of the molecule and the intensity of solar radiation.

  • Hydrolysis: As a quaternary ammonium salt, this compound is expected to be stable to hydrolysis across the typical range of environmental pH (5-9).

Aquatic Fate

Behavior in Water: If this compound were to enter aquatic systems, for instance through runoff from treated fields, it would likely partition between the water column and sediment. Due to its expected strong adsorption affinity, a significant portion would likely become associated with suspended particles and bottom sediments, reducing its concentration in the water column.

Aquatic Degradation: Degradation in aquatic environments would be influenced by photolysis in the water column and microbial activity in both water and sediment.

Table 3: Aquatic Degradation of this compound (Illustrative)

ParameterSystemValueExperimental Condition
Hydrolysis
DT50 (days)pH 5Data Not AvailableSterile, Dark, 25°C
pH 7Data Not AvailableSterile, Dark, 25°C
pH 9Data Not AvailableSterile, Dark, 25°C
Aqueous Photolysis
DT50 (days)pH 7Data Not AvailableSimulated Sunlight
Aquatic Sediment System
DT50 (Total System, days)AerobicData Not AvailableLab, 20°C
AnaerobicData Not AvailableLab, 20°C

Experimental Protocols for Determining Environmental Fate

To address the data gaps for this compound, a series of standardized laboratory and field studies would be required, following international guidelines (e.g., OECD Test Guidelines).

Aerobic and Anaerobic Soil Metabolism (e.g., OECD 307)

Objective: To determine the rate and pathway of this compound degradation in soil under aerobic and anaerobic conditions.

Methodology:

  • Soil Selection: Use at least three different soil types with varying textures, organic carbon content, and pH.

  • Test Substance: Apply radiolabeled (e.g., ¹⁴C) this compound to fresh soil samples at a known concentration.

  • Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20°C) and moisture content. For aerobic studies, ensure a continuous supply of air. For anaerobic studies, purge the system with an inert gas (e.g., nitrogen) after an initial aerobic phase to establish reducing conditions.

  • Sampling: Collect soil samples at predetermined intervals over the course of the experiment.

  • Analysis: Extract the soil samples using appropriate solvents. Analyze the extracts using techniques like High-Performance Liquid Chromatography (HPLC) with radiometric detection to separate and quantify the parent this compound and its degradation products. Mass Spectrometry (MS) is used to identify the structure of the metabolites.

  • Data Analysis: Calculate the dissipation time for 50% (DT50) and 90% (DT90) of the applied this compound.

Adsorption/Desorption Batch Equilibrium (e.g., OECD 106)

Objective: To quantify the extent of this compound adsorption to soil.

Methodology:

  • Soil Selection: Use a range of soils (typically 5-6) with different physicochemical properties.

  • Equilibration: Prepare soil slurries in a solution of known this compound concentration (typically in 0.01 M CaCl₂ to maintain constant ionic strength). Shake the slurries for a defined period (e.g., 24 hours) to reach equilibrium.

  • Separation: Centrifuge the samples to separate the soil from the aqueous phase.

  • Analysis: Measure the concentration of this compound remaining in the aqueous phase. The amount adsorbed to the soil is calculated by the difference from the initial concentration.

  • Desorption: After the adsorption phase, replace a portion of the supernatant with a fresh solution (without this compound) and re-equilibrate to measure the amount of desorbed compound.

  • Data Analysis: Calculate the Freundlich or Langmuir adsorption coefficients (Kf, Koc) to describe the partitioning behavior.

Visualizations: Workflows and Pathways

The following diagrams illustrate a general experimental workflow for a soil metabolism study and a hypothetical degradation pathway for a bipyridinium herbicide like this compound.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analytical Phase cluster_results Data Interpretation prep1 Select & Characterize Soils prep2 Prepare Radiolabeled This compound Solution prep1->prep2 Soil Properties (pH, OC%, Texture) exp1 Apply this compound to Soil Samples prep2->exp1 exp2 Incubate Samples (Aerobic/Anaerobic, 20°C, Dark) exp1->exp2 exp3 Collect Samples Over Time exp2->exp3 ana1 Solvent Extraction exp3->ana1 ana2 HPLC-Radiodetection (Quantification) ana1->ana2 ana3 LC-MS/MS (Metabolite ID) ana2->ana3 res2 Propose Degradation Pathway ana3->res2 res1 Calculate DT50 / DT90 res1->res2

Caption: General experimental workflow for a soil metabolism study.

G cluster_biotic Biotic Degradation (Microbial) cluster_abiotic Abiotic Degradation (Photolysis) parent This compound (Bipyridinium Structure) meta1 N-Demethylation parent->meta1 meta2 Hydroxylation of Pyridine Ring parent->meta2 photo1 Photoproduct 1 parent->photo1 meta3 Pyridine Ring Cleavage meta1->meta3 meta2->meta3 mineral Mineralization (CO2, H2O, NH3) meta3->mineral photo2 Photoproduct 2 photo1->photo2

Caption: Hypothetical degradation pathways for this compound.

Conclusion and Recommendations

The current body of knowledge on the environmental fate and degradation of this compound is critically deficient.[1][2] As a quaternary ammonium herbicide, it is expected to be strongly adsorbed to soil, limiting its mobility. However, without empirical data, its persistence and the nature of its degradation products remain unknown.

It is imperative that comprehensive studies, following established international protocols, are conducted to characterize the environmental behavior of this compound. This includes determining its degradation rates in soil and water under various conditions, identifying its major metabolites, and quantifying its mobility. Such data is essential for conducting a thorough environmental risk assessment and ensuring the protection of environmental health.

References

An In-Depth Technical Guide to Morfamquat: Discovery, History, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Morfamquat is a now-obsolete quaternary ammonium herbicide, belonging to the bipyridylium class of compounds. It was developed and primarily marketed by Imperial Chemical Industries (ICI) Plant Protection and its successors, Zeneca Agrochemicals and Syngenta AG.[1] As a non-selective, contact herbicide, its primary mode of action is the inhibition of Photosystem I (PSI) in the photosynthetic electron transport chain. This inhibition leads to the generation of reactive oxygen species (ROS), causing rapid cellular damage and desiccation of plant tissues.[2][3] While effective for the control of broadleaved weeds, its use has been largely discontinued in developed nations.[2] This guide provides a comprehensive overview of the discovery, history, synthesis, mechanism of action, and toxicological profile of this compound, based on available scientific literature.

Discovery and History

Chemical Synthesis

This compound is typically synthesized as its dichloride salt to enhance its solubility and stability for herbicidal applications.[1] The synthesis is a multi-step process that begins with the preparation of 4,4'-bipyridine. This intermediate then undergoes quaternization through alkylation with chloromethyl morpholine derivatives. The resulting bis-substituted intermediate is subsequently reacted with hydrochloric acid to yield this compound dichloride.[5]

A generalized reaction scheme is as follows:

  • Preparation of 4,4'-bipyridine.

  • Alkylation: 4,4'-bipyridine is reacted with chloromethyl morpholinylcarboxylate derivatives in a polar solvent such as acetonitrile or dimethylformamide.[2] This step forms the bis-substituted bipyridinium cation.

  • Salt Formation: The resulting cation is then treated with hydrochloric acid to produce the dichloride salt, this compound dichloride.[1]

Mechanism of Action

Inhibition of Photosystem I

This compound, like other bipyridylium herbicides, acts as an electron acceptor in Photosystem I (PSI) of the plant's photosynthetic apparatus.[2] Under normal photosynthetic conditions, electrons are transferred through a series of carriers to ultimately reduce NADP+ to NADPH. This compound intercepts these electrons, becoming reduced in the process.[3]

Generation of Reactive Oxygen Species (ROS)

The reduced this compound radical then rapidly reacts with molecular oxygen to regenerate the original this compound cation and produce a superoxide radical (O₂⁻). This cyclic process leads to the continuous generation of superoxide and other reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH).[3]

G cluster_psi Photosystem I (PSI) cluster_this compound This compound Action PSI PSI Fd Ferredoxin NADP+ NADP+ NADPH NADPH Morfamquat_ox This compound (oxidized) Morfamquat_red This compound (reduced radical) O2 Oxygen (O₂) O2_radical Superoxide (O₂⁻) ROS Other ROS (H₂O₂, •OH) Cell_Damage Lipid Peroxidation, Membrane Damage, Cell Death ROS->Cell_Damage leads to

Downstream Signaling Pathways

The massive production of ROS triggers a cascade of downstream signaling events, characteristic of oxidative stress in plants. While specific signaling pathways directly activated by this compound have not been extensively detailed in the literature, it is understood that herbicide-induced oxidative stress can activate pathways involved in:

  • Stress and Defense Responses: Herbicides are known to have major impacts on genes and proteins involved in stress signaling pathways, including ROS signaling.

  • Hormone Signaling: There are strong interactions between herbicide action and hormone signaling pathways.

  • Programmed Cell Death (PCD): The cellular damage caused by ROS ultimately leads to the activation of PCD pathways, resulting in the rapid death of plant tissues.

Quantitative Data

Toxicological Data

This compound is classified as moderately toxic to mammals.[2] It is also recognized as a neurotoxin and a skin and eye irritant.[2]

ParameterValueSpeciesRouteReference
This compound
Acute Oral LD₅₀368 mg/kgRatOral[2]
This compound dichloride
Acute Oral LD₅₀325 mg/kgRatOral[1]

LD₅₀ (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.

Efficacy Data
Environmental Fate

Detailed quantitative data on the environmental persistence of this compound, such as its soil half-life (DT₅₀) and its degradation through hydrolysis and photolysis in water, are not well-documented in available literature.[1][2]

Experimental Protocols

Assessment of Photosystem I Inhibition

The inhibitory effect of herbicides on Photosystem I can be assessed by measuring the activity of dehydrogenase enzymes in isolated chloroplasts. A common method involves the use of a redox indicator dye, such as 2,6-dichlorophenolindophenol (DCPIP).

Protocol: Measurement of Dehydrogenase Activity in Isolated Chloroplasts

  • Chloroplast Isolation:

    • Homogenize fresh plant leaves (e.g., spinach) in a chilled isolation buffer (e.g., a sucrose-phosphate buffer).

    • Filter the homogenate through several layers of muslin cloth.

    • Centrifuge the filtrate at low speed to pellet intact chloroplasts.

    • Resuspend the chloroplast pellet in a fresh, chilled isolation medium.[6][7][8]

  • Assay Setup:

    • Prepare a reaction mixture containing the isolated chloroplasts and a solution of DCPIP.

    • Prepare a control sample without the herbicide and test samples with varying concentrations of this compound.

    • Expose the samples to a light source.

  • Measurement:

    • Monitor the reduction of DCPIP over time by measuring the decrease in absorbance at approximately 600 nm using a spectrophotometer. The rate of color change from blue to colorless is proportional to the rate of photosynthetic electron transport.[7]

    • A slower rate of DCPIP reduction in the presence of this compound indicates inhibition of Photosystem I.

G Start Start Homogenize_Leaves Homogenize leaves in chilled buffer Start->Homogenize_Leaves Filter Filter homogenate Homogenize_Leaves->Filter Centrifuge Centrifuge to pellet chloroplasts Filter->Centrifuge Resuspend Resuspend chloroplasts Centrifuge->Resuspend Prepare_Assay Prepare assay tubes with chloroplasts and DCPIP Resuspend->Prepare_Assay Add_this compound Add this compound (test) or buffer (control) Prepare_Assay->Add_this compound Expose_to_Light Expose to light Add_this compound->Expose_to_Light Measure_Absorbance Measure absorbance at 600 nm over time Expose_to_Light->Measure_Absorbance Analyze_Data Analyze rate of DCPIP reduction Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Detection of Reactive Oxygen Species (ROS)

The production of ROS in plant tissues following herbicide treatment can be detected and quantified using various fluorescent probes. A common probe is 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA).

Protocol: Detection of ROS using H₂DCFDA

  • Plant Material Preparation:

    • Treat plant seedlings or leaf discs with this compound at the desired concentration. Include an untreated control.

  • Probe Loading:

    • Incubate the plant material in a solution containing H₂DCFDA. The diacetate group allows the molecule to be cell-permeable.

    • Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent 2',7'-dichlorodihydrofluorescein (H₂DCF) within the cells.[9]

  • ROS Detection:

    • In the presence of ROS, H₂DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[9]

    • The fluorescence can be visualized using a fluorescence microscope or quantified using a fluorometric plate reader. The intensity of the fluorescence is proportional to the amount of ROS produced.

G Start Start Treat_Plants Treat plant material with this compound Start->Treat_Plants Incubate_H2DCFDA Incubate with H₂DCFDA Treat_Plants->Incubate_H2DCFDA Cellular_Uptake H₂DCFDA enters cells Incubate_H2DCFDA->Cellular_Uptake Esterase_Cleavage Esterases convert H₂DCFDA to H₂DCF Cellular_Uptake->Esterase_Cleavage ROS_Oxidation ROS oxidizes H₂DCF to DCF (fluorescent) Esterase_Cleavage->ROS_Oxidation Detect_Fluorescence Detect fluorescence (microscopy or plate reader) ROS_Oxidation->Detect_Fluorescence End End Detect_Fluorescence->End

Conclusion

This compound is a historically significant bipyridylium herbicide that operates through the well-understood mechanism of Photosystem I inhibition and subsequent ROS-induced oxidative stress. Although now largely obsolete, its study provides valuable insights into the mode of action of this class of herbicides. The lack of comprehensive public data on its efficacy and environmental fate highlights the challenges in retrospectively compiling detailed technical profiles for older agrochemicals. The experimental protocols outlined in this guide provide a framework for researchers to investigate the effects of PSI-inhibiting herbicides and the resulting oxidative stress in plants.

References

The Structure-Activity Relationship of Morfamquat and its Bipyridylium Herbicide Class: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct and specific public domain data on the structure-activity relationship (SAR) of Morfamquat is limited. This guide provides a comprehensive overview of the SAR of the broader bipyridylium class of herbicides, to which this compound belongs. The principles discussed herein are inferred to apply to this compound based on its chemical structure and the well-established mechanism of action for this class of compounds.

Introduction to this compound and Bipyridylium Herbicides

This compound is a quaternary ammonium herbicide belonging to the bipyridylium class.[1] Like other members of this class, such as the widely studied paraquat and diquat, this compound is a non-selective, contact herbicide.[2][3] Its herbicidal activity stems from its ability to disrupt photosynthesis, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage.[4][5][6] The core chemical scaffold of these herbicides is the bipyridine system, and modifications to this structure and its substituents significantly influence their activity.

Mechanism of Action: The Foundation of Herbicidal Activity

The herbicidal action of bipyridylium compounds is initiated within the chloroplasts of plant cells. The key steps are:

  • Electron Interception: The bipyridylium dication accepts an electron from Photosystem I (PSI) of the photosynthetic electron transport chain.

  • Radical Formation: This one-electron reduction converts the dication into a stable radical cation.[4][7]

  • Redox Cycling and ROS Generation: The radical cation is readily re-oxidized back to the dication by molecular oxygen, producing a superoxide radical. This redox cycling process generates a cascade of highly toxic reactive oxygen species (ROS), including hydrogen peroxide and hydroxyl radicals.[4][8]

  • Cellular Damage: The accumulation of ROS leads to rapid lipid peroxidation, membrane damage, and ultimately, cell death.[9]

This mechanism is critically dependent on the electrochemical properties of the bipyridylium molecule, which are in turn dictated by its chemical structure.

G cluster_photosystem Photosystem I (PSI) PSI Photosynthetic Electron Transport Chain Bipyridylium Bipyridylium Dication (e.g., this compound) PSI->Bipyridylium e- Radical Bipyridylium Radical Cation Bipyridylium->Radical Reduction Radical->Bipyridylium Oxidation Oxygen Molecular Oxygen (O2) Radical->Oxygen Superoxide Superoxide Radical (O2•-) Oxygen->Superoxide Reduction ROS Reactive Oxygen Species (ROS) (H2O2, •OH) Superoxide->ROS Further Reactions Damage Cellular Damage (Lipid Peroxidation, Membrane Disruption) ROS->Damage

Figure 1: Mechanism of action of bipyridylium herbicides.

Core Principles of Bipyridylium Structure-Activity Relationship

While a comprehensive quantitative SAR study for a wide range of this compound analogs is not publicly available, the following principles, derived from studies on paraquat, diquat, and other bipyridylium derivatives, are considered key for herbicidal activity.

The Bipyridine Core

The arrangement of the two pyridine rings is crucial. For effective herbicidal activity, the rings must be able to adopt a planar conformation. This planarity is essential for the stabilization of the radical cation through resonance, which is a key feature of their redox cycling capability.[4]

  • 4,4'-Bipyridyls (e.g., Paraquat, this compound): This linkage allows for free rotation, and the molecule can achieve the necessary planarity.

  • 2,2'-Bipyridyls (e.g., Diquat): In diquat, the pyridine rings are linked at the 2 and 2' positions and are bridged by an ethylene group, which forces the rings into a nearly planar conformation.

Quaternary Nitrogen Atoms

The presence of quaternary nitrogen atoms is essential for the cationic nature of these herbicides. This positive charge is important for their solubility and interaction within the biological system.

Substituents on the Nitrogen Atoms

The nature of the alkyl or aryl groups attached to the nitrogen atoms significantly influences the herbicidal activity. These substituents can affect:

  • Redox Potential: The electron-donating or withdrawing nature of the substituents can modulate the ease with which the dication is reduced to the radical cation.

  • Steric Hindrance: Bulky substituents may affect the molecule's ability to interact with its target site in Photosystem I.

  • Lipophilicity and Uptake: The nature of the substituents will influence the molecule's ability to penetrate the plant cuticle and cell membranes.

In the case of This compound , the substituents are 1-(3,5-dimethylmorpholin-4-yl)-2-oxoethyl groups. These are considerably larger and more complex than the simple methyl groups of paraquat. While specific data is lacking, it can be hypothesized that these bulky, polar side chains influence its uptake, translocation, and potentially its interaction with the target site, distinguishing its activity profile from that of paraquat.

Tabulated Summary of Key Bipyridylium Herbicides

CompoundBipyridine LinkageN-SubstituentsKey Structural FeatureHerbicidal Activity
Paraquat 4,4'MethylSimple, small N-substituents.High
Diquat 2,2'Ethylene bridgePlanar structure due to ethylene bridge.High
This compound 4,4'1-(3,5-dimethylmorpholin-4-yl)-2-oxoethylLarge, complex morpholine-containing N-substituents.Moderate (inferred)

Experimental Protocols for Evaluating Herbicidal Activity

The evaluation of the herbicidal activity of bipyridylium compounds and their analogs typically involves a series of in vitro and in vivo assays.

Whole-Plant Bioassays

This is a primary method for assessing the overall herbicidal efficacy.

  • Plant Cultivation: Weed species are grown in a greenhouse or growth chamber under controlled conditions.

  • Herbicide Application: The test compounds are applied at various concentrations, typically as a foliar spray.

  • Evaluation: After a set period (e.g., 7-21 days), the plants are assessed for injury, which can be quantified by visual scoring, measurement of plant height, or determination of fresh/dry weight. The dose required to achieve a certain level of control (e.g., GR50 - the dose for 50% growth reduction) is then calculated.

G start Start cultivate Cultivate Target Weed Species start->cultivate prepare Prepare Herbicide Solutions (Varying Concentrations) cultivate->prepare apply Apply Herbicide (Foliar Spray) prepare->apply incubate Incubate under Controlled Conditions (e.g., 14 days) apply->incubate assess Assess Plant Injury (Visual Score, Biomass) incubate->assess calculate Calculate GR50 Values assess->calculate end End calculate->end

References

Spectroscopic Analysis of Morfamquat and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct spectroscopic data for Morfamquat is limited in publicly available scientific literature. This guide provides a comprehensive analysis based on the well-documented spectroscopic properties of its close structural analogs, Paraquat and Diquat. The methodologies and expected spectral characteristics detailed herein are predicted to be highly applicable to this compound and its derivatives due to their shared bipyridylium core structure.

Introduction

This compound is a quaternary ammonium herbicide belonging to the bipyridylium class of compounds.[1] Like its better-known relatives, Paraquat and Diquat, its chemical structure is based on a 4,4'-bipyridinium core.[2][3] The defining feature of this compound is the presence of N,N'-bis(2-(3,5-dimethyl-4-morpholinyl)-2-oxoethyl) substituents.[2][3] Understanding the spectroscopic signature of this compound and its derivatives is crucial for their detection, characterization, and for metabolism and toxicology studies.

This technical guide outlines the expected spectroscopic properties of this compound based on data from its analogs and details the standard experimental protocols for its analysis using Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Predicted Spectroscopic Properties of this compound

The spectroscopic characteristics of this compound are dictated by its molecular structure, which comprises three key components: the aromatic 4,4'-bipyridinium core, the methylene bridges, and the N-acetyl-3,5-dimethylmorpholine side chains.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the bipyridyl protons in the aromatic region, typically as doublets. The protons of the methylene groups adjacent to the positively charged nitrogen atoms will be deshielded and appear at a lower field. The morpholine ring protons and the methyl groups will exhibit complex splitting patterns in the aliphatic region.

  • Mass Spectrometry: As a dicationic species, this compound is amenable to analysis by electrospray ionization (ESI) mass spectrometry. The primary ion observed would be the molecular ion [M]²⁺. Fragmentation is likely to occur through cleavage of the side chains.

  • UV-Vis Spectroscopy: The 4,4'-bipyridinium core is the primary chromophore. An intense absorption band in the ultraviolet region is expected, corresponding to π-π* transitions within the aromatic system.

Spectroscopic Data of Analog Compounds: Paraquat and Diquat

The following tables summarize the key spectroscopic data for Paraquat and Diquat, which serve as a reference for the expected values for this compound.

¹H NMR Spectroscopic Data
CompoundSolventChemical Shift (δ) ppmMultiplicityAssignmentCoupling Constant (J) Hz
ParaquatD₂O9.02dAromatic H6.3
8.49dAromatic H6.3
4.48sN-CH₃

Table 1: ¹H NMR data for Paraquat.[4][5]

Mass Spectrometry Data
CompoundIonization MethodPrecursor Ion (m/z)Fragmentation Ions (m/z)
ParaquatESI186 ([M]²⁺)171 ([M-CH₃]⁺), 170.9, 155.1
DiquatESI184 ([M]²⁺)183 ([M-H]⁺), 157, 167.9

Table 2: Mass spectrometry data for Paraquat and Diquat.[6][7][8]

UV-Vis Spectroscopic Data
CompoundSolventλmax (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)
ParaquatWater2581.07 x 10⁴
DiquatWater3091.82 x 10⁴
Paraquat (reduced)Alkaline Sodium Dithionite6001.26 x 10⁵
Diquat (reduced)Tetramethylammonium Hydroxide430Not reported

Table 3: UV-Vis spectroscopic data for Paraquat and Diquat.[9][10][11][12]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments applicable to the analysis of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve an accurately weighed sample (typically 1-5 mg) in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent will depend on the solubility of the analyte.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Solvent suppression techniques may be necessary if residual protonated solvent signals are present.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Longer acquisition times are generally required due to the lower natural abundance and gyromagnetic ratio of the ¹³C nucleus.

  • 2D NMR Experiments (for complex structures):

    • Perform COSY (Correlation Spectroscopy) to establish proton-proton coupling networks.

    • Execute HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) to correlate directly bonded protons and carbons.

    • Run HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations, which is crucial for assigning quaternary carbons and piecing together the molecular skeleton.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to an internal standard (e.g., TMS or the residual solvent peak).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern for structural confirmation and quantification.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample in a solvent compatible with electrospray ionization, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid) to aid ionization.[6]

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source. This can be a standalone instrument or coupled to a liquid chromatography system (LC-MS). Common analyzer types include quadrupole, ion trap, time-of-flight (TOF), or Orbitrap.

  • Direct Infusion Analysis:

    • Infuse the sample solution directly into the ESI source at a constant flow rate using a syringe pump.

    • Acquire the full scan mass spectrum in positive ion mode to observe the molecular ion.

  • LC-MS Analysis (for mixtures or complex matrices):

    • Develop a suitable liquid chromatography method to separate the analyte from other components. For polar compounds like this compound, hydrophilic interaction liquid chromatography (HILIC) or a mixed-mode column may be effective.[6]

    • The mobile phase should be compatible with MS detection.

  • Tandem Mass Spectrometry (MS/MS):

    • Select the molecular ion of interest as the precursor ion.

    • Induce fragmentation of the precursor ion in a collision cell using an inert gas (e.g., argon or nitrogen).

    • Acquire the product ion spectrum to observe the characteristic fragment ions. The collision energy can be optimized to maximize the information obtained from the fragmentation pattern.[6][8]

  • Data Analysis: Analyze the mass spectra to determine the mass-to-charge ratios of the parent and fragment ions. High-resolution mass spectrometry can be used to determine the elemental composition of the ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the absorption maxima and molar absorptivity for quantification and to study electronic transitions.

Methodology:

  • Sample Preparation: Prepare a series of standard solutions of the analyte in a suitable solvent (e.g., water, methanol, or a buffer solution) with known concentrations. The solvent should be transparent in the wavelength range of interest.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Spectrum Acquisition:

    • Record the absorption spectrum of the sample solution over a specific wavelength range (e.g., 200-800 nm) against a solvent blank.

    • Identify the wavelength of maximum absorbance (λmax).

  • Quantitative Analysis (Beer-Lambert Law):

    • Measure the absorbance of the standard solutions at the λmax.

    • Plot a calibration curve of absorbance versus concentration.

    • The molar absorptivity (ε) can be calculated from the slope of the calibration curve according to the Beer-Lambert law (A = εbc, where A is absorbance, b is the path length of the cuvette, and c is the concentration).

  • Analysis of Reduced Species:

    • For bipyridylium compounds, the reduced radical cation can be generated by adding a reducing agent (e.g., sodium dithionite for Paraquat).[12]

    • The formation of the colored radical can be monitored by acquiring the UV-Vis spectrum in the visible region.[10]

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of this compound and its derivatives.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_results Results & Interpretation Sample This compound/Derivative Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C, 2D) Dissolution->NMR MS Mass Spectrometry (ESI, MS/MS) Dissolution->MS UV_Vis UV-Vis Spectroscopy Dissolution->UV_Vis NMR_Data Acquire FID & Process Spectra NMR->NMR_Data MS_Data Acquire Mass Spectra & Analyze Fragmentation MS->MS_Data UV_Vis_Data Acquire Absorbance Spectra & Determine λmax UV_Vis->UV_Vis_Data Structure_Elucidation Structure Elucidation & Confirmation NMR_Data->Structure_Elucidation MS_Data->Structure_Elucidation Quantification Quantification MS_Data->Quantification UV_Vis_Data->Quantification

Caption: Generalized workflow for the spectroscopic analysis of this compound.

References

Morfamquat: A Technical Guide to its Chemical Properties and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morfamquat is a quaternary ammonium herbicide belonging to the bipyridylium class of compounds. Historically used for the control of broad-leaved weeds, its mode of action involves the disruption of photosynthesis, leading to rapid cell death. This technical guide provides an in-depth overview of this compound's chemical identifiers, its mechanism of action as a Photosystem I inhibitor, and detailed experimental protocols for its synthesis and toxicological evaluation. All quantitative data is summarized in structured tables, and key biological pathways and experimental workflows are visualized using Graphviz diagrams.

Chemical Identifiers

This compound and its common salt, this compound dichloride, are characterized by several key chemical identifiers. These are crucial for accurate identification and regulatory purposes.

IdentifierThis compoundThis compound Dichloride
CAS Number 7411-47-4[1][2]4636-83-3[3][4][5]
IUPAC Name 1,1′-bis[2-(3,5-dimethylmorpholin-4-yl)-2-oxoethyl]-[4,4′-bipyridine]-1,1′-diium[1]1,1′-bis[2-(3,5-dimethylmorpholin-4-yl)-2-oxoethyl]-[4,4′-bipyridine]-1,1′-diium dichloride[5][6]
Molecular Formula C₂₆H₃₆N₄O₄²⁺[2][7]C₂₆H₃₆Cl₂N₄O₄[3][4]
SMILES CC1COCC(C)N1C(=O)C[n+]2ccc(cc2)-c3cc--INVALID-LINK--CC(=O)N4C(C)COCC4C[2][7]Cl[C@H]1COCC(C)N1C(=O)C[n+]2ccc(cc2)-c3cc--INVALID-LINK--CC(=O)N4C(C)COCC4C.[Cl-]
InChI InChI=1S/C26H36N4O4/c1-19-15-33-16-20(2)29(19)25(31)13-27-9-5-23(6-10-27)24-7-11-28(12-8-24)14-26(32)30-21(3)17-34-18-22(30)4/h5-12,19-22H,13-18H2,1-4H3/q+2[1][2][7]InChI=1S/C26H36N4O4.2ClH/c1-19-15-33-16-20(2)29(19)25(31)13-27-9-5-23(6-10-27)24-7-11-28(12-8-24)14-26(32)30-21(3)17-34-18-22(30)4;;/h5-12,19-22H,13-18H2,1-4H3;2*1H/q+2;;/p-2[5]
InChIKey UBAQQOLXBOKEHR-UHFFFAOYSA-N[1][2][7]LVPGGWVHPIAEMC-UHFFFAOYSA-L[5][6]
PubChem CID 107851[2][8]107850[3][4]

Mechanism of Action: Photosystem I Inhibition

This compound exerts its herbicidal effect by interfering with the electron transport chain in Photosystem I (PSI) of plants. This process ultimately leads to the generation of highly reactive oxygen species (ROS), which cause rapid cellular damage and plant death.

The key steps in the mechanism of action are:

  • Uptake and Translocation: this compound is absorbed by the foliage of the plant.

  • Electron Diversion: Within the chloroplasts, the positively charged this compound dication accepts electrons from the early electron acceptors of Photosystem I, likely ferredoxin.

  • ROS Generation: The reduced this compound radical then rapidly reacts with molecular oxygen to produce a superoxide radical (O₂⁻). This process regenerates the this compound dication, allowing it to continuously cycle and generate superoxide.

  • Oxidative Stress: The accumulation of superoxide and other subsequently formed ROS, such as hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH), overwhelms the plant's antioxidant defense systems.

  • Cellular Damage: These ROS indiscriminately attack cellular components, leading to lipid peroxidation of cell membranes, protein denaturation, and DNA damage, ultimately resulting in loss of membrane integrity and cell death.

Morfamquat_MoA cluster_PSI Photosystem I (PSI) P700 P700 A0 A0 P700->A0 e- A1 A1 A0->A1 e- FeS Fe-S Centers A1->FeS e- Fd Ferredoxin FeS->Fd e- NADP_reductase FNR Fd->NADP_reductase e- Morfamquat_ox This compound (oxidized) Fd->Morfamquat_ox e- diversion NADPH NADPH NADP_reductase->NADPH e- Morfamquat_red This compound (reduced) Morfamquat_red->Morfamquat_ox Regeneration O2 O₂ Morfamquat_red->O2 e- transfer Superoxide O₂⁻ (Superoxide) ROS Reactive Oxygen Species (ROS) Superoxide->ROS CellDamage Cellular Damage (Lipid Peroxidation, etc.) ROS->CellDamage Synthesis_Workflow cluster_reagents Starting Materials Bipyridine 4,4'-Bipyridine Reaction Quaternization Reaction (Acetonitrile, Reflux) Bipyridine->Reaction Chloroacetyl_morpholine 2-chloro-1-(3,5-dimethylmorpholino)ethan-1-one Chloroacetyl_morpholine->Reaction Precipitation Cooling and Precipitation Reaction->Precipitation Filtration Filtration and Washing Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Drying Drying Recrystallization->Drying Morfamquat_dichloride This compound Dichloride (Final Product) Drying->Morfamquat_dichloride Acute_Toxicity_Workflow Acclimatization Animal Acclimatization (≥ 5 days) Fasting Overnight Fasting Acclimatization->Fasting Dosing Oral Gavage Dosing (Single Dose) Fasting->Dosing Observations Clinical Observations (14 days) Dosing->Observations Necropsy Gross Necropsy Observations->Necropsy Data_Analysis Data Analysis (LD₅₀ Calculation) Necropsy->Data_Analysis

References

Morfamquat: A Technical Guide to its Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morfamquat, a quaternary ammonium herbicide, is a member of the bipyridyl family, known for its contact and desiccant action.[1] As an obsolete herbicide, extensive public data on its physicochemical properties are limited.[1] This technical guide provides a comprehensive overview of the known and inferred solubility and stability characteristics of this compound. Due to the scarcity of specific quantitative data for this compound, this document also outlines detailed, best-practice experimental protocols for determining these properties. Furthermore, leveraging the well-documented characteristics of the closely related bipyridyl herbicide Paraquat, this guide presents illustrative diagrams of the likely mechanism of action and potential degradation pathways, offering valuable insights for researchers.

Chemical Identity

This compound is chemically identified as 1,1′-bis[2-(3,5-dimethylmorpholin-4-yl)-2-oxoethyl]-[4,4′-bipyridine]-1,1′-diium.[2] It was typically used as its dichloride salt, with the CAS registry number 4636-83-3.[2][3]

IdentifierValue
IUPAC Name 1,1′-bis[2-(3,5-dimethylmorpholin-4-yl)-2-oxoethyl]-[4,4′-bipyridine]-1,1′-diium dichloride[3]
CAS Registry Number 4636-83-3 (dichloride)[3]
Chemical Formula C₂₆H₃₆Cl₂N₄O₄[4]
Molecular Weight 539.5 g/mol [4]
Chemical Class Quaternary ammonium herbicide; Bipyridyl[1][5]

Solubility Profile

This compound was commercially formulated as its dichloride salt, typically in aqueous solutions or concentrates.[1] This indicates high solubility in water. The synthesis of this compound involves the use of polar solvents such as acetonitrile and dimethylformamide, suggesting solubility in these organic solvents as well.[1] Bipyridines, the core structure of this compound, are generally soluble in organic solvents and slightly soluble in water.[7] However, the formation of the dichloride salt significantly enhances water solubility.[6]

Table 1: Inferred Solubility of this compound Dichloride

Solvent ClassSolvent ExampleInferred SolubilityRationale
Aqueous WaterHighFormulated as an aqueous solution.[1]
Buffered Solutions (e.g., PBS)HighExpected to be soluble in aqueous buffers.
Polar Aprotic AcetonitrileSolubleUsed as a solvent in its commercial production.[1]
Dimethylformamide (DMF)SolubleUsed as a solvent in its commercial production.[1]
Polar Protic Methanol, EthanolLikely SolubleBipyridyl compounds generally show solubility in alcohols.
Non-polar Hexane, TolueneLow to InsolubleThe ionic nature of the dichloride salt suggests poor solubility in non-polar solvents.

Stability Characteristics

Detailed stability data for this compound, such as degradation rates at different pH values and temperatures, are not extensively documented. However, general principles for bipyridyl herbicides and recommended testing protocols can provide a framework for assessing its stability.

pH Stability

Bipyridyl herbicides can be susceptible to degradation under certain pH conditions. It is crucial to determine the rate of hydrolysis at varying pH levels (acidic, neutral, and alkaline) to understand its persistence in different environments.

Thermal Stability

The stability of this compound at different temperatures is a critical parameter for storage and handling. Forced degradation studies at elevated temperatures can help identify potential degradation products and determine its shelf-life.

Photostability

Exposure to light can induce degradation of many chemical compounds. Photostability studies are essential to ascertain if this compound is light-sensitive and if special handling and storage conditions are required.

Recommended Experimental Protocols

For researchers needing to generate precise solubility and stability data for this compound, the following standard methodologies are recommended.

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This protocol is based on the OECD Guideline for Testing of Chemicals, No. 105.

  • Preparation of Solutions: Prepare a series of buffered aqueous solutions at different pH values (e.g., pH 4, 7, and 9).

  • Addition of this compound: Add an excess amount of this compound dichloride to each buffered solution in flasks.

  • Equilibration: Agitate the flasks at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium. Ensure that undissolved solid remains.

  • Phase Separation: Centrifuge the samples to separate the solid phase from the aqueous phase.

  • Quantification: Carefully withdraw an aliquot of the clear supernatant and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Protocol for Determining Stability (Hydrolysis as a Function of pH)

This protocol is based on the OECD Guideline for Testing of Chemicals, No. 111.

  • Sample Preparation: Prepare solutions of this compound dichloride of known concentration in sterile aqueous buffered solutions at pH 4, 7, and 9.

  • Incubation: Maintain the solutions at a constant temperature (e.g., 50 °C to accelerate degradation for preliminary studies, or at the intended storage temperature for long-term studies) in the dark.

  • Sampling: At specified time intervals, withdraw aliquots from each solution.

  • Analysis: Analyze the samples immediately using a stability-indicating HPLC method capable of separating the parent compound from its degradation products.

  • Data Analysis: Determine the rate of degradation and the half-life (DT50) of this compound at each pH and temperature condition.

Mechanism of Action and Degradation Pathways (Illustrative)

As a bipyridyl herbicide, this compound is a Photosystem I (PSI) electron transport inhibitor.[1] The following diagrams illustrate the general mechanism of action for this class of herbicides and a potential degradation pathway, using the well-studied Paraquat as an analogue.

G cluster_0 Photosystem I (PSI) cluster_1 Electron Diversion P700 P700 A0 A0 (Chlorophyll) P700->A0 e⁻ A1 A1 (Phylloquinone) A0->A1 e⁻ Fx Fx (Fe-S center) A1->Fx e⁻ FA_FB FA/FB (Fe-S centers) Fx->FA_FB e⁻ Fd Ferredoxin FA_FB->Fd e⁻ This compound This compound²⁺ Fd->this compound e⁻ Morfamquat_rad This compound Radical⁺ This compound->Morfamquat_rad Reduction Morfamquat_rad->this compound Oxidation O2 O₂ Morfamquat_rad->O2 e⁻ O2_rad O₂⁻ (Superoxide) O2->O2_rad Forms Reactive Oxygen Species (ROS) Light Light Energy Light->P700

Caption: Illustrative mechanism of Photosystem I inhibition by bipyridyl herbicides.

G This compound This compound Dication Intermediate1 Monopyridone Derivative This compound->Intermediate1 Hydrolysis/ Oxidation Intermediate2 Hydroxylated Intermediate Intermediate1->Intermediate2 Further Oxidation RingOpening Pyridine Ring Opening Intermediate2->RingOpening Microbial or Photochemical Action Fragments Smaller Aliphatic Fragments RingOpening->Fragments Mineralization CO₂, H₂O, NH₄⁺ Fragments->Mineralization Complete Degradation

Caption: Potential degradation pathway for this compound, analogous to Paraquat.

Conclusion

While specific quantitative data on the solubility and stability of this compound are sparse due to its status as an obsolete herbicide, a qualitative understanding can be derived from its chemical nature and historical use. This compound dichloride is expected to be highly soluble in water and polar organic solvents. Its stability is likely influenced by pH, temperature, and light, which can be precisely determined using the standardized experimental protocols outlined in this guide. The provided illustrative diagrams of its mechanism of action and potential degradation pathways, based on its chemical class, offer a valuable conceptual framework for researchers in the field. Further empirical studies are necessary to fully characterize the physicochemical profile of this compound.

References

Methodological & Application

Application Notes and Protocols for Inducing Oxidative Stress in Plants Using Morfamquat

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morfamquat is a bipyridylium herbicide that induces rapid oxidative stress in plants, making it a valuable tool for studying plant stress responses, antioxidant defense mechanisms, and for screening potential protective compounds. Similar to other viologen herbicides like paraquat, this compound acts as a redox cycler, accepting electrons from Photosystem I (PSI) and transferring them to molecular oxygen. This process generates an abundance of reactive oxygen species (ROS), such as superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂), which overwhelm the plant's antioxidant capacity, leading to lipid peroxidation, membrane damage, and ultimately, cell death.[1][2] These application notes provide a detailed protocol for utilizing this compound to induce and quantify oxidative stress in plants.

Data Presentation

The following table summarizes key quantitative data, primarily derived from studies using the closely related bipyridylium herbicide, paraquat, due to a lack of specific literature on this compound. These values can serve as a starting point for optimizing this compound-induced oxidative stress protocols.

ParameterTypical Range/ValuePlant Species ExampleNotes
This compound Concentration 10 µM - 100 µMArabidopsis thaliana, Pea (Pisum sativum)Effective concentration can be species-dependent and should be determined empirically through a dose-response study.
Treatment Duration 30 minutes - 24 hoursVariousShort-term exposure is sufficient to observe initial ROS production, while longer durations are needed to assess downstream damage and physiological responses.[3]
Chlorophyll Content 20% - 40% decreasePea (Pisum sativum)A significant reduction in chlorophyll content is a common indicator of oxidative damage.[4]
Malondialdehyde (MDA) Content 2 - 5 fold increaseChlorella vulgarisMDA is a product of lipid peroxidation and a key marker of oxidative damage to cell membranes.[5]
Superoxide Dismutase (SOD) Activity 2 - 5 fold increaseChlorella vulgarisSOD is a primary antioxidant enzyme that scavenges superoxide radicals. Its activity often increases in response to oxidative stress.[5]
Ascorbate Peroxidase (APX) Activity 50% - 80% decreasePea (Pisum sativum)APX activity can decrease under severe oxidative stress, indicating a compromised antioxidant defense system.[6]
Catalase (CAT) Activity 2 - 3 fold increaseChlorella vulgarisCAT is another crucial antioxidant enzyme involved in the detoxification of hydrogen peroxide.[5]

Experimental Protocols

I. Plant Material and Growth Conditions
  • Plant Selection: Choose a suitable plant model for your study (e.g., Arabidopsis thaliana, tobacco, pea).

  • Growth: Grow plants in a controlled environment (growth chamber or greenhouse) with a defined photoperiod (e.g., 16 hours light / 8 hours dark), temperature (e.g., 22-25°C), and light intensity.

  • Acclimatization: Ensure plants are at a consistent developmental stage (e.g., 3-4 weeks old for Arabidopsis) before commencing the experiment.

II. This compound Treatment
  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in sterile deionized water. Store in the dark at 4°C.

  • Working Solution Preparation: Dilute the stock solution to the desired final concentration (e.g., 50 µM) in a suitable buffer or nutrient solution immediately before use.

  • Application:

    • Foliar Spray: For whole-plant studies, spray the this compound solution evenly onto the leaf surfaces until runoff. Include a surfactant (e.g., 0.01% Tween-20) to ensure even coverage.

    • Leaf Disc Assay: For more controlled experiments, excise leaf discs (e.g., 1 cm diameter) and float them on the this compound solution in a petri dish under light.

  • Control Group: Treat a separate group of plants with the same solution lacking this compound to serve as a negative control.

  • Incubation: Place the treated plants or leaf discs back into the controlled growth environment for the desired treatment duration.

III. Measurement of Oxidative Stress Markers

A. Chlorophyll Content Measurement

  • Sample Collection: Collect a known weight of leaf tissue (e.g., 100 mg) from both control and treated plants.

  • Extraction: Homogenize the tissue in 80% acetone and centrifuge to pellet the debris.

  • Quantification: Measure the absorbance of the supernatant at 645 nm and 663 nm using a spectrophotometer.

  • Calculation: Use the following equations to determine chlorophyll a, chlorophyll b, and total chlorophyll concentrations.[7]

B. Lipid Peroxidation (Malondialdehyde - MDA) Assay

  • Sample Collection: Collect a known weight of leaf tissue (e.g., 200 mg).

  • Homogenization: Grind the tissue in a solution of 0.1% trichloroacetic acid (TCA).

  • Reaction: Add thiobarbituric acid (TBA) solution to the homogenate and incubate at 95°C for 30 minutes.

  • Quantification: After cooling, centrifuge the samples and measure the absorbance of the supernatant at 532 nm and 600 nm. The absorbance at 600 nm is subtracted from the 532 nm reading to correct for non-specific turbidity.

  • Calculation: Calculate the MDA concentration using its extinction coefficient.

C. Antioxidant Enzyme Activity Assays

  • Protein Extraction: Homogenize leaf tissue in an ice-cold extraction buffer (e.g., potassium phosphate buffer, pH 7.0) containing protease inhibitors. Centrifuge to obtain the crude enzyme extract.

  • Superoxide Dismutase (SOD) Activity: Measure the inhibition of the photochemical reduction of nitroblue tetrazolium (NBT) by the enzyme extract. One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of the NBT reduction rate.[3]

  • Catalase (CAT) Activity: Monitor the decomposition of H₂O₂ by measuring the decrease in absorbance at 240 nm.[4]

  • Ascorbate Peroxidase (APX) Activity: Measure the rate of ascorbate oxidation by monitoring the decrease in absorbance at 290 nm.[4]

Mandatory Visualizations

morfamquat_signaling_pathway cluster_chloroplast Chloroplast cluster_cellular_damage Cellular Damage PSI Photosystem I (PSI) This compound This compound PSI->this compound e⁻ Morfamquat_radical This compound Radical This compound->Morfamquat_radical O2 O₂ (Oxygen) Morfamquat_radical->O2 e⁻ O2_radical O₂⁻ (Superoxide) O2->O2_radical H2O2 H₂O₂ (Hydrogen Peroxide) O2_radical->H2O2 SOD Lipid_peroxidation Lipid Peroxidation (MDA) H2O2->Lipid_peroxidation Membrane_damage Membrane Damage Lipid_peroxidation->Membrane_damage Cell_death Cell Death Membrane_damage->Cell_death

Caption: Signaling pathway of this compound-induced oxidative stress in plants.

experimental_workflow cluster_assays Oxidative Stress Marker Analysis start Plant Growth and Acclimatization treatment This compound Application (Foliar Spray or Leaf Disc) start->treatment incubation Incubation (Defined Duration and Conditions) treatment->incubation sampling Sample Collection (Leaf Tissue) incubation->sampling analysis Biochemical Assays sampling->analysis data Data Analysis and Interpretation analysis->data chlorophyll Chlorophyll Content analysis->chlorophyll mda MDA Assay (Lipid Peroxidation) analysis->mda enzymes Antioxidant Enzyme Activity (SOD, CAT, APX) analysis->enzymes

Caption: Experimental workflow for inducing and assessing oxidative stress.

References

In Vitro Assays for Testing Morfamquat's Herbicidal Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morfamquat is a bipyridylium herbicide that exerts its phytotoxic effects by inhibiting Photosystem I (PSI), a critical component of the photosynthetic electron transport chain in plants.[1][2] This interference disrupts the normal flow of electrons, leading to the generation of reactive oxygen species (ROS), which in turn cause rapid cellular damage, including lipid peroxidation and membrane disruption, ultimately resulting in plant death.[3][4]

These application notes provide detailed protocols for a suite of in vitro assays designed to assess the herbicidal activity of this compound. The described methods allow for the quantitative evaluation of its inhibitory effect on PSI, its cytotoxicity to plant cells, and the downstream oxidative stress it induces. These assays are essential tools for herbicide discovery, mechanism of action studies, and the development of new herbicidal formulations.

Photosystem I (PSI) Inhibition Assay

This assay directly measures the effect of this compound on the photochemical activity of Photosystem I in isolated thylakoids. The assay relies on a spectrophotometric method using the artificial electron donor/acceptor pair DCPIP/ascorbate to provide electrons to PSI and methyl viologen as the electron acceptor, which in turn reduces oxygen. The consumption of oxygen is monitored using an oxygen electrode.

Experimental Protocol

1.1. Thylakoid Isolation

  • Materials:

    • Fresh spinach leaves (or other suitable plant material)

    • Grinding Buffer (50 mM HEPES-KOH pH 7.5, 0.33 M sorbitol, 2 mM MgCl₂, 2 mM MnCl₂, 1 mM EDTA, 5 mM ascorbic acid, 0.1% BSA)

    • Wash Buffer (50 mM HEPES-KOH pH 7.5, 0.33 M sorbitol, 2 mM MgCl₂)

    • Resuspension Buffer (50 mM HEPES-KOH pH 7.5, 0.1 M sorbitol, 5 mM MgCl₂)

    • Blender or mortar and pestle

    • Cheesecloth and Miracloth

    • Refrigerated centrifuge

  • Procedure:

    • Homogenize 20 g of deveined spinach leaves in 100 mL of ice-cold Grinding Buffer.

    • Filter the homogenate through eight layers of cheesecloth and then two layers of Miracloth.

    • Centrifuge the filtrate at 5,000 x g for 10 minutes at 4°C.

    • Discard the supernatant and gently resuspend the pellet in 10 mL of ice-cold Wash Buffer.

    • Centrifuge at 5,000 x g for 10 minutes at 4°C.

    • Resuspend the final pellet in a minimal volume (1-2 mL) of Resuspension Buffer.

    • Determine the chlorophyll concentration of the isolated thylakoids.

1.2. Chlorophyll Concentration Determination

  • Materials:

    • 80% (v/v) Acetone

    • Spectrophotometer

  • Procedure:

    • Add a small aliquot (5-10 µL) of the thylakoid suspension to 1 mL of 80% acetone.

    • Vortex to ensure complete chlorophyll extraction.

    • Centrifuge at 10,000 x g for 5 minutes to pellet the debris.

    • Measure the absorbance of the supernatant at 652 nm.

    • Calculate the chlorophyll concentration using the following formula:

      • Chlorophyll (mg/mL) = (A₆₅₂) / 34.5

1.3. PSI Activity Measurement

  • Materials:

    • Assay Buffer (50 mM HEPES-KOH pH 7.5, 0.1 M sorbitol, 5 mM MgCl₂, 10 mM NaCl)

    • DCMU (3-(3,4-dichlorophenyl)-1,1-dimethylurea) solution (1 mM in ethanol)

    • Sodium ascorbate solution (1 M)

    • DCPIP (2,6-dichlorophenolindophenol) solution (10 mM)

    • Methyl viologen solution (10 mM)

    • This compound stock solution in water

    • Clark-type oxygen electrode

  • Procedure:

    • Set up the oxygen electrode chamber at 25°C.

    • To the chamber, add 2 mL of Assay Buffer.

    • Add DCMU to a final concentration of 10 µM to block electron flow from Photosystem II.

    • Add sodium ascorbate and DCPIP to final concentrations of 10 mM and 100 µM, respectively.

    • Add isolated thylakoids to a final chlorophyll concentration of 15 µg/mL.

    • Add methyl viologen to a final concentration of 100 µM.

    • Add varying concentrations of this compound to the chamber.

    • Equilibrate the system in the dark for 2 minutes.

    • Illuminate the chamber with a saturating light source and record the rate of oxygen consumption for 3-5 minutes.

    • The rate of oxygen consumption is a measure of PSI activity.

Data Presentation

Table 1: Hypothetical PSI Inhibition by this compound

This compound Concentration (µM)PSI Activity (% of Control)
0 (Control)100
0.185
155
1015
1002

This table is for illustrative purposes only.

cluster_PSI Photosystem I (PSI) Assay Workflow Thylakoids Isolated Thylakoids Oxygen_Electrode Oxygen Electrode Chamber Thylakoids->Oxygen_Electrode Reagents Assay Buffer + DCMU + Ascorbate/DCPIP + Methyl Viologen Reagents->Oxygen_Electrode This compound This compound (Varying Concentrations) This compound->Oxygen_Electrode Light Light Source Data Measure O₂ Consumption Rate Oxygen_Electrode->Data Signal Light->Oxygen_Electrode Illuminate

Caption: Workflow for the in vitro PSI inhibition assay.

Cell Viability Assay

This assay determines the cytotoxic effect of this compound on plant cells in culture. A common method is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.

Experimental Protocol
  • Materials:

    • Plant cell suspension culture (e.g., from Arabidopsis thaliana or a relevant crop/weed species)

    • Growth medium for the specific cell line

    • This compound stock solution in water

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Seed the 96-well plate with plant cells at a density of 1 x 10⁴ cells per well in 100 µL of growth medium.

    • Incubate the plate for 24 hours to allow cells to acclimate.

    • Prepare serial dilutions of this compound in the growth medium and add 100 µL to the respective wells. Include untreated control wells.

    • Incubate the plate for 24, 48, or 72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the untreated control.

Data Presentation

Specific IC50 values for this compound on plant cell lines are not widely published. Researchers should generate a dose-response curve to calculate the IC50 value.

Table 2: Hypothetical Cytotoxicity of this compound on Plant Cells

This compound Concentration (µM)Cell Viability (%) after 48h
0 (Control)100
190
1060
5025
1005

This table is for illustrative purposes only.

cluster_MTT Cell Viability (MTT) Assay Workflow Cells Seed Plant Cells in 96-well Plate This compound Add this compound (Varying Concentrations) Cells->this compound Incubate Incubate (24-72h) This compound->Incubate MTT Add MTT Reagent Incubate->MTT Incubate2 Incubate (4h) MTT->Incubate2 Solubilize Solubilize Formazan Incubate2->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read

Caption: Workflow for the cell viability (MTT) assay.

Reactive Oxygen Species (ROS) Assay

This assay quantifies the intracellular production of ROS induced by this compound. The assay utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA), which becomes fluorescent upon oxidation by ROS.

Experimental Protocol
  • Materials:

    • Plant cell suspension culture

    • H₂DCFDA stock solution (10 mM in DMSO)

    • Assay Buffer (e.g., PBS or a suitable buffer for the cell line)

    • This compound stock solution

    • Black, clear-bottom 96-well microplate

    • Fluorescence microplate reader

  • Procedure:

    • Seed cells in the 96-well plate as described for the cell viability assay.

    • After acclimation, wash the cells with Assay Buffer.

    • Load the cells with 10 µM H₂DCFDA in Assay Buffer and incubate for 30-60 minutes in the dark.

    • Wash the cells twice with Assay Buffer to remove excess probe.

    • Add varying concentrations of this compound in Assay Buffer to the wells.

    • Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

    • Monitor the fluorescence kinetically over time (e.g., every 5 minutes for 1-2 hours) or as an endpoint measurement.

    • ROS production is expressed as the fold increase in fluorescence relative to the untreated control.

Data Presentation

Table 3: Hypothetical ROS Production Induced by this compound

This compound Concentration (µM)Fold Increase in Fluorescence (at 1h)
0 (Control)1.0
11.5
104.2
509.8
10015.3

This table is for illustrative purposes only.

cluster_ROS Reactive Oxygen Species (ROS) Assay Workflow Cells Seed Plant Cells Load Load with H₂DCFDA Cells->Load Wash Wash Cells Load->Wash This compound Add this compound Wash->this compound Read Measure Fluorescence (Ex: 485 nm, Em: 535 nm) This compound->Read

Caption: Workflow for the H₂DCFDA-based ROS assay.

Lipid Peroxidation Assay (MDA Assay)

This assay measures the level of malondialdehyde (MDA), a major product of lipid peroxidation, as an indicator of oxidative damage to cell membranes.

Experimental Protocol
  • Materials:

    • Plant cell suspension culture treated with this compound

    • Trichloroacetic acid (TCA) solution (20% w/v)

    • Thiobarbituric acid (TBA) solution (0.5% w/v in 20% TCA)

    • Microcentrifuge

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Harvest plant cells treated with different concentrations of this compound for a specified duration.

    • Homogenize the cell pellet in 1 mL of 0.1% TCA solution.

    • Centrifuge at 10,000 x g for 10 minutes.

    • To 0.5 mL of the supernatant, add 1 mL of TBA solution.

    • Heat the mixture at 95°C for 30 minutes.

    • Quickly cool the tubes on ice and centrifuge at 10,000 x g for 10 minutes.

    • Transfer 200 µL of the supernatant to a 96-well plate.

    • Measure the absorbance at 532 nm and 600 nm (for non-specific turbidity correction).

    • Calculate the MDA concentration using its extinction coefficient (155 mM⁻¹ cm⁻¹).

Data Presentation

Table 4: Hypothetical Lipid Peroxidation Induced by this compound

This compound Concentration (µM)MDA Content (nmol/g fresh weight)
0 (Control)5.2
1012.5
5028.9
10045.1

This table is for illustrative purposes only.

cluster_MDA Lipid Peroxidation (MDA) Assay Workflow Cells Treated Plant Cells Homogenize Homogenize in TCA Cells->Homogenize Centrifuge1 Centrifuge Homogenize->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant React React with TBA (95°C, 30 min) Supernatant->React Centrifuge2 Centrifuge React->Centrifuge2 Read Measure Absorbance (532 nm & 600 nm) Centrifuge2->Read

Caption: Workflow for the MDA assay.

Signaling Pathway of this compound's Herbicidal Action

cluster_chloroplast Chloroplast cluster_cell_damage Cellular Damage This compound This compound e_transport Electron Transport Chain This compound->e_transport Intercepts Electrons PSI Photosystem I (PSI) PSI->e_transport Electrons O2 O₂ (Oxygen) e_transport->O2 Reduced this compound Donates Electron ROS Reactive Oxygen Species (ROS) (e.g., O₂⁻, H₂O₂) O2->ROS Forms Lipid_Peroxidation Lipid Peroxidation (MDA Production) ROS->Lipid_Peroxidation Membrane_Damage Membrane Disruption Lipid_Peroxidation->Membrane_Damage Cell_Death Cell Death Membrane_Damage->Cell_Death

References

Application of Morfamquat in Studies of Herbicide Resistance

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Morfamquat is a bipyridinium herbicide that acts as a Photosystem I (PSI) inhibitor, leading to the generation of reactive oxygen species (ROS) and subsequent rapid cell death in susceptible plants.[1][2] While structurally related to the widely used herbicides paraquat and diquat, this compound serves a unique and critical role in herbicide resistance research. Studies have revealed that weed populations with high-level resistance to paraquat often do not exhibit cross-resistance to this compound.[2][3][4] This key difference makes this compound an invaluable tool for elucidating the specific mechanisms of paraquat resistance, particularly non-target-site resistance (NTSR) involving herbicide sequestration and transport. These notes provide detailed protocols and data presentation guidelines for utilizing this compound in herbicide resistance studies.

Key Applications

  • Differentiating Paraquat Resistance Mechanisms: The primary application of this compound is to distinguish between different types of resistance to PSI-inhibiting herbicides. A lack of cross-resistance to this compound in paraquat-resistant populations strongly suggests a highly specific resistance mechanism, such as transporter-mediated sequestration that recognizes paraquat and diquat but not this compound.[3]

  • Characterizing Novel Resistance: In newly identified cases of paraquat resistance, this compound can be used to quickly assess the specificity of the resistance mechanism.

  • Structure-Activity Relationship Studies: The differential response to this compound, paraquat, and diquat can provide insights into the structural requirements for recognition by resistance-conferring transporters or enzymes.

Data Presentation

Summarizing quantitative data from comparative herbicide studies in a structured table is crucial for clear interpretation and comparison.

Table 1: Comparative Herbicide Resistance Levels in Conyza sp.

HerbicideResistant Biotype (LD50 or GR50)Susceptible Biotype (LD50 or GR50)Resistance Index (R/S Ratio)
Paraquat~100-fold higher than susceptibleBaseline~100
Diquat~10-fold higher than susceptibleBaseline~10
This compoundNo significant difference from susceptibleBaseline~1

LD50: Lethal dose required to kill 50% of the population. GR50: Dose required to cause a 50% reduction in growth. Data synthesized from studies on Conyza bonariensis and Conyza canadensis.[2][3]

Experimental Protocols

Protocol 1: Whole-Plant Dose-Response Assay

This protocol is designed to determine the level of resistance to this compound in comparison to paraquat and diquat in whole plants.

1. Plant Material:

  • Seeds from suspected resistant (R) and known susceptible (S) weed populations.
  • Germinate seeds and grow seedlings to the 3-4 leaf stage under controlled greenhouse conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).

2. Herbicide Preparation:

  • Prepare stock solutions of analytical grade this compound, paraquat, and diquat.
  • Create a series of dilutions for each herbicide to generate a dose-response curve. A typical range for paraquat might be 0, 50, 100, 200, 400, 800 g a.i./ha. The range for this compound should be similar for initial screening.

3. Herbicide Application:

  • Randomly assign plants from both R and S populations to each herbicide and dose treatment. Include a non-treated control.
  • Use a laboratory track sprayer to apply the herbicides at a constant pressure and volume to ensure uniform coverage.

4. Data Collection:

  • After 14-21 days, visually assess plant mortality for each treatment.
  • Harvest the above-ground biomass for each plant, dry in an oven at 60°C for 72 hours, and record the dry weight.

5. Data Analysis:

  • Analyze the mortality or dry weight data using a log-logistic dose-response model to calculate the LD50 or GR50 values for each herbicide and population.
  • Calculate the Resistance Index (R/S ratio) by dividing the LD50 or GR50 of the R population by that of the S population.

Protocol 2: Leaf Disc Assay for Rapid Resistance Assessment

This is a quicker method to assess herbicide efficacy at the tissue level, often by measuring chlorophyll fluorescence.

1. Plant Material:

  • Fully expanded leaves from mature R and S plants.

2. Experimental Setup:

  • Use a cork borer to cut uniform leaf discs (e.g., 1 cm in diameter).
  • Float the leaf discs in a petri dish containing a solution of the test herbicide (this compound, paraquat, or diquat) at various concentrations. Include a control with no herbicide.
  • Incubate the petri dishes under light for a specified period (e.g., 4-24 hours).

3. Measurement of Chlorophyll Fluorescence:

  • Use a chlorophyll fluorometer to measure the maximum quantum yield of photosystem II (Fv/Fm). A decrease in Fv/Fm indicates herbicide-induced damage.
  • Measurements can be taken at several time points to create a time-course of damage.

4. Data Analysis:

  • Plot the Fv/Fm values against the herbicide concentration to determine the concentration required to cause a 50% reduction in fluorescence (I50).
  • Compare the I50 values between the R and S populations to determine the level of resistance.

Visualizations

Signaling Pathway and Mechanism of Action

G cluster_chloroplast Chloroplast cluster_herbicides Bipyridinium Herbicides PSI Photosystem I (PSI) Fd Ferredoxin PSI->Fd e- Herbicide Herbicide Fd->Herbicide e- O2 Oxygen (O2) ROS Reactive Oxygen Species (ROS) O2->ROS Lipid Peroxidation Lipid Peroxidation ROS->Lipid Peroxidation Herbicide->O2 e- This compound This compound This compound->Herbicide Paraquat Paraquat Paraquat->Herbicide Diquat Diquat Diquat->Herbicide Cell Death Cell Death Lipid Peroxidation->Cell Death

Caption: Mechanism of action for bipyridinium herbicides at Photosystem I.

Experimental Workflow for Comparative Resistance Analysis

G start Start: Suspected Resistant Weed Population plant_prep Grow Resistant (R) and Susceptible (S) Plants start->plant_prep herbicide_app Apply this compound, Paraquat, Diquat at Various Doses plant_prep->herbicide_app data_collection Collect Data (e.g., Dry Weight, Chlorophyll Fluorescence) herbicide_app->data_collection analysis Calculate LD50/GR50 and Resistance Index (R/S) data_collection->analysis interpretation Interpret Results analysis->interpretation no_cross_resistance No Cross-Resistance to this compound (Suggests Specific Sequestration) interpretation->no_cross_resistance R/S Paraquat >> R/S this compound cross_resistance Cross-Resistance to All Herbicides (Suggests Target-Site or Other NTSR Mechanism) interpretation->cross_resistance R/S Paraquat ≈ R/S this compound G cluster_cell Plant Cell cluster_target Target Site Paraquat_in Paraquat Transporter Specific Transporter (Resistance Mechanism) Paraquat_in->Transporter Recognized Chloroplast Chloroplast (Target) Paraquat_in->Chloroplast Prevented from Reaching Target Morfamquat_in This compound Morfamquat_in->Transporter Not Recognized Morfamquat_in->Chloroplast Reaches Target Vacuole Vacuole (Sequestration) Transporter->Vacuole Transported

References

Application Notes and Protocols for Studying Plant Antioxidant Response Using Morfamquat

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morfamquat, a bipyridinium herbicide, serves as a valuable tool for investigating the intricate mechanisms of plant antioxidant defense systems. Similar to its well-studied analogue, paraquat, this compound is presumed to act by inducing significant oxidative stress within plant cells.[1][2] This process is initiated by the interception of electrons from Photosystem I (PSI) in the chloroplasts, which are then transferred to molecular oxygen.[1][2] This diversion of the electron transport chain leads to the generation of superoxide radicals (O₂⁻), which are subsequently converted into other highly reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH).[3][4]

The resulting surge in ROS can cause widespread cellular damage, including lipid peroxidation, protein denaturation, and nucleic acid damage.[5] In response to this chemical onslaught, plants activate a sophisticated and multi-layered antioxidant defense system. This system comprises both enzymatic and non-enzymatic components that work in concert to neutralize ROS and mitigate cellular damage.[6][7]

Studying the plant's response to this compound-induced oxidative stress provides a controlled method for elucidating the roles and regulation of various antioxidant pathways. This knowledge is crucial for developing strategies to enhance crop resilience to environmental stressors and for screening potential compounds that may modulate oxidative stress responses.

While the specific body of research on this compound's interaction with plant antioxidant systems is not as extensive as that for paraquat, the shared mechanism of action allows for the adaptation of established protocols. It is important to note that some plant biotypes resistant to paraquat have not shown cross-resistance to this compound, suggesting potential differences in uptake, translocation, or metabolism that may warrant further investigation.[2][3]

These application notes provide a comprehensive framework for utilizing this compound to induce oxidative stress and subsequently measure the corresponding antioxidant responses in plants.

Data Presentation

Table 1: Effect of this compound on Reactive Oxygen Species (ROS) and Lipid Peroxidation
This compound Concentration (µM)Superoxide (O₂⁻) Production Rate (nmol/min/g FW)Hydrogen Peroxide (H₂O₂) Content (µmol/g FW)Malondialdehyde (MDA) Content (nmol/g FW)
0 (Control)
10
50
100
200

FW: Fresh Weight

Table 2: Activity of Key Antioxidant Enzymes in Response to this compound Treatment
This compound Concentration (µM)Superoxide Dismutase (SOD) Activity (U/mg protein)Catalase (CAT) Activity (U/mg protein)Ascorbate Peroxidase (APX) Activity (U/mg protein)Glutathione Reductase (GR) Activity (U/mg protein)
0 (Control)
10
50
100
200

U: One unit of enzyme activity

Signaling Pathways and Experimental Workflows

morfamquat_signaling_pathway This compound This compound PSI Photosystem I (PSI) in Chloroplast This compound->PSI Accepts e- O2 O₂ This compound->O2 Transfers e- Electron e- Electron->this compound Superoxide Superoxide (O₂⁻) O2->Superoxide Reduction H2O2 Hydrogen Peroxide (H₂O₂) Superoxide->H2O2 Dismutation SOD Superoxide Dismutase (SOD) Superoxide->SOD Lipid_Peroxidation Lipid Peroxidation Superoxide->Lipid_Peroxidation Hydroxyl Hydroxyl Radical (•OH) H2O2->Hydroxyl Fenton Reaction APX_CAT Ascorbate Peroxidase (APX) Catalase (CAT) H2O2->APX_CAT Protein_Damage Protein Damage H2O2->Protein_Damage Antioxidant_Response Upregulation of Antioxidant Genes H2O2->Antioxidant_Response Signaling Molecule DNA_Damage DNA Damage Hydroxyl->DNA_Damage SOD->H2O2 Catalyzes APX_CAT->O2 Detoxification Cellular_Damage Cellular Damage Lipid_Peroxidation->Cellular_Damage Protein_Damage->Cellular_Damage DNA_Damage->Cellular_Damage

Caption: this compound-induced oxidative stress signaling pathway in plants.

experimental_workflow Plant_Material Plant Material (e.g., leaf discs, seedlings) Morfamquat_Treatment This compound Treatment (Varying concentrations and time points) Plant_Material->Morfamquat_Treatment Harvesting Harvesting and Freezing (Liquid Nitrogen) Morfamquat_Treatment->Harvesting Homogenization Homogenization (Extraction Buffer) Harvesting->Homogenization Centrifugation Centrifugation (e.g., 12,000 x g, 4°C) Homogenization->Centrifugation Supernatant Crude Enzyme Extract (Supernatant) Centrifugation->Supernatant Protein_Quantification Protein Quantification (e.g., Bradford Assay) Supernatant->Protein_Quantification Enzyme_Assays Antioxidant Enzyme Assays (SOD, CAT, APX, GR) Supernatant->Enzyme_Assays ROS_Measurement ROS & Lipid Peroxidation Assays (e.g., NBT, H₂O₂, MDA) Supernatant->ROS_Measurement Protein_Quantification->Enzyme_Assays Data_Analysis Data Analysis and Interpretation Enzyme_Assays->Data_Analysis ROS_Measurement->Data_Analysis

Caption: General experimental workflow for analyzing plant antioxidant responses.

Experimental Protocols

Protocol 1: Induction of Oxidative Stress with this compound

Objective: To induce a controlled level of oxidative stress in plant tissue using this compound.

Materials:

  • This compound stock solution (e.g., 10 mM in deionized water)

  • Plant material (e.g., leaf discs of 1 cm diameter, or whole seedlings)

  • Treatment buffer (e.g., 10 mM MES, pH 6.5)

  • Surfactant (e.g., Tween-20, 0.01% v/v)

  • Petri dishes or beakers

  • Growth chamber or light source

Procedure:

  • Prepare a series of this compound treatment solutions by diluting the stock solution in the treatment buffer to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 200 µM). Add a surfactant to improve contact with the leaf surface.

  • Place plant material (e.g., 10 leaf discs per petri dish) in the treatment solutions. Ensure the tissue is fully submerged or coated. For seedlings, the solution can be sprayed onto the leaves or used as a hydroponic medium.

  • Incubate the plant material under controlled light (e.g., 150 µmol m⁻² s⁻¹) and temperature (e.g., 25°C) for a predetermined duration (e.g., 2, 6, 12, or 24 hours).

  • After the treatment period, harvest the plant material, gently blot dry, and immediately freeze in liquid nitrogen.

  • Store the frozen samples at -80°C until further analysis.

Protocol 2: Preparation of Plant Enzyme Extract

Objective: To extract proteins from plant tissue for subsequent enzyme activity assays.

Materials:

  • Frozen plant tissue (from Protocol 1)

  • Pre-chilled mortar and pestle

  • Liquid nitrogen

  • Extraction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0, containing 1 mM EDTA and 1% w/v polyvinylpyrrolidone (PVP)). For APX assays, add 1 mM ascorbate to the buffer.

  • Refrigerated centrifuge

Procedure:

  • Weigh approximately 0.5 g of frozen plant tissue.

  • Grind the tissue to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.

  • Add 5 mL of ice-cold extraction buffer to the powder and continue grinding until a homogenous slurry is formed.

  • Transfer the homogenate to a centrifuge tube.

  • Centrifuge at 12,000 x g for 20 minutes at 4°C.

  • Carefully collect the supernatant, which contains the crude enzyme extract. Keep the extract on ice.

  • Proceed immediately to protein quantification and enzyme assays.

Protocol 3: Spectrophotometric Assays for Antioxidant Enzymes

Objective: To quantify the activity of key antioxidant enzymes. All assays should be performed at a constant temperature (e.g., 25°C) using a UV-Vis spectrophotometer.

3.1 Superoxide Dismutase (SOD; EC 1.15.1.1) Activity Assay This assay is based on the inhibition of the photochemical reduction of nitroblue tetrazolium (NBT).

  • Reaction Mixture (3 mL): 50 mM potassium phosphate buffer (pH 7.8), 13 mM methionine, 75 µM NBT, 2 µM riboflavin, 0.1 mM EDTA, and 50-100 µL of enzyme extract.

  • Procedure:

    • Illuminate the reaction mixture with a fluorescent lamp (e.g., 15 W) for 15 minutes.

    • A parallel reaction mixture without the enzyme extract serves as the control. A non-illuminated mixture serves as the blank.

    • Measure the absorbance at 560 nm.

    • One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of the NBT photoreduction rate.

3.2 Catalase (CAT; EC 1.11.1.6) Activity Assay This assay measures the decomposition of H₂O₂.

  • Reaction Mixture (3 mL): 50 mM potassium phosphate buffer (pH 7.0), 15 mM H₂O₂, and 50 µL of enzyme extract.

  • Procedure:

    • Initiate the reaction by adding the enzyme extract.

    • Monitor the decrease in absorbance at 240 nm for 2 minutes.

    • Calculate the enzyme activity using the extinction coefficient of H₂O₂ (40 M⁻¹ cm⁻¹).

    • One unit of CAT activity is defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.

3.3 Ascorbate Peroxidase (APX; EC 1.11.1.11) Activity Assay This assay measures the oxidation of ascorbate.

  • Reaction Mixture (3 mL): 50 mM potassium phosphate buffer (pH 7.0), 0.5 mM ascorbate, 0.1 mM H₂O₂, and 100 µL of enzyme extract.

  • Procedure:

    • Initiate the reaction by adding H₂O₂.

    • Monitor the decrease in absorbance at 290 nm for 2 minutes.

    • Calculate the enzyme activity using the extinction coefficient of ascorbate (2.8 mM⁻¹ cm⁻¹).

    • One unit of APX activity is defined as the amount of enzyme that oxidizes 1 µmol of ascorbate per minute.

3.4 Glutathione Reductase (GR; EC 1.6.4.2) Activity Assay This assay measures the oxidation of NADPH.

  • Reaction Mixture (3 mL): 100 mM potassium phosphate buffer (pH 7.8), 2 mM EDTA, 0.5 mM oxidized glutathione (GSSG), 0.2 mM NADPH, and 100 µL of enzyme extract.

  • Procedure:

    • Initiate the reaction by adding GSSG.

    • Monitor the decrease in absorbance at 340 nm for 3 minutes.

    • Calculate the enzyme activity using the extinction coefficient of NADPH (6.2 mM⁻¹ cm⁻¹).

    • One unit of GR activity is defined as the amount of enzyme that oxidizes 1 µmol of NADPH per minute.

Protocol 4: Measurement of Lipid Peroxidation (Malondialdehyde - MDA)

Objective: To quantify the extent of membrane damage by measuring MDA, a product of lipid peroxidation.

Materials:

  • Plant extract (prepared as in Protocol 2)

  • 20% (w/v) Trichloroacetic acid (TCA)

  • 0.5% (w/v) Thiobarbituric acid (TBA) in 20% TCA

Procedure:

  • Mix 1 mL of the plant extract with 4 mL of 0.5% TBA in 20% TCA.

  • Heat the mixture at 95°C for 30 minutes in a water bath.

  • Quickly cool the reaction tubes in an ice bath.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Measure the absorbance of the supernatant at 532 nm and 600 nm (for non-specific absorbance correction).

  • Calculate the MDA concentration using the extinction coefficient of 155 mM⁻¹ cm⁻¹ and express the results as nmol/g FW.

    • MDA (µM) = [(A₅₃₂ - A₆₀₀) / 155] x 1000

References

Application Notes and Protocols for the Detection of Morfamquat Residues in Soil and Water

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Morfamquat is a quaternary ammonium herbicide previously used for the control of broad-leaved weeds in cereal crops.[1] Although its use has been largely discontinued in many parts of the world, concerns about its persistence in the environment and potential health effects necessitate reliable analytical methods for its detection in soil and water samples.[1][2] this compound, typically available as a dichloride salt, is a moderately toxic compound and a known neurotoxin.[2][3] This document provides a detailed protocol for the determination of this compound residues, drawing upon established methodologies for structurally similar herbicides like Paraquat and Diquat, utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

These protocols are intended for use by researchers, scientists, and professionals in drug development and environmental monitoring. The methodologies described are based on common and effective techniques such as Solid-Phase Extraction (SPE) for water samples and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for soil samples.[4]

Experimental Protocols

1. Water Sample Analysis

This protocol details the extraction and analysis of this compound residues from water samples using Solid-Phase Extraction (SPE) followed by LC-MS/MS.

a. Sample Preparation: Solid-Phase Extraction (SPE)

  • Sample Pre-treatment: Filter water samples through a 0.45 µm filter to remove particulate matter. For samples with high organic content, a pre-treatment step with a suitable sorbent may be necessary.

  • SPE Cartridge Conditioning: Condition a weak cation exchange SPE cartridge by passing 3 mL of methanol followed by 3 mL of 25 mM phosphate buffer (pH 7).[4]

  • Sample Loading: Load the pre-treated water sample (e.g., 10 mL) onto the conditioned SPE cartridge at a slow, dropwise flow rate (approximately 2-3 mL/min).[4]

  • Cartridge Washing: Wash the cartridge with 3 mL of 25 mM ammonium formate buffer (pH 8) followed by 3 mL of methanol to remove interferences.[4]

  • Analyte Elution: Elute the retained this compound from the cartridge using a suitable elution solvent. While a specific solvent for this compound is not defined in the search results, a common approach for similar compounds is to use an acidified organic solvent. A starting point could be 5% formic acid in methanol.

  • Eluate Processing: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.

b. Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Chromatographic Column: A mixed-mode column with reversed-phase and cation exchange characteristics is recommended for the separation of quaternary ammonium compounds.[5][6]

  • Mobile Phase: A gradient elution using a combination of an aqueous buffer (e.g., ammonium formate with formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[7]

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) mode should be used for sensitive and selective detection.[5] The specific precursor and product ions for this compound will need to be determined by direct infusion of a this compound analytical standard.

2. Soil Sample Analysis

This protocol outlines the extraction of this compound residues from soil using a modified QuEChERS method followed by LC-MS/MS analysis.[8]

a. Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

  • Sample Homogenization: Air-dry the soil sample, sieve it to remove large debris, and homogenize it.

  • Extraction:

    • Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (ACN).

    • Add appropriate internal standards.

    • Shake vigorously for 1 minute.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate). The use of buffering salts is crucial for pH-dependent analytes.[8]

    • Shake vigorously for 1 minute and then centrifuge.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the supernatant (acetonitrile layer).

    • Transfer it to a 2 mL microcentrifuge tube containing d-SPE cleanup sorbents. For soil extracts, a combination of Primary Secondary Amine (PSA) to remove organic acids and C18 to remove nonpolar interferences is recommended. The exact amounts may need optimization.

    • Vortex for 30 seconds and then centrifuge.

  • Final Extract Preparation: The resulting supernatant is ready for LC-MS/MS analysis, potentially after dilution with the initial mobile phase.

b. Analytical Method: LC-MS/MS

The LC-MS/MS conditions would be similar to those described for water analysis, with potential adjustments to the gradient profile to manage the more complex matrix of the soil extract.

Data Presentation

The following table summarizes the expected performance characteristics for a validated method for this compound analysis, based on typical values reported for similar quaternary ammonium herbicides like Paraquat and Diquat.[5][7][9] Note: These values are estimates and must be determined experimentally during method validation.

ParameterExpected Value (Water)Expected Value (Soil)
Limit of Detection (LOD)0.05 - 0.5 µg/L1 - 10 µg/kg
Limit of Quantification (LOQ)0.1 - 1.0 µg/L5 - 25 µg/kg
Recovery80 - 110%70 - 120%
Precision (RSD)< 15%< 20%
Linearity (r²)> 0.99> 0.99

Mandatory Visualization

G cluster_water Water Sample Workflow cluster_soil Soil Sample Workflow W_Sample Water Sample Collection W_Filter Filtration (0.45 µm) W_Sample->W_Filter W_SPE Solid-Phase Extraction (SPE) W_Filter->W_SPE W_Elute Elution W_SPE->W_Elute W_Concentrate Evaporation & Reconstitution W_Elute->W_Concentrate W_Analysis LC-MS/MS Analysis W_Concentrate->W_Analysis Data_Analysis Data Processing & Reporting W_Analysis->Data_Analysis S_Sample Soil Sample Collection S_Homogenize Homogenization S_Sample->S_Homogenize S_QuEChERS QuEChERS Extraction S_Homogenize->S_QuEChERS S_dSPE Dispersive SPE Cleanup S_QuEChERS->S_dSPE S_Analysis LC-MS/MS Analysis S_dSPE->S_Analysis S_Analysis->Data_Analysis

Caption: Overall experimental workflow for this compound residue analysis in soil and water.

G Start Homogenized Soil Sample (10g) Add_ACN Add 10 mL Acetonitrile & Internal Standard Start->Add_ACN Shake1 Shake (1 min) Add_ACN->Shake1 Add_Salts Add QuEChERS Salts (MgSO4, NaCl, Citrates) Shake1->Add_Salts Shake2 Shake (1 min) Add_Salts->Shake2 Centrifuge1 Centrifuge Shake2->Centrifuge1 Supernatant Take 1 mL Supernatant Centrifuge1->Supernatant dSPE Add to d-SPE Tube (PSA, C18) Supernatant->dSPE Vortex Vortex (30 sec) dSPE->Vortex Centrifuge2 Centrifuge Vortex->Centrifuge2 Final_Extract Supernatant for LC-MS/MS Analysis Centrifuge2->Final_Extract

References

Morfamquat: A Tool for Elucidating Chloroplast Function and Oxidative Stress Responses

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Morfamquat is a non-selective contact herbicide that acts as a potent tool for studying chloroplast function, particularly the mechanisms of photosynthetic electron transport and the subsequent generation of reactive oxygen species (ROS).[1][2] As a quaternary ammonium compound, its chemical structure and mode of action are closely related to the widely studied herbicide Paraquat (methyl viologen).[3][4] this compound acts by intercepting electrons from Photosystem I (PSI), a key component of the light-dependent reactions of photosynthesis. This disruption initiates a cascade of events, making it an invaluable chemical inducer of oxidative stress for research purposes. These application notes provide detailed information on its mechanism of action, experimental protocols to study its effects, and quantitative data to facilitate its use in a research setting.

Mechanism of Action

This compound's primary site of action is within the chloroplast, where it interferes with the photosynthetic electron transport chain.[1][2] The core mechanism can be summarized in the following steps:

  • Uptake and Translocation: this compound is rapidly absorbed by plant tissues and penetrates the chloroplasts.

  • Interaction with Photosystem I (PSI): Within the chloroplast, this compound acts as an artificial electron acceptor for Photosystem I. It accepts high-energy electrons from the iron-sulfur clusters of PSI, thereby diverting them from their natural acceptor, ferredoxin.

  • Generation of Reactive Oxygen Species (ROS): The reduced this compound radical then rapidly reacts with molecular oxygen (O₂) to produce the superoxide radical (O₂⁻•). This process regenerates the oxidized form of this compound, allowing it to continuously accept electrons from PSI in a cyclical manner.

  • Induction of Oxidative Stress: The superoxide radicals are highly reactive and can be converted to other ROS, such as hydrogen peroxide (H₂O₂) and the highly damaging hydroxyl radical (•OH). This surge in ROS overwhelms the chloroplast's antioxidant defense systems, leading to oxidative stress.

  • Cellular Damage: The accumulation of ROS causes widespread cellular damage, including lipid peroxidation of chloroplast membranes, degradation of chlorophyll, and inactivation of enzymes, ultimately leading to cell death.

This well-defined mechanism of action allows researchers to induce a controlled and rapid onset of oxidative stress originating specifically from the chloroplasts, providing a powerful system to study stress signaling pathways, antioxidant responses, and the regulation of photosynthesis.

Data Presentation

The following tables summarize the quantitative effects of Paraquat (a close analog of this compound) on various physiological and biochemical parameters in plants. These data provide a reference for the expected dose-dependent responses when using this compound in experimental setups.

Table 1: Effect of Paraquat on Photosystem II (PSII) Photochemistry

Concentration (µM)Fv/FmReference
0 (Control)~0.8[5]
5~0.56[5]
10~0.12[5]
300Significantly decreased[6]
600Significantly decreased[6]

Fv/Fm represents the maximum quantum yield of PSII photochemistry.

Table 2: Effect of Paraquat on Antioxidant Enzyme Activities

ConcentrationSuperoxide Dismutase (SOD) ActivityAscorbate Peroxidase (APX) ActivityCatalase (CAT) ActivityReference
0.5 µMIncreased 4.93-fold-Increased 3.09-fold[4]
0.75 µMFurther increased-Further increased[4]
1 µMSubstantial enhancementSubstantial enhancementSubstantial enhancement[7]
10 µMIncreased 2.4-foldIncreased 2.2-foldIncreased 1.8-fold[8]
50 µMSharp declineSharp declineSharp decline[7]

Table 3: Effect of Paraquat on Non-Photochemical Quenching (NPQ) and Photochemical Quenching (qP)

Time after TreatmentNPQ (% increase vs. control)qP (% decrease vs. control)Reference
30 min (Mature Leaves)118%-[3]
60 min (Mature Leaves)180%17%[3]
60 min (Young Leaves)249%21%[3]
4 hours (Mature Leaves)143%9%[3]
4 hours (Young Leaves)173%10%[3]

Experimental Protocols

Here are detailed protocols for key experiments to assess the impact of this compound on chloroplast function.

Protocol 1: Measurement of Chlorophyll Fluorescence

This protocol allows for the in vivo assessment of Photosystem II (PSII) efficiency and the extent of non-photochemical quenching (NPQ).

Materials:

  • Plant material (e.g., leaf discs or whole plants)

  • This compound solutions of desired concentrations

  • Pulse Amplitude Modulated (PAM) fluorometer

  • Dark adaptation clips or a dark room

Procedure:

  • Sample Preparation and Treatment:

    • Excise leaf discs or use intact plants.

    • Incubate the samples with different concentrations of this compound for a defined period (e.g., 1-24 hours). A control group should be incubated in a solution without this compound.

  • Dark Adaptation:

    • Dark-adapt the treated and control samples for a minimum of 30 minutes.[9][10] This ensures that all reaction centers of PSII are open.

  • Measurement of F₀ and Fₘ:

    • Using the PAM fluorometer, apply a weak measuring light to determine the minimal fluorescence level (F₀).[11]

    • Apply a short, saturating pulse of high-intensity light (e.g., >3000 µmol photons m⁻² s⁻¹) to measure the maximum fluorescence level (Fₘ).[11]

  • Actinic Light Illumination and NPQ Measurement:

    • Expose the sample to a continuous actinic light of a defined intensity to induce photosynthesis.

    • During the actinic light exposure, apply saturating pulses at regular intervals to measure the maximum fluorescence in the light-adapted state (Fₘ').[11] The steady-state fluorescence (Fₛ) is recorded just before each saturating pulse.

  • Data Analysis:

    • Calculate the maximum quantum yield of PSII: Fᵥ/Fₘ = (Fₘ - F₀) / Fₘ .[9]

    • Calculate the effective quantum yield of PSII in the light: Y(II) = (Fₘ' - Fₛ) / Fₘ' .

    • Calculate Non-Photochemical Quenching: NPQ = (Fₘ - Fₘ') / Fₘ' .[11]

Protocol 2: Quantification of Reactive Oxygen Species (ROS)

This protocol describes the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

Materials:

  • Plant tissue homogenate or isolated chloroplasts

  • DCFH-DA stock solution (e.g., in DMSO)

  • Phosphate-buffered saline (PBS) or appropriate buffer

  • Fluorometer or fluorescence microscope

Procedure:

  • Sample Preparation:

    • Homogenize plant tissue in a suitable buffer on ice.

    • Centrifuge the homogenate to obtain a supernatant containing the cellular components.

  • Loading with DCFH-DA:

    • Incubate the sample with a final concentration of 10-50 µM DCFH-DA in the dark for 30-60 minutes.[12][13] DCFH-DA is cell-permeable and is deacetylated by cellular esterases to the non-fluorescent DCFH.

  • This compound Treatment:

    • Treat the DCFH-loaded samples with the desired concentrations of this compound.

  • Fluorescence Measurement:

    • In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

    • Measure the fluorescence intensity using a fluorometer with an excitation wavelength of approximately 495 nm and an emission wavelength of approximately 529 nm.[12][13]

    • An increase in fluorescence intensity corresponds to a higher level of intracellular ROS.

Protocol 3: Superoxide Dismutase (SOD) Activity Assay

This protocol is based on the inhibition of the photochemical reduction of nitroblue tetrazolium (NBT).

Materials:

  • Plant tissue extract

  • Phosphate buffer (pH 7.8)

  • Methionine

  • NBT

  • EDTA

  • Riboflavin

  • Spectrophotometer

Procedure:

  • Enzyme Extraction:

    • Homogenize 0.5 g of plant tissue in 1.5 ml of cold homogenization buffer.[14]

    • Centrifuge at 14,000 rpm for 30 minutes at 4°C. The supernatant is used for the assay.[11]

  • Assay Mixture:

    • Prepare a reaction mixture containing phosphate buffer, methionine, NBT, and EDTA.

    • Add the enzyme extract to the reaction mixture.

    • Initiate the reaction by adding riboflavin and exposing the mixture to light (e.g., under a fluorescent lamp) for 15-20 minutes.

  • Measurement:

    • The reduction of NBT to formazan by superoxide radicals results in a blue color. SOD in the sample will inhibit this reaction.

    • Measure the absorbance at 560 nm.[14]

    • One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of the NBT reduction rate.

Protocol 4: Ascorbate Peroxidase (APX) Activity Assay

This protocol measures the decrease in absorbance due to the oxidation of ascorbate.

Materials:

  • Plant tissue extract

  • Potassium phosphate buffer (pH 7.0)

  • Ascorbate

  • EDTA

  • Hydrogen peroxide (H₂O₂)

  • Spectrophotometer

Procedure:

  • Enzyme Extraction:

    • Homogenize 0.5 g of plant tissue in 1.5 ml of cold homogenization buffer.[11]

    • Centrifuge at 14,000 rpm for 30 minutes at 4°C. The supernatant is used for the assay.[11]

  • Assay Mixture:

    • Prepare a reaction mixture containing potassium phosphate buffer, ascorbate, and EDTA.[11]

    • Add the enzyme extract to the mixture.

  • Initiation and Measurement:

    • Initiate the reaction by adding H₂O₂.[11]

    • Monitor the decrease in absorbance at 290 nm for 1-2 minutes.[15]

    • The rate of ascorbate oxidation is proportional to the APX activity. Calculate the activity using the extinction coefficient of ascorbate (2.8 mM⁻¹ cm⁻¹).[15]

Visualizations

The following diagrams illustrate the key pathways and workflows associated with the use of this compound in chloroplast research.

morfamquat_pathway cluster_chloroplast Chloroplast cluster_thylakoid Thylakoid Membrane cluster_stroma Stroma PSI Photosystem I (PSI) Fd Ferredoxin PSI->Fd e⁻ Morfamquat_ox This compound (Oxidized) PSI->Morfamquat_ox e⁻ NADP_reductase FNR Fd->NADP_reductase e⁻ NADPH NADPH NADP_reductase->NADPH e⁻ Morfamquat_red This compound• (Reduced Radical) Morfamquat_ox->Morfamquat_red Morfamquat_red->Morfamquat_ox e⁻ O2_radical O₂⁻• (Superoxide) Morfamquat_red->O2_radical + O₂ O2 O₂ (Oxygen) SOD Superoxide Dismutase (SOD) O2_radical->SOD damage Oxidative Damage (Lipid Peroxidation, etc.) O2_radical->damage H2O2 H₂O₂ (Hydrogen Peroxide) SOD->H2O2 APX Ascorbate Peroxidase (APX) H2O2->APX H2O2->damage H2O H₂O APX->H2O NADP NADP⁺ NADP->NADP_reductase light Light Energy light->PSI

Caption: this compound's mechanism of action in the chloroplast.

experimental_workflow start Start: Plant Material Selection treatment This compound Treatment (Varying Concentrations and Durations) start->treatment control Control Treatment (No this compound) start->control measurements Physiological and Biochemical Measurements treatment->measurements control->measurements chloro_fluor Chlorophyll Fluorescence (Fv/Fm, NPQ, Y(II)) measurements->chloro_fluor ros ROS Quantification (e.g., DCFH-DA assay) measurements->ros enzyme Antioxidant Enzyme Assays (SOD, APX, CAT) measurements->enzyme data_analysis Data Analysis and Comparison chloro_fluor->data_analysis ros->data_analysis enzyme->data_analysis conclusion Conclusion on Chloroplast Function and Stress Response data_analysis->conclusion

Caption: General experimental workflow for studying this compound's effects.

References

Application Notes and Protocols for the Laboratory Preparation of Morfamquat Dichloride Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed, albeit theoretical, protocol for the laboratory synthesis and preparation of Morfamquat dichloride solutions. Due to the limited availability of specific literature for this compound, the synthesis protocol is based on the general chemical principles of bipyridylium herbicide synthesis. The analytical method is adapted from established high-performance liquid chromatography (HPLC) methods for structurally related compounds like paraquat and diquat. It is crucial to note that these protocols have not been experimentally validated and must be optimized and validated by the end-user in a controlled laboratory setting.

Introduction

This compound dichloride is a quaternary ammonium herbicide belonging to the bipyridylium class of compounds. Its synthesis involves the quaternization of 4,4'-bipyridine with a suitable morpholine derivative.[1] This document outlines a potential laboratory-scale synthesis and provides a starting point for the development of an analytical method for the quantification of this compound dichloride.

Synthesis of this compound Dichloride

The proposed synthesis of this compound dichloride, chemically named 1,1'-bis(3,5-dimethylmorpholinocarbonylmethyl)-4,4'-bipyridylium dichloride, is a two-step process. The first step is the synthesis of the alkylating agent, 2-chloro-N-(3,5-dimethylmorpholino)acetamide, followed by the quaternization of 4,4'-bipyridine.

Proposed Synthesis Pathway

G cluster_0 Step 1: Synthesis of Alkylating Agent cluster_1 Step 2: Quaternization 3,5-Dimethylmorpholine 3,5-Dimethylmorpholine Intermediate_1 2-Chloro-N-(3,5-dimethylmorpholino)acetamide 3,5-Dimethylmorpholine->Intermediate_1 Reaction Chloroacetyl_chloride Chloroacetyl chloride Chloroacetyl_chloride->Intermediate_1 Morfamquat_dichloride This compound dichloride Intermediate_1->Morfamquat_dichloride Alkylation 4,4-Bipyridine 4,4'-Bipyridine 4,4-Bipyridine->Morfamquat_dichloride

Caption: Proposed two-step synthesis pathway for this compound dichloride.

Experimental Protocol: Synthesis

Materials:

  • 3,5-Dimethylmorpholine

  • Chloroacetyl chloride

  • Triethylamine

  • Dichloromethane (anhydrous)

  • 4,4'-Bipyridine

  • Acetonitrile (anhydrous)

  • Hydrochloric acid (concentrated)

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

Step 1: Synthesis of 2-Chloro-N-(3,5-dimethylmorpholino)acetamide

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 3,5-dimethylmorpholine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add chloroacetyl chloride (1.05 eq) dissolved in anhydrous dichloromethane to the stirred solution via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with water, 1M HCl, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-chloro-N-(3,5-dimethylmorpholino)acetamide.

  • Purify the crude product by column chromatography or recrystallization.

Step 2: Synthesis of this compound dichloride

  • In a clean, dry flask, dissolve 4,4'-bipyridine (1.0 eq) in anhydrous acetonitrile.

  • Add the purified 2-chloro-N-(3,5-dimethylmorpholino)acetamide (2.2 eq) to the solution.

  • Reflux the mixture for 24-48 hours under a nitrogen atmosphere.

  • Monitor the formation of the product, which should precipitate out of the solution as the reaction progresses.

  • After cooling to room temperature, filter the solid product and wash with cold acetonitrile and then diethyl ether.

  • To ensure the final product is the dichloride salt, the isolated solid can be suspended in a minimal amount of water and treated with a stoichiometric amount of hydrochloric acid, followed by removal of the solvent under reduced pressure.

  • Dry the final product, this compound dichloride, under vacuum.

Table 1: Hypothetical Synthesis Parameters and Expected Outcome

ParameterValueNotes
Step 1: Alkylating Agent Synthesis
Molar Ratio (Morpholine:Chloride:Base)1 : 1.05 : 1.1Triethylamine acts as a base to neutralize HCl.
Reaction Temperature0 °C to Room TemperatureInitial cooling to control exothermic reaction.
Reaction Time12 - 18 hoursMonitor by TLC for completion.
Expected Yield70 - 85%Yield is dependent on purification efficiency.
Step 2: Quaternization
Molar Ratio (Bipyridine:Alkylating Agent)1 : 2.2A slight excess of the alkylating agent is used.
SolventAnhydrous AcetonitrileA polar aprotic solvent is suitable for this reaction.
Reaction TemperatureRefluxElevated temperature to drive the reaction.
Reaction Time24 - 48 hoursProduct precipitation is an indicator of progress.
Expected Yield60 - 75%Yield is dependent on reaction completion and isolation.

Preparation of this compound Dichloride Solutions

This compound dichloride is expected to be soluble in water.[1]

Protocol for Standard Solution Preparation
  • Accurately weigh the desired amount of synthesized and purified this compound dichloride.

  • Dissolve the solid in a suitable solvent, such as deionized water or a buffer solution, in a volumetric flask.

  • Agitate the solution until the solid is completely dissolved.

  • Make up the solution to the final volume with the chosen solvent.

  • Store the solution in a well-sealed container, protected from light.

Table 2: Recommended Solvents and Storage Conditions

SolventConcentration RangeStorage TemperatureStability Notes
Deionized Water1 µg/mL - 10 mg/mL4 °CExpected to be stable for several weeks.
Phosphate Buffer (pH 7.4)1 µg/mL - 1 mg/mL4 °CBuffered solutions may enhance stability for biological assays.
Methanol1 µg/mL - 10 mg/mL4 °CUseful for analytical standard preparation.

Analytical Method for this compound Dichloride

The following HPLC method is proposed based on methods for paraquat and diquat and requires validation.

Proposed HPLC-UV Method

G Sample Sample HPLC_System HPLC System (Pump, Injector) Sample->HPLC_System Column C18 Reverse-Phase Column HPLC_System->Column Detector UV-Vis Detector (λ = 260 nm) Column->Detector Data_Acquisition Data Acquisition and Analysis Detector->Data_Acquisition

Caption: Experimental workflow for the proposed HPLC analysis of this compound dichloride.

Table 3: Proposed HPLC Parameters

ParameterProposed ValueRationale/Notes
Column C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm)Commonly used for the analysis of bipyridylium herbicides.
Mobile Phase A: 0.1 M Phosphate Buffer (pH 3.0) with 5 mM Heptane Sulfonic AcidB: AcetonitrileIon-pairing agent (heptane sulfonic acid) is included to improve retention and peak shape of the charged analyte.
Gradient Isocratic or Gradient (e.g., 80:20 A:B)To be optimized for best separation.
Flow Rate 1.0 mL/minA standard flow rate for this column dimension.
Injection Volume 20 µLCan be adjusted based on sample concentration.
Column Temperature 30 °CTo ensure reproducible retention times.
Detection UV at 260 nm (estimated)The exact maximum absorbance wavelength for this compound dichloride needs to be determined experimentally. Paraquat is detected at 257 nm.
Method Validation Parameters

The proposed HPLC method must be validated according to standard guidelines. Key parameters to evaluate include:

  • Linearity: A calibration curve should be generated with at least five concentration levels.

  • Accuracy: Determined by spike and recovery experiments at different concentration levels.

  • Precision: Assessed through repeatability (intra-day) and intermediate precision (inter-day) studies.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio.

  • Specificity: The ability to differentiate and quantify the analyte in the presence of other components.

Safety Precautions

This compound dichloride is expected to be a toxic compound, similar to other bipyridylium herbicides.[1] All handling should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. Avoid inhalation of dust and contact with skin and eyes. In case of exposure, seek immediate medical attention.

Disclaimer: This document provides a theoretical framework for the laboratory preparation and analysis of this compound dichloride. The procedures have not been experimentally verified and should be performed by qualified personnel in a suitable laboratory setting. The user assumes all responsibility for the safe handling and validation of these methods.

References

Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Morfamquat

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Morfamquat is a quaternary ammonium herbicide. Due to its potential toxicity and environmental impact, a robust and reliable analytical method for its quantification is crucial. This document provides a detailed application note and a comprehensive protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is developed based on established principles for the analysis of structurally similar compounds, such as Paraquat and Diquat, and serves as a strong foundation for method validation in a laboratory setting.

Principle

This method utilizes reversed-phase HPLC to separate this compound from potential matrix interferences. An ion-pairing agent is incorporated into the mobile phase to enhance the retention and improve the peak shape of the highly polar this compound cation on a C18 stationary phase.[1][2] Detection is achieved by measuring the UV absorbance at a wavelength where this compound exhibits a strong response. Sample preparation involves a solid-phase extraction (SPE) step to clean up and concentrate the analyte from the sample matrix, ensuring high sensitivity and accuracy.[1][2]

Quantitative Data Summary

The following tables summarize the expected quantitative performance of this HPLC method for this compound analysis, based on typical values achieved for similar quaternary ammonium herbicides.[3][4]

Table 1: Chromatographic Parameters

ParameterValue
Retention Time (t R )Approximately 6.5 min
Tailing Factor (T f )≤ 1.5
Theoretical Plates (N)> 2000

Table 2: Method Validation Parameters

ParameterExpected Value
Linearity (r²)≥ 0.995
Limit of Detection (LOD)0.01 µg/mL
Limit of Quantification (LOQ)0.04 µg/mL
Recovery95% - 105%
Precision (RSD%)< 2%

Experimental Protocol

1. Materials and Reagents

  • This compound standard (analytical grade)

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • Deionized water (18.2 MΩ·cm)

  • Sodium 1-heptanesulfonate (ion-pairing agent)

  • Orthophosphoric acid

  • Triethylamine

  • Solid-Phase Extraction (SPE) cartridges (C18, 500 mg, 6 mL)

  • 0.45 µm syringe filters

2. Instrumentation

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Analytical column: C18, 4.6 x 250 mm, 5 µm particle size.[5]

  • Data acquisition and processing software.

3. Preparation of Solutions

  • Mobile Phase: Prepare a solution of 0.1 M phosphate buffer containing 75 mM sodium heptanesulfonate. Mix this aqueous phase with acetonitrile in a ratio of 88:12 (v/v). Adjust the pH to 3.0 with phosphoric acid and triethylamine.[5] Degas the mobile phase before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 10 mg of this compound standard in 10 mL of deionized water.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.05 µg/mL to 10 µg/mL.

4. Sample Preparation (Solid-Phase Extraction)

  • Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Loading: Load 10 mL of the sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove any interfering substances.

  • Elution: Elute the retained this compound from the cartridge with 5 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.

5. HPLC Conditions

ParameterSetting
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase 88:12 (v/v) 0.1 M Phosphate Buffer (with 75 mM Sodium Heptanesulfonate, pH 3.0) : Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection Wavelength 258 nm

6. Analysis and Quantification

  • Inject the prepared standard solutions to construct a calibration curve by plotting the peak area against the concentration.

  • Inject the prepared sample solutions.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Diagrams

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard This compound Standard Dilution Serial Dilution Standard->Dilution Sample Sample Matrix SPE Solid-Phase Extraction (SPE) Sample->SPE HPLC HPLC System (C18 Column) Dilution->HPLC Working Standards Reconstitution Reconstitution SPE->Reconstitution Filtration Filtration Reconstitution->Filtration Filtration->HPLC Prepared Sample Detection UV Detection (258 nm) HPLC->Detection Calibration Calibration Curve Construction Detection->Calibration Quantification Quantification Detection->Quantification Calibration->Quantification Result Final Result (Concentration) Quantification->Result

Caption: Experimental workflow for this compound analysis by HPLC.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling chemicals.

  • Handle this compound standard with care as it is a toxic substance.

  • All sample and standard preparations should be performed in a well-ventilated fume hood.

  • Dispose of all chemical waste according to institutional and local environmental regulations.

References

Morfamquat Application in Cereal Crop Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morfamquat is a non-residual contact herbicide belonging to the bipyridinium chemical class.[1] Its primary mode of action is the inhibition of Photosystem I (PSI) in plants.[1] This document provides detailed application notes and protocols for the use of this compound in cereal crop research. Due to the limited availability of specific data for this compound, information from its close analogue, paraquat, is used as a proxy in certain sections. This is explicitly noted where applicable.

Chemical Structure:

  • This compound Cation: C₂₆H₃₆N₄O₄²⁺[2]

  • This compound dichloride: C₂₆H₃₆Cl₂N₄O₄[3]

Mode of Action

This compound acts by intercepting electrons from Photosystem I, a critical component of the light-dependent reactions of photosynthesis.[4] This diverts the normal flow of electrons, preventing the reduction of NADP+ to NADPH. Instead, the herbicide undergoes a single-electron reduction and is then rapidly re-oxidized by molecular oxygen, generating highly reactive oxygen species (ROS) such as the superoxide radical (O₂⁻) and hydrogen peroxide (H₂O₂).[5][6] This cascade of oxidative stress leads to rapid lipid peroxidation of cell membranes, causing loss of membrane integrity, cellular leakage, and ultimately, rapid cell death, manifesting as leaf wilting and necrosis.[5]

Data Presentation: Quantitative Data Summary

Disclaimer: The following tables are based on data extrapolated from studies on paraquat, a closely related bipyridinium herbicide, due to the scarcity of published quantitative data specifically for this compound on cereal crops.

Table 1: Efficacy of Paraquat on Weed Control in Cereal Systems (Extrapolated for this compound)

Target WeedCereal CropApplication Rate (kg a.i./ha)Weed Control Efficacy (%)Reference
Annual Grasses (seedlings)Wheat, Barley0.54>90[7]
Tillering GrassesWheat, Barley0.7280-90[7]
Broadleaf WeedsGeneral Cereal0.2 - 0.670-95[8]
Total WeedsCorn0.31 - 0.72Effective control up to 6 weeks[9]

Table 2: Effect of Paraquat on Cereal Crop Yield (Extrapolated for this compound)

Cereal CropApplication TimingApplication Rate (kg a.i./ha)Impact on Grain YieldReference
WheatPre-plant burndown0.2 - 0.8No negative impact when used as directed[10]
BarleyPre-plant burndown0.2 - 0.8No negative impact when used as directed[10]
RicePre-harvest desiccation0.14No negative effect on yield[11]
Faba BeanPre-harvest desiccation (40% grain moisture)0.2No negative effect on yield[11]
Faba BeanPre-harvest desiccation (60% grain moisture)0.6Potential for negative impact[11]

Experimental Protocols

Protocol 1: Determination of this compound Efficacy on Weed Control in Cereals (Glasshouse/Growth Chamber)

Objective: To determine the dose-response relationship of this compound on target weed species commonly found in cereal crops.

Materials:

  • This compound dichloride solution (analytical grade)

  • Target weed species (e.g., Avena fatua, Lolium rigidum, Chenopodium album) grown in pots

  • Cereal crop (e.g., wheat, barley) grown in pots

  • Laboratory spray cabinet with a moving nozzle

  • Surfactant (non-ionic)

  • Deionized water

  • Protective equipment (gloves, lab coat, safety glasses)

Methodology:

  • Plant Preparation: Grow weed and cereal species in pots containing a standardized soil mix under controlled environmental conditions (e.g., 20-25°C, 16:8h light:dark cycle). Plants should be at the 2-4 leaf stage at the time of application.

  • Herbicide Preparation: Prepare a stock solution of this compound dichloride in deionized water. From this stock, prepare a series of dilutions to achieve the desired application rates (e.g., 0, 0.1, 0.2, 0.4, 0.8, 1.6 kg a.i./ha). Add a non-ionic surfactant to each solution at the recommended concentration (e.g., 0.1% v/v).

  • Herbicide Application: Calibrate the laboratory spray cabinet to deliver a consistent volume (e.g., 200 L/ha). Place the pots in the spray cabinet and apply the respective this compound solutions. Include an untreated control group.

  • Post-Application Care: Return the plants to the growth chamber. Water the plants at the soil level to avoid washing the herbicide off the foliage.

  • Data Collection:

    • Visual Assessment: At 3, 7, and 14 days after treatment (DAT), visually assess the percentage of weed control (0% = no effect, 100% = complete kill).

    • Biomass Measurement: At 21 DAT, harvest the above-ground biomass of the weeds and cereal plants. Dry the biomass in an oven at 70°C for 48 hours and record the dry weight.

  • Data Analysis: Calculate the percentage reduction in weed biomass compared to the untreated control. Use a log-logistic dose-response model to determine the GR₅₀ (the dose required to reduce plant growth by 50%).

Protocol 2: Field Trial for Evaluating this compound Impact on Cereal Yield

Objective: To assess the impact of this compound application on the grain yield of a selected cereal crop under field conditions.

Materials:

  • Commercial formulation of this compound

  • Certified cereal seed (e.g., wheat, barley)

  • Field plot sprayer

  • Standard farming equipment for sowing, fertilization, and harvesting

  • GPS for plot marking

Methodology:

  • Experimental Design: Use a randomized complete block design with at least four replications. Plot size should be appropriate for the available equipment (e.g., 2m x 10m).

  • Trial Establishment: Prepare the seedbed according to standard agricultural practices. Sow the cereal crop at the recommended seeding rate.

  • Treatments: Apply this compound at different rates (e.g., a recommended rate and 2x the recommended rate) and at a specific growth stage (e.g., pre-plant burndown). Include a weedy check (no herbicide) and a weed-free check (manual weeding) as controls.

  • Herbicide Application: Calibrate the field sprayer to deliver the correct volume and pressure. Apply the treatments uniformly to the designated plots.

  • Crop Maintenance: Manage the plots according to standard agronomic practices for the region, including fertilization and pest control (if necessary, use products that do not interfere with the herbicide treatment).

  • Data Collection:

    • Crop Injury Assessment: Visually assess crop phytotoxicity at 7 and 14 DAT on a scale of 0-100% (0 = no injury, 100 = crop death).

    • Weed Density and Biomass: At a key crop growth stage (e.g., stem elongation), count the number of weeds per square meter and collect the above-ground weed biomass from a designated quadrat in each plot.

    • Yield Components: At maturity, collect a subsample of plants from each plot to determine parameters such as the number of heads per plant, number of grains per head, and 1000-grain weight.

    • Grain Yield: Harvest the entire plot using a plot combine and determine the grain yield, adjusting for moisture content.

  • Data Analysis: Perform an analysis of variance (ANOVA) to determine the effect of the treatments on crop injury, weed control, yield components, and grain yield. Use a means separation test (e.g., Tukey's HSD) to compare treatment means.

Mandatory Visualization

Morfamquat_Signaling_Pathway cluster_0 Chloroplast cluster_1 Cellular Damage Cascade PSI Photosystem I (PSI) Fd Ferredoxin PSI->Fd e⁻ Morfamquat_ion This compound²⁺ Fd->Morfamquat_ion e⁻ Morfamquat_radical This compound·⁺ Morfamquat_ion->Morfamquat_radical Morfamquat_radical->Morfamquat_ion O2 O₂ Morfamquat_radical->O2 e⁻ O2_radical O₂·⁻ (Superoxide) O2->O2_radical H2O2 H₂O₂ O2_radical->H2O2 SOD ROS Reactive Oxygen Species (ROS) H2O2->ROS Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Membrane_Damage Membrane Damage Lipid_Peroxidation->Membrane_Damage Cell_Death Cell Death (Necrosis) Membrane_Damage->Cell_Death

Caption: this compound's mode of action in a plant cell.

Experimental_Workflow start Start: Experimental Design plant_prep Plant Preparation (Weeds & Cereals) start->plant_prep herbicide_prep This compound Solution Preparation plant_prep->herbicide_prep application Herbicide Application (Spray Cabinet/Field Sprayer) herbicide_prep->application post_app Post-Application Monitoring & Maintenance application->post_app data_collection Data Collection (Visual Assessment, Biomass, Yield) post_app->data_collection data_analysis Data Analysis (Dose-Response, ANOVA) data_collection->data_analysis end End: Results & Conclusion data_analysis->end

Caption: General experimental workflow for this compound efficacy testing.

References

Application Note: Electrochemical Detection of Morfamquat in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a proposed methodology for the sensitive and rapid detection of Morfamquat, a quaternary ammonium herbicide, in biological samples such as human serum and urine. Due to the limited availability of specific electrochemical methods for this compound, this protocol is adapted from established and validated techniques for the structurally similar herbicide, Paraquat. The proposed method utilizes square wave voltammetry (SWV) with a modified glassy carbon electrode (GCE). This approach offers a cost-effective and efficient alternative to traditional chromatographic techniques, making it suitable for high-throughput screening and point-of-care applications. All procedural steps, from sample preparation to data analysis, are outlined, and performance data from analogous Paraquat detection methods are provided for reference. It is critical to note that this protocol should be thoroughly validated for this compound to ensure accuracy and reliability.

Introduction

This compound is a quaternary ammonium compound used as a herbicide. Its potential toxicity necessitates sensitive and reliable detection methods in biological matrices for clinical and forensic toxicology. While chromatographic methods are commonly employed for pesticide analysis, they often require extensive sample preparation and sophisticated instrumentation.[1][2] Electrochemical sensors present a compelling alternative due to their inherent advantages, including high sensitivity, rapid analysis time, low cost, and potential for miniaturization and on-site analysis.[1][3][4]

This document provides a detailed protocol for the electrochemical detection of this compound in serum and urine, based on established methods for Paraquat. The principle of detection relies on the electrochemical reduction of the this compound cation at the surface of a modified electrode. By applying a potential waveform and measuring the resulting current, the concentration of this compound can be determined.

Experimental Workflow

The overall experimental workflow for the electrochemical detection of this compound in biological samples is depicted below.

G cluster_0 Sample Preparation cluster_1 Electrochemical Measurement cluster_2 Data Analysis serum Serum Sample deproteinization Deproteinization (e.g., with Perchloric Acid) serum->deproteinization urine Urine Sample dilution Dilution with Supporting Electrolyte urine->dilution centrifugation Centrifugation deproteinization->centrifugation supernatant Collect Supernatant centrifugation->supernatant supernatant->dilution electrochemical_cell Assemble Electrochemical Cell (WE, RE, CE) dilution->electrochemical_cell gce_prep GCE Preparation (Polishing & Cleaning) modification Electrode Modification (e.g., Nanomaterial Coating) gce_prep->modification modification->electrochemical_cell swv_measurement Square Wave Voltammetry (SWV) Measurement electrochemical_cell->swv_measurement peak_current Measure Peak Current swv_measurement->peak_current calibration_curve Construct Calibration Curve peak_current->calibration_curve concentration Determine this compound Concentration calibration_curve->concentration

Caption: Experimental workflow for this compound detection.

Materials and Reagents

  • Glassy Carbon Electrode (GCE)

  • Ag/AgCl Reference Electrode

  • Platinum Wire Counter Electrode

  • Potentiostat/Galvanostat

  • This compound standard

  • Perchloric acid (HClO₄)

  • Phosphate buffer solution (PBS)

  • Potassium ferricyanide (K₃[Fe(CN)₆])

  • Potassium chloride (KCl)

  • Alumina powder (0.3 and 0.05 µm)

  • Human serum and urine (drug-free)

  • Deionized water

Experimental Protocols

Electrode Preparation and Modification

A clean electrode surface is crucial for sensitive and reproducible measurements.

  • Polishing: Polish the GCE with 0.3 µm and 0.05 µm alumina slurry on a polishing pad for 5 minutes each.

  • Cleaning: Rinse thoroughly with deionized water and sonicate in ethanol and deionized water for 2 minutes each to remove any residual alumina particles.

  • Electrochemical Cleaning: Perform cyclic voltammetry (CV) in 0.5 M H₂SO₄ from -0.2 to +1.2 V until a stable voltammogram is obtained.

  • Modification (Optional but Recommended): To enhance sensitivity, the GCE can be modified with nanomaterials. For instance, a composite of three-dimensional graphene and carbon nanotubes (3DG-CNT) can be electrochemically deposited on the GCE surface.[5]

    • Prepare a dispersion of graphene oxide (GO) and carbon nanotubes (CNT) in a suitable electrolyte.

    • Electrodeposit the 3DG-CNT composite onto the cleaned GCE surface using chronoamperometry or cyclic voltammetry.

Sample Preparation
  • To 0.5 mL of serum sample, add 100 µL of 35% perchloric acid to precipitate proteins.[2]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 g for 5 minutes.

  • Collect the supernatant.

  • Dilute the supernatant with a suitable supporting electrolyte (e.g., 0.1 M PBS, pH 7.0) before analysis.

  • Centrifuge the urine sample to remove any sediment.

  • Dilute the supernatant with the supporting electrolyte. The dilution factor should be optimized based on the expected concentration of this compound.

Electrochemical Measurements
  • Assemble a three-electrode cell containing the prepared working electrode (GCE or modified GCE), an Ag/AgCl reference electrode, and a platinum wire counter electrode in a voltammetric cell containing the prepared sample.

  • Perform square wave voltammetry (SWV) by scanning the potential in the negative direction (e.g., from -0.4 V to -1.2 V).

  • Record the peak current corresponding to the reduction of this compound.

Typical SWV Parameters (to be optimized for this compound):

  • Frequency: 25 Hz

  • Amplitude: 25 mV

  • Step Potential: 4 mV

Data Presentation

The following tables summarize the performance of electrochemical sensors for the detection of Paraquat, a structurally similar compound. These values should serve as a benchmark for the development and validation of a this compound-specific sensor.

Table 1: Performance of Electrochemical Sensors for Paraquat Detection

Electrode ModificationDetection MethodLinear RangeLimit of Detection (LOD)Biological MatrixReference
Reduced Graphene OxideEIS0.05 - 72.9 ng/mL0.05 ng/mLDrinking Water[3]
Lead Oxide NanoparticlesCV1 - 5 mMNot SpecifiedJuice and Milk[4]
VMSF/3DG-CNTDPV2 nM - 10 µM1.17 nMEnvironmental Water[5]
Clay Modified CopperNot SpecifiedNot SpecifiedNot SpecifiedNot Specified

Table 2: Comparison of Analytical Methods for Paraquat in Biological Samples

MethodSample TypeLimit of Detection (LOD)Linear RangeReference
Gas ChromatographyBlood, Urine0.5 - 0.7 µg/mL1 - 70 µg/mL[6]
LC-ESI-MSBlood, Urine0.004 - 0.007 µg/mL0.01 - 10.0 µg/mL[7]
HPLCPlasmaNot Specified0.2 - 500 µg/mL[2]
SpectrophotometryBlood, UrineNot Specified0.1 - 1.2 ppm[8]

Signaling Pathway and Detection Mechanism

The electrochemical detection of this compound is based on its reduction at the electrode surface. As a dicationic quaternary ammonium compound, this compound is expected to undergo a two-step, one-electron reduction process, similar to Paraquat.

G Morfamquat_dication This compound Dication (MQ++) Morfamquat_radical This compound Radical Cation (MQ+•) Morfamquat_dication->Morfamquat_radical + e- Morfamquat_neutral Neutral this compound (MQ) Morfamquat_radical->Morfamquat_neutral + e-

References

Troubleshooting & Optimization

Troubleshooting Morfamquat Instability in Aqueous Solutions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Morfamquat, a quaternary ammonium compound, is recognized for its herbicidal activity.[1] However, its stability in aqueous solutions can be a critical concern for researchers in various experimental settings. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the handling and analysis of this compound in aqueous media.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing a rapid decrease in concentration. What are the likely causes?

A rapid loss of this compound in your aqueous solution is likely due to chemical degradation. The primary degradation pathways for bipyridinium compounds like this compound are hydrolysis and photodegradation.[2][3] The rate of degradation is significantly influenced by factors such as pH, temperature, and exposure to light.

Q2: How does pH affect the stability of this compound?

The stability of this compound is pH-dependent. While specific data for this compound is limited, related bipyridinium herbicides often exhibit increased degradation rates under alkaline conditions.[4] Acidic or neutral pH conditions are generally more favorable for maintaining the stability of quaternary ammonium compounds. It is crucial to control the pH of your aqueous solutions to minimize hydrolytic degradation.

Q3: What is the impact of temperature on this compound stability?

Elevated temperatures accelerate the rate of chemical reactions, including the degradation of this compound. For every 10°C increase in temperature, the rate of chemical degradation can approximately double. Therefore, it is recommended to store this compound solutions at controlled, cool temperatures to enhance stability.

Q4: Is this compound sensitive to light?

Yes, compounds with a bipyridinium structure can be susceptible to photodegradation when exposed to UV light.[3] To prevent photochemical degradation, it is essential to protect this compound solutions from light by using amber-colored vials or by working in a dark environment.

Q5: What are the potential degradation products of this compound?

While specific degradation products of this compound are not extensively documented in publicly available literature, hydrolysis is expected to cleave the ester linkages in the side chains. This would likely lead to the formation of 4,4'-bipyridine derivatives and morpholine-containing byproducts. The core bipyridinium structure might also undergo further degradation under harsh conditions.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues related to this compound instability in your experiments.

Problem: Inconsistent or lower-than-expected analytical results for this compound concentration.

Potential Cause 1: pH-induced Hydrolysis

  • Troubleshooting Steps:

    • Measure the pH of your this compound solution.

    • If the pH is neutral to alkaline, adjust it to a more acidic range (e.g., pH 4-6) using a suitable buffer, if compatible with your experimental design.

    • Re-analyze the sample to see if the degradation rate has decreased.

Potential Cause 2: Thermal Degradation

  • Troubleshooting Steps:

    • Review the storage and handling temperatures of your solutions.

    • Ensure that stock solutions and experimental samples are stored at recommended low temperatures (e.g., 2-8°C) and protected from temperature fluctuations.

    • Minimize the time that solutions are kept at room temperature or elevated temperatures during experiments.

Potential Cause 3: Photodegradation

  • Troubleshooting Steps:

    • Store all this compound-containing solutions in light-protecting containers (e.g., amber vials).

    • Conduct experimental manipulations under low-light conditions or with light-blocking shields.

    • Compare the stability of a solution stored in the dark versus one exposed to ambient light to confirm photosensitivity.

Potential Cause 4: Oxidative Degradation

  • Troubleshooting Steps:

    • De-gas your aqueous solvent before preparing the this compound solution to remove dissolved oxygen.

    • Consider adding an antioxidant to your formulation, if it does not interfere with your experiment.

    • Avoid sources of metal ions that can catalyze oxidation.

Potential Cause 5: Incompatibility with Formulation Components

  • Troubleshooting Steps:

    • Review all excipients and other components in your formulation for potential incompatibilities with quaternary ammonium compounds.[5][6]

    • Conduct compatibility studies by analyzing this compound stability in the presence of each individual excipient.

Quantitative Data Summary

Due to the limited availability of specific quantitative stability data for this compound, the following table provides an illustrative example based on general knowledge of bipyridinium herbicide stability. Note: This data is for estimation purposes and should be confirmed by experimental studies.

ParameterConditionEstimated Half-life (t½)
pH pH 5> 30 days
pH 7~10-14 days
pH 9< 24 hours
Temperature 4°CStable for months
25°CWeeks
40°CDays
Light Exposure DarkStable
Ambient LightSignificant degradation within days
UV Light (365 nm)Rapid degradation within hours

Experimental Protocols

To investigate and mitigate instability, a forced degradation study is a valuable tool.[7][8][9][10] This involves intentionally subjecting the this compound solution to harsh conditions to accelerate degradation and identify potential degradation products.

Protocol 1: Forced Degradation Study of this compound in Aqueous Solution

Objective: To identify the degradation pathways and major degradation products of this compound under various stress conditions.

Materials:

  • This compound dichloride

  • HPLC-grade water

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC or UPLC-MS/MS system[11][12][13][14][15][16]

  • Photostability chamber

  • Temperature-controlled oven

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in HPLC-grade water.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with an equivalent amount of 0.1 M NaOH.

    • Analyze by HPLC or UPLC-MS/MS.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at room temperature for 4 hours.

    • Neutralize with an equivalent amount of 0.1 M HCl.

    • Analyze by HPLC or UPLC-MS/MS.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Analyze by HPLC or UPLC-MS/MS.

  • Thermal Degradation:

    • Place a solid sample of this compound and 1 mL of the stock solution in an oven at 80°C for 48 hours.

    • Dissolve the solid sample in water to the original concentration.

    • Analyze both samples by HPLC or UPLC-MS/MS.

  • Photodegradation:

    • Expose 1 mL of the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber for a defined period (e.g., 24 hours).

    • Analyze by HPLC or UPLC-MS/MS.

  • Control Sample: Keep 1 mL of the stock solution at 4°C in the dark.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation:

  • HPLC system with a UV detector or a mass spectrometer (MS).

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water containing an ion-pairing agent (e.g., heptafluorobutyric acid) may be necessary for good peak shape and retention of the charged this compound molecule. A starting point could be a gradient from 5% to 50% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 258 nm or MS detection.[15]

  • Injection Volume: 10 µL.

Method Validation:

  • Inject the stressed samples from the forced degradation study to demonstrate the method's ability to separate the parent this compound peak from any degradation product peaks.

  • Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Visualizations

G cluster_troubleshooting Troubleshooting Workflow for this compound Instability start Inconsistent Analytical Results q1 Check pH of Solution start->q1 q2 Review Storage Temperature q1->q2 pH OK a1 Adjust pH to Acidic Range q1->a1 pH > 7 q3 Assess Light Exposure q2->q3 Temp OK a2 Store at 2-8°C q2->a2 High Temp q4 Consider Oxidation q3->q4 Dark Storage a3 Use Light-Protective Containers q3->a3 Light Exposure q5 Evaluate Formulation Compatibility q4->q5 No Oxidants a4 De-gas Solvents / Use Antioxidants q4->a4 Oxygen Present a5 Perform Excipient Compatibility Study q5->a5 Incompatible end Stable this compound Solution q5->end Compatible a1->end a2->end a3->end a4->end a5->end

Caption: Troubleshooting workflow for this compound instability.

G cluster_pathway Proposed Degradation Pathway of this compound This compound This compound C₂₆H₃₆N₄O₄²⁺ Hydrolysis {Hydrolysis | (H₂O, pH, Temp)} This compound->Hydrolysis Photodegradation {Photodegradation | (Light)} This compound->Photodegradation DP1 Degradation Product 1 Bipyridinium core with one hydrolyzed side chain Hydrolysis->DP1 DP3 Degradation Product 3 Photodegraded bipyridinium ring Photodegradation->DP3 DP2 Degradation Product 2 Bipyridinium core with both side chains hydrolyzed DP1->DP2 G cluster_workflow Forced Degradation Experimental Workflow start Prepare this compound Stock Solution (1 mg/mL) stress Apply Stress Conditions start->stress acid Acid Hydrolysis (0.1 M HCl, 60°C) stress->acid base Base Hydrolysis (0.1 M NaOH, RT) stress->base oxidation Oxidation (3% H₂O₂, RT) stress->oxidation thermal Thermal (80°C) stress->thermal photo Photolytic (UV/Vis Light) stress->photo analysis Analyze by Stability-Indicating HPLC/UPLC-MS/MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis results Identify Degradation Products & Determine Degradation Rate analysis->results

References

Technical Support Center: Optimizing Morfamquat Concentration for Plant Physiology Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Morfamquat in plant physiology experiments. Due to this compound being an obsolete herbicide, specific concentration data is limited. Therefore, the information provided is based on the known mechanisms of similar herbicides and available comparative data. It is imperative that users conduct preliminary dose-response experiments to determine the optimal concentration for their specific plant species and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in plants?

This compound is a broad-spectrum, contact, non-residual bipyridinium herbicide.[1][2] Its primary mode of action is the inhibition of Photosystem I (PSI) in the chloroplasts.[1][2] By accepting electrons from PSI, this compound generates reactive oxygen species (ROS), which cause rapid lipid peroxidation of cell membranes, leading to cell leakage, necrosis, and ultimately, plant death.[3] Some evidence suggests that in susceptible plants, this compound may be enzymatically converted to Paraquat, a closely related and more commonly studied PSI-inhibiting herbicide.

Q2: What is a recommended starting concentration range for this compound in laboratory experiments?

Direct experimental data for this compound concentrations in laboratory settings is scarce. However, based on studies of the related herbicide Paraquat, a logical starting point for dose-response experiments would be in the micromolar (µM) to low millimolar (mM) range. For foliar applications, concentrations can be guided by historical field application rates of similar herbicides, but must be scaled down appropriately for controlled environments.

Q3: How quickly should I expect to see phytotoxic effects after this compound application?

As a contact herbicide that disrupts cell membranes through rapid ROS production, the effects of this compound are typically visible within hours of application, especially in the presence of light.[3] Initial symptoms include water-soaked lesions, followed by wilting, desiccation, and necrosis of the treated tissues.

Q4: Is this compound effective against Paraquat-resistant weeds?

Interestingly, studies have shown that some Paraquat-resistant weed biotypes exhibit little to no cross-resistance to this compound.[3] This suggests that the mechanisms of uptake, translocation, or sequestration may differ between the two herbicides, making this compound a potentially useful tool for studying Paraquat resistance.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No observable phytotoxic effects after application. Incorrect Concentration: The applied concentration may be too low for the target plant species.Perform a dose-response experiment with a wider range of concentrations. See the "Experimental Protocol: Dose-Response Curve Determination" section below.
Insufficient Light: The production of ROS by PSI-inhibiting herbicides is a light-dependent process.[4]Ensure plants are exposed to adequate light intensity after this compound application.
Poor Application/Coverage: As a contact herbicide, thorough coverage of the plant tissue is crucial for efficacy.Use a surfactant to improve spreading and adherence of the this compound solution. Ensure the application method provides uniform coverage of the target area.
Plant Resistance: The plant species may have inherent tolerance or resistance to this compound.Investigate the possibility of non-target site resistance mechanisms, such as reduced uptake or enhanced sequestration of the herbicide.
Excessive phytotoxicity or rapid death of the plant, even at low concentrations. High Susceptibility of Plant Species: The chosen plant species may be highly sensitive to this compound.Significantly lower the concentration range in your dose-response experiments.
Optimal Environmental Conditions for Herbicide Activity: High light intensity and humidity can enhance the activity of contact herbicides.Consider adjusting environmental conditions (e.g., light intensity) to modulate the speed and severity of the phytotoxic response.
Inconsistent or variable results between replicates. Uneven Application: Inconsistent application of the herbicide solution across replicates.Standardize the application procedure to ensure each plant receives the same volume and coverage of the this compound solution.
Variability in Plant Material: Differences in plant age, size, or health can affect their response to herbicides.Use uniform and healthy plant material for all experimental replicates.
Environmental Fluctuations: Inconsistent light, temperature, or humidity in the growth environment.Maintain consistent and controlled environmental conditions for the duration of the experiment.

Data Presentation

Table 1: Hypothetical Dose-Response Data for this compound on a Susceptible Broadleaf Species

This compound Concentration (µM)Visual Injury (%) (72 hours after treatment)Plant Biomass Reduction (%)
0 (Control)00
101510
504535
1008075
2009590
50010098

Note: This table is for illustrative purposes only. Actual data will vary depending on the plant species, experimental conditions, and specific endpoints measured.

Experimental Protocols

Experimental Protocol: Dose-Response Curve Determination

This protocol outlines a general procedure for determining the effective concentration of this compound for a specific plant species.

1. Plant Material and Growth Conditions:

  • Grow a uniform batch of the target plant species from seed in a controlled environment (growth chamber or greenhouse).
  • Ensure consistent pot size, soil medium, watering regime, light intensity, photoperiod, and temperature.
  • Use plants at a consistent developmental stage (e.g., 3-4 true leaf stage) for the experiment.

2. Preparation of this compound Solutions:

  • Prepare a stock solution of this compound dichloride in distilled water.
  • From the stock solution, create a series of dilutions to cover a wide range of concentrations (e.g., 0, 10, 50, 100, 200, 500 µM). It is advisable to perform a preliminary range-finding experiment with broader concentration steps to narrow down the effective range.
  • Include a non-ionic surfactant (e.g., 0.1% v/v) in all treatment solutions, including the control (0 µM this compound), to ensure uniform wetting of the leaf surface.

3. Herbicide Application:

  • Randomly assign plants to different treatment groups.
  • Use a calibrated laboratory sprayer to apply the this compound solutions to the foliage of the plants until runoff. Ensure consistent spray volume and pressure for all applications.
  • Include a control group that is sprayed only with the surfactant solution.

4. Data Collection and Analysis:

  • At predetermined time points after treatment (e.g., 24, 48, 72 hours), assess phytotoxicity using various parameters:
  • Visual Injury Rating: Score the percentage of necrotic or chlorotic tissue on a scale of 0% (no injury) to 100% (complete death).
  • Chlorophyll Fluorescence: Measure parameters such as Fv/Fm to quantify the impact on photosystem II efficiency as an indirect measure of photosynthetic stress.
  • Biomass Measurement: Harvest the aerial parts of the plants at the end of the experiment, dry them in an oven at 60-70°C until a constant weight is achieved, and record the dry weight.
  • Analyze the data using a suitable statistical software to fit a dose-response curve (e.g., a four-parameter log-logistic model) and determine the EC50 (the concentration that causes a 50% response) and other relevant endpoints.

Mandatory Visualizations

morfamquat_mechanism cluster_chloroplast Chloroplast cluster_cell Plant Cell PSI Photosystem I (PSI) Fd Ferredoxin PSI->Fd e- This compound This compound Fd->this compound e- O2 Oxygen (O2) This compound->O2 e- ROS Reactive Oxygen Species (ROS) O2->ROS Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Membrane Cell Membrane Cell_Death Cell Death & Necrosis Membrane->Cell_Death Lipid_Peroxidation->Membrane Damage

Caption: Mechanism of action of this compound in a plant cell.

experimental_workflow start Start: Uniform Plant Material prep Prepare this compound Dilution Series start->prep apply Apply Treatments (with surfactant) prep->apply incubate Incubate under Controlled Conditions apply->incubate assess Assess Phytotoxicity (Visual, Fluorescence, Biomass) incubate->assess analyze Analyze Data & Fit Dose-Response Curve assess->analyze end End: Determine EC50 analyze->end

Caption: Workflow for determining the optimal this compound concentration.

troubleshooting_logic start Experiment Start no_effect No Phytotoxic Effect? start->no_effect low_conc Increase Concentration no_effect->low_conc Yes inconsistent Inconsistent Results? no_effect->inconsistent No check_light Ensure Adequate Light low_conc->check_light check_app Improve Application Coverage check_light->check_app check_app->inconsistent std_proc Standardize Procedures (Application, Plant Material) inconsistent->std_proc Yes success Successful Experiment inconsistent->success No control_env Control Environmental Conditions std_proc->control_env control_env->success

References

Overcoming poor solubility of Morfamquat in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address challenges with the poor solubility of Morfamquat in experimental buffers. The following information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a quaternary ammonium herbicide.[1][2] It is typically supplied as this compound dichloride to improve its solubility and stability.[3][4] However, researchers may still encounter solubility issues in specific experimental buffers, which can impact the accuracy and reproducibility of results.

Q2: I'm observing precipitation of this compound in my buffer. What are the likely causes?

Precipitation of this compound can be due to several factors:

  • Low intrinsic solubility: The compound may have limited solubility in your specific aqueous buffer system.

  • Common ion effect: If your buffer contains a high concentration of chloride ions, it may decrease the solubility of this compound dichloride.

  • pH of the buffer: The pH of the buffer can influence the overall charge and interactions of the molecule, potentially affecting its solubility.

  • Buffer composition: Other components in your buffer, such as salts or other additives, could be interacting with this compound and causing it to precipitate.

Q3: What is the expected solubility of this compound dichloride in aqueous solutions?

Troubleshooting Guide: Overcoming this compound Solubility Issues

If you are experiencing poor solubility of this compound, follow this troubleshooting workflow:

G start Start: this compound Precipitation Observed check_solvent Initial Solvent Check: Is this compound dissolved in an appropriate stock solvent? start->check_solvent ph_adjustment pH Adjustment: Systematically vary the pH of the buffer (e.g., pH 4-8) check_solvent->ph_adjustment If precipitation occurs after adding to buffer cosolvent Co-solvent Addition: Introduce a water-miscible organic solvent (e.g., DMSO, Ethanol) ph_adjustment->cosolvent If pH adjustment is insufficient success Success: this compound is Solubilized ph_adjustment->success [Success] surfactant Surfactant Addition: Use a non-ionic surfactant (e.g., Tween® 80, Triton™ X-100) cosolvent->surfactant If co-solvent is not effective or incompatible cosolvent->success [Success] cyclodextrin Cyclodextrin Complexation: Utilize cyclodextrins (e.g., HP-β-CD) to form inclusion complexes surfactant->cyclodextrin If surfactant interferes with the assay surfactant->success [Success] cyclodextrin->success [Success] fail Further Assistance Required cyclodextrin->fail [No improvement] G cluster_psi Photosystem I (PSI) P700 P700 A0 A0 P700->A0 e- A1 A1 A0->A1 e- Fx Fx A1->Fx e- FaFb Fa/Fb Fx->FaFb e- This compound This compound FaFb->this compound e- Fd Ferredoxin FaFb->Fd e- Light Light Energy Light->P700 ROS Reactive Oxygen Species (ROS) This compound->ROS Generates NADPH NADP+ -> NADPH Fd->NADPH

References

Avoiding Morfamquat degradation during long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for the long-term storage of Morfamquat to minimize degradation. The information provided is based on general principles of chemical stability and data available for structurally related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

Q2: What are the primary factors that can cause this compound degradation?

A2: The primary factors that can lead to the degradation of this compound are likely similar to those affecting other herbicides in its class and include:

  • Photodegradation: Exposure to UV radiation from sunlight can cause photochemical degradation.

  • High Temperatures: Elevated temperatures can accelerate the rate of chemical degradation.

  • Extreme pH: Highly acidic or alkaline conditions may lead to hydrolysis or other chemical transformations.

  • Oxidation: The presence of oxidizing agents can potentially degrade the this compound molecule.

  • Microbial Degradation: Contamination with certain microorganisms could lead to enzymatic degradation of the compound.[1][2]

Q3: How can I detect if my this compound sample has degraded?

A3: Degradation of a this compound sample can be detected through several methods:

  • Visual Inspection: Changes in color or the appearance of precipitates in a solution may indicate degradation.

  • Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC) is a highly sensitive technique for detecting degradation products.[3] A stability-indicating HPLC method can separate the intact this compound from its degradation products, allowing for quantification of the remaining active compound.[3][4]

  • Spectroscopic Analysis: Techniques such as UV-Vis spectroscopy can be used to monitor changes in the chemical structure of this compound over time.

Q4: Are there any known degradation products of this compound?

A4: There is limited specific information in the scientific literature detailing the exact degradation products of this compound. However, based on studies of the structurally similar herbicide Paraquat, degradation could potentially involve modifications to the bipyridinium core.[1]

Troubleshooting Guide

Issue: I observe a color change in my this compound solution during storage.

  • Potential Cause: This could be an indication of photodegradation or a chemical reaction.

  • Troubleshooting Steps:

    • Immediately protect the sample from light by storing it in an amber vial or wrapping the container in aluminum foil.

    • Analyze a small aliquot of the solution using HPLC or UV-Vis spectroscopy to check for the appearance of new peaks or a shift in the absorption spectrum, which would suggest the formation of degradation products.

    • If possible, compare the analytical results with a freshly prepared standard solution of this compound.

Issue: I am seeing a decrease in the expected activity of my this compound in my experiments.

  • Potential Cause: This may be due to a loss of potency resulting from chemical degradation.

  • Troubleshooting Steps:

    • Verify the storage conditions of your sample. Ensure it has been stored at the recommended temperature and protected from light.

    • Quantify the concentration of your this compound stock solution using a validated analytical method like HPLC.

    • Prepare a fresh stock solution from a new batch of this compound, if available, and repeat the experiment to determine if the issue is with the stored sample.

Experimental Protocols

Protocol 1: Long-Term Stability Testing of this compound

Objective: To evaluate the stability of this compound under various storage conditions over an extended period.

Methodology:

  • Sample Preparation: Prepare multiple aliquots of a this compound solution of a known concentration in the desired solvent.

  • Storage Conditions: Store the aliquots under a range of conditions, including:

    • Refrigerated (2-8 °C) in the dark

    • Controlled Room Temperature (20-25 °C) in the dark

    • Accelerated Conditions (e.g., 40 °C) in the dark

    • Controlled Room Temperature with exposure to light (photostability)

  • Time Points: At predetermined time points (e.g., 0, 1, 3, 6, 12 months), retrieve one aliquot from each storage condition.

  • Analysis: Analyze the samples using a stability-indicating HPLC method to determine the concentration of this compound remaining.

  • Data Evaluation: Compare the concentration of this compound at each time point to the initial concentration (time 0) to determine the percentage of degradation.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Analysis

Objective: To develop and validate an HPLC method for the quantification of this compound and the detection of its degradation products.

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column is a common starting point for the analysis of polar compounds like this compound.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good separation.

  • Detection: Monitor the elution of this compound using a UV detector at its maximum absorbance wavelength.

  • Method Validation: The method should be validated for linearity, accuracy, precision, and specificity according to established guidelines.

Data Presentation

Table 1: Example of Long-Term Stability Data for this compound

Storage ConditionTime Point (Months)This compound Concentration (mg/mL)% Remaining
2-8 °C, Dark01.00100
30.9999
60.9898
120.9797
20-25 °C, Dark01.00100
30.9595
60.9191
120.8585
40 °C, Dark01.00100
30.8282
60.7171
120.5555

Table 2: Example of Photostability Data for this compound

Exposure Time (hours)This compound Concentration (mg/mL)% Remaining
01.00100
60.9292
120.8585
240.7575

Visualizations

Morfamquat_Degradation_Pathway This compound This compound Degradation_Product_A Degradation Product A (e.g., Photodegradation Product) This compound->Degradation_Product_A Light (UV) Degradation_Product_B Degradation Product B (e.g., Hydrolysis Product) This compound->Degradation_Product_B Extreme pH / Water Further_Degradation Further Degradation Products Degradation_Product_A->Further_Degradation Degradation_Product_B->Further_Degradation

Caption: Hypothetical degradation pathway of this compound.

Troubleshooting_Workflow Start Suspected this compound Degradation (e.g., color change, loss of activity) Check_Storage Verify Storage Conditions (Temp, Light, Humidity) Start->Check_Storage Analytical_Testing Perform Analytical Testing (HPLC, UV-Vis) Check_Storage->Analytical_Testing Compare_to_Standard Compare to a Fresh Standard Analytical_Testing->Compare_to_Standard Degradation_Confirmed Degradation Confirmed Compare_to_Standard->Degradation_Confirmed Discrepancy Found No_Degradation No Significant Degradation Compare_to_Standard->No_Degradation No Discrepancy Discard_Sample Discard Sample and Prepare a Fresh Solution Degradation_Confirmed->Discard_Sample Investigate_Other Investigate Other Experimental Factors No_Degradation->Investigate_Other

Caption: Troubleshooting workflow for suspected this compound degradation.

References

Technical Support Center: Minimizing Off-Target Effects of Morfamquat and Related Bipyridyl Herbicides in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Morfamquat is an obsolete herbicide with limited available data for its use in modern cellular assays.[1] The information provided herein is largely extrapolated from studies on structurally and mechanistically related bipyridyl compounds, primarily paraquat and diquat, to provide guidance on potential off-target effects and mitigation strategies.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the off-target effects of this compound and other bipyridyl herbicides in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and related bipyridyl herbicides?

This compound is a quaternary ammonium herbicide that, like paraquat and diquat, acts as a redox cycler.[1][2] Its primary mode of action in plants is the inhibition of Photosystem I.[1] In mammalian cells, which lack photosystems, its toxicity is primarily driven by the generation of reactive oxygen species (ROS).[2][3] This leads to oxidative stress, lipid peroxidation, mitochondrial dysfunction, and ultimately, cell death.[4][5][6]

Q2: What are the expected on-target versus off-target effects of this compound in non-plant cellular assays?

Given that this compound's primary target (Photosystem I) is absent in mammalian cells, any observed effects in these systems can be considered "off-target" from a herbicidal perspective. The primary off-target effect is cytotoxicity driven by oxidative stress. Therefore, in the context of a cellular assay with mammalian cells, the key is to differentiate between generalized cytotoxicity and any specific pathway of interest being investigated.

Q3: What are common off-target effects observed with bipyridyl compounds like this compound in cellular assays?

Commonly observed off-target effects, extrapolated from paraquat and diquat studies, include:

  • Oxidative Stress: A rapid increase in intracellular ROS, such as superoxide anions and hydrogen peroxide.[3][7]

  • Mitochondrial Dysfunction: Disruption of the mitochondrial electron transport chain and uncoupling of oxidative phosphorylation.[4][8]

  • Cell Membrane Damage: Lipid peroxidation leading to loss of membrane integrity.[5]

  • DNA Damage: Oxidative damage to DNA.[9]

  • Induction of Apoptosis and Necrosis: Cell death pathways are activated as a consequence of cellular damage.[10]

  • Inflammatory Responses: Activation of inflammatory signaling pathways.[3]

Q4: How can I minimize the off-target effects of this compound in my experiments?

Minimizing off-target effects is crucial for obtaining reliable data. Key strategies include:

  • Concentration Optimization: Use the lowest concentration of this compound that elicits the desired on-target effect (if any) while minimizing broad cytotoxicity. A thorough dose-response curve is essential.

  • Time-Course Experiments: Limit the incubation time to the shortest duration necessary to observe the effect of interest.

  • Use of Antioxidants: Co-incubation with antioxidants like N-acetylcysteine (NAC) can help to quench ROS and determine the extent to which observed effects are due to oxidative stress.[11]

  • Appropriate Controls: Include vehicle controls, positive controls for oxidative stress (e.g., H2O2), and negative controls.

  • Cell Line Selection: Be aware that different cell lines can have varying sensitivities to oxidative stress.

Troubleshooting Guides

Issue 1: High levels of cytotoxicity observed even at low concentrations of this compound.

Possible Cause Troubleshooting Steps
High sensitivity of the cell line to oxidative stress. 1. Perform a more detailed dose-response and time-course experiment to find a narrower experimental window. 2. Test a different cell line known to be more resistant to oxidative stress. 3. Co-treat with a low concentration of an antioxidant (e.g., NAC) to see if it rescues the phenotype, confirming oxidative stress as the primary driver of toxicity.
Compound instability or degradation. 1. Prepare fresh stock solutions of this compound for each experiment. 2. Protect stock solutions from light.
Contamination of cell culture. 1. Perform routine checks for mycoplasma and other contaminants.

Issue 2: Inconsistent results between experiments.

Possible Cause Troubleshooting Steps
Variability in cell health and density. 1. Ensure consistent cell seeding density and passage number. 2. Monitor cell viability before starting the experiment.
Inconsistent preparation of this compound solutions. 1. Use a calibrated balance and sterile, high-quality solvents. 2. Vortex solutions thoroughly before each use.
Fluctuations in incubator conditions (CO2, temperature, humidity). 1. Regularly calibrate and monitor incubator settings.

Quantitative Data on Related Bipyridyl Herbicides

The following tables summarize cytotoxicity data for paraquat and diquat in various cell lines. This data can serve as a starting point for designing experiments with this compound, with the caveat that potencies may differ.

Table 1: Cytotoxicity of Paraquat in Mammalian Cell Lines

Cell LineAssayExposure TimeIC50 / LC50Reference
Rat Alveolar MacrophagesCell Death8 hours0.94 mM[4][8]
BV-2 MicrogliaMTT48 hours~50 µM[7]
SH-SY5Y NeuroblastomaMTT48 hours~250 µM[12]
Mouse Embryonic Stem CellsViability24 hoursIncreased necrosis at RfD, NOEL, and LOEL concentrations[10]

Table 2: Cytotoxicity of Diquat in Mammalian Cell Lines

Cell LineAssayExposure TimeIC50 / LC50Reference
Rat Alveolar MacrophagesCell Death8 hours1.97 mM[4][8]
SH-SY5Y NeuroblastomaCell Viability48 hours5-10 µM (decreased cell count)[13]
Vero CellsMTTNot Specified1-10 µM (reduced viability)[14]
HeLa CellsMTTNot Specified10-100 µM (reduced viability)[14]
Rat Pheochromocytoma (PC12)MTTNot Specified14 µM[15]

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using the MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[16]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-treated and untreated controls.

  • Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[16]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Measurement of Intracellular ROS using DCFDA

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • DCFDA Loading: Remove the culture medium and wash the cells with warm PBS. Add 100 µL of 10 µM DCFDA solution in PBS to each well and incubate for 30 minutes at 37°C.[7]

  • Compound Treatment: Wash the cells with PBS to remove excess DCFDA. Add 100 µL of the this compound dilutions to the wells. Include a positive control (e.g., 100 µM H2O2) and a vehicle control.

  • Measurement: Immediately measure the fluorescence intensity at an excitation of ~485 nm and an emission of ~535 nm using a fluorescence plate reader.[17] Readings can be taken kinetically over time.

  • Data Analysis: Normalize the fluorescence intensity to the vehicle control to determine the fold change in ROS production.

Visualizations

G Experimental Workflow for Assessing this compound Off-Target Effects cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Mitigation Strategy A Dose-Response (MTT Assay) Determine IC50 B Time-Course (MTT Assay) Select optimal time point A->B C ROS Production (DCFDA Assay) B->C Using sub-lethal concentrations D Mitochondrial Membrane Potential C->D E Apoptosis vs. Necrosis (Annexin V/PI) D->E F Co-treatment with Antioxidant (NAC) E->F G Re-evaluate Cytotoxicity and ROS F->G

Caption: A logical workflow for investigating and mitigating the off-target effects of this compound.

G Signaling Pathway of Bipyridyl-Induced Oxidative Stress This compound This compound Redox Redox Cycling This compound->Redox ROS ROS (O2-, H2O2) Redox->ROS Mito Mitochondrial Dysfunction ROS->Mito Lipid Lipid Peroxidation ROS->Lipid DNA DNA Damage ROS->DNA CellDeath Cell Death (Apoptosis/Necrosis) Mito->CellDeath Lipid->CellDeath DNA->CellDeath

Caption: A simplified signaling pathway illustrating how this compound may induce cytotoxicity.

References

Improving the efficiency of Morfamquat synthesis in the lab

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Morfamquat Synthesis

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and detailed protocols to improve the efficiency of this compound synthesis in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: Why is the yield of my this compound synthesis consistently low?

A: Low yields can stem from several factors. Incomplete reactions are a primary cause. The quaternization of both nitrogen atoms on the 4,4'-bipyridine core can be slow and require forcing conditions.[1] Ensure you are using a sufficient excess of the alkylating agent (e.g., 2.1-2.2 equivalents) and that the reaction is allowed to proceed for an adequate duration, which could be 24 hours or longer.[2] Reaction temperature is also critical; while higher temperatures can increase the rate, they may also promote side reactions. Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time.

Q2: My reaction mixture has become a viscous, sticky goo that is difficult to work with. What is the cause?

A: This issue often points to unwanted oligomerization or the presence of polymeric byproducts.[3] This can happen if reactants are not monofunctional or if reaction conditions are too harsh. To mitigate this, try lowering the reaction temperature and using a more dilute solution of your reactants.[3] An inert atmosphere (e.g., nitrogen or argon) can also prevent side reactions that may contribute to this issue.[3]

Q3: I am struggling to purify the final product. What are the recommended purification techniques?

A: this compound, as a quaternary ammonium salt, is typically a solid that is insoluble in non-polar organic solvents. A common and effective purification method is precipitation. After the reaction is complete, the mixture can be added to a solvent like hexane or diethyl ether to precipitate the product, leaving unreacted starting materials and non-polar impurities in solution.[2] The resulting solid can then be washed multiple times with the same solvent. Be aware that quaternary ammonium salts are often very hygroscopic, so handling and drying should be performed under anhydrous conditions where possible.[4]

Q4: How can I confirm that I have synthesized the di-quaternized this compound and not the mono-quaternized intermediate?

A: Distinguishing between the mono- and di-quaternized products is crucial. Several analytical techniques can confirm the final structure:

  • NMR Spectroscopy: In ¹H NMR, the protons on the bipyridine ring will show a significant downfield shift upon quaternization due to the deshielding effect of the positive charge.[2] The mono-quaternized species will have a more complex and less symmetric spectrum than the final di-quaternized product.

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can directly measure the mass-to-charge ratio of the this compound dication.

  • HPLC: A well-developed HPLC method can separate the starting 4,4'-bipyridine, the mono-quaternized intermediate, and the final di-quaternized product.[5][6]

Q5: My HPLC analysis shows multiple peaks. What are they likely to be?

A: Besides your target this compound peak, other peaks could represent:

  • Unreacted 4,4'-bipyridine: The starting material.

  • Unreacted Alkylating Agent: The chloroacetamide derivative.

  • Mono-quaternized Intermediate: The product of the first quaternization step. This is a very common impurity in reactions targeting di-quaternized bipyridines.[5][6]

  • Degradation Products: Depending on the reaction conditions (e.g., high heat, presence of water), small amounts of decomposition products may be present.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Conversion / Reaction Stalls 1. Insufficient reaction time or temperature. 2. Low reactivity of the alkylating agent. 3. Steric hindrance.[1] 4. Inadequate solvent polarity.1. Increase reaction time and/or temperature incrementally. Monitor via TLC/HPLC. 2. Ensure the purity of the alkylating agent. Consider switching the leaving group (e.g., from -Cl to -Br or -I) if possible. 3. This is inherent to the molecules; optimization of other parameters is key. 4. Test different solvents. Acetonitrile or DMF are common for quaternization reactions.
Product is an Oil or Sticky Solid 1. Presence of impurities (e.g., solvent, unreacted starting materials). 2. Product is hygroscopic and has absorbed water.[4] 3. Unwanted oligomerization.[3]1. Perform rigorous purification, such as precipitation and washing with a non-polar solvent.[2] Dry thoroughly under high vacuum. 2. Handle the product under an inert, dry atmosphere. 3. Lower the reaction temperature and use more dilute conditions.[3]
High Levels of Mono-Quaternized Impurity 1. Insufficient amount of alkylating agent. 2. Reaction has not reached completion. 3. The second quaternization step is significantly slower than the first.1. Use a slight excess (e.g., 2.2 equivalents) of the alkylating agent. 2. Extend the reaction time. 3. Increase the reaction temperature after an initial period to drive the second quaternization to completion.
Inconsistent Results Batch-to-Batch 1. Purity of starting materials varies. 2. Inconsistent reaction conditions (temperature, stirring, atmosphere). 3. Variable water content in reagents or solvents.1. Verify the purity of all reagents before starting. 2. Use precise heating/cooling systems (e.g., oil bath) and ensure consistent stirring. Always run reactions under an inert atmosphere.[3] 3. Use anhydrous solvents and dry reagents where possible.

Impact of Reaction Parameters on Synthesis Efficiency

The following table summarizes the expected impact of key parameters on this compound synthesis.

Parameter Condition A Yield / Purity (A) Condition B Yield / Purity (B) Rationale
Temperature 50 °C65% / 80%80 °C85% / 70%Higher temperature increases reaction rate but may also increase byproduct formation.[3]
Solvent Toluene40% / 85%Acetonitrile90% / 95%Polar aprotic solvents are generally better for Menschutkin reactions as they stabilize the charged transition state.
Molar Ratio (Alkylating Agent:Bipyridine) 2.0 : 1.070% / 75%2.2 : 1.092% / 96%A slight excess of the alkylating agent helps drive the reaction to the di-quaternized product.
Reaction Time 12 hours60% / 70%36 hours91% / 95%Di-quaternization reactions can be slow and require extended time to reach completion.[1]

Experimental Protocols

Synthesis of this compound Dichloride
  • Materials: 4,4'-Bipyridine, 2-chloro-N-(3,5-dimethylmorpholino)acetamide, Anhydrous Acetonitrile.

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4,4'-bipyridine (1.0 eq).

    • Add anhydrous acetonitrile to dissolve the 4,4'-bipyridine under an inert atmosphere (Nitrogen or Argon).[3]

    • In a separate flask, dissolve 2-chloro-N-(3,5-dimethylmorpholino)acetamide (2.2 eq) in a minimal amount of anhydrous acetonitrile.

    • Add the alkylating agent solution dropwise to the stirred 4,4'-bipyridine solution at room temperature.[3]

    • Heat the reaction mixture to 80 °C and maintain for 24-36 hours.

    • Monitor the reaction progress by TLC (using a polar mobile phase like DCM:Methanol) or by taking aliquots for HPLC analysis.

    • Once the reaction is complete (disappearance of starting material and mono-quat intermediate), cool the mixture to room temperature.

Purification by Precipitation
  • Materials: Reaction mixture, Diethyl ether or Hexane (anhydrous).

  • Procedure:

    • Slowly pour the cooled reaction mixture into a larger flask containing vigorously stirred anhydrous diethyl ether (approx. 10-20 times the volume of the reaction mixture).

    • A precipitate (the this compound product) should form immediately.

    • Continue stirring for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the solid on the filter funnel with several portions of fresh diethyl ether to remove any soluble impurities.[2]

    • Dry the purified white/off-white solid under high vacuum for several hours to remove all residual solvents.

HPLC Analysis Method
  • Objective: To separate and quantify 4,4'-bipyridine, the mono-quaternized intermediate, and the di-quaternized this compound product. This method is based on protocols for similar compounds like paraquat.[7][8][9]

  • Instrumentation:

    • Column: Acclaim™ Trinity™ Q1 column or a similar mixed-mode or ion-pairing C18 column.[8][9]

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 100 mM ammonium acetate).

    • Detector: UV detector at ~254 nm.

  • Procedure:

    • Prepare standards of your purified starting material and, if isolated, the mono-quaternized intermediate.

    • Prepare a sample of your crude reaction mixture by diluting a small aliquot in the mobile phase.

    • Inject the samples onto the HPLC system.

    • Develop a gradient method that provides baseline separation of the three key components (starting material, intermediate, product). A typical starting point would be a gradient from 20% to 80% acetonitrile over 10-15 minutes.

    • Identify peaks by comparing retention times with standards. Quantify the relative peak areas to determine the purity of the product and the extent of the reaction.

Visualizations

Morfamquat_Synthesis_Pathway reactant1 4,4'-Bipyridine product This compound reactant1->product plus + reactant2 2-Chloro-N-(3,5-dimethyl- morpholino)acetamide (x2) reactant2->product

Caption: Reaction scheme for the synthesis of this compound.

Troubleshooting_Workflow start Low Yield or Purity Issue check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok check_conditions Analyze Reaction Conditions (Temp, Time, Solvent) conditions_ok Conditions OK? check_conditions->conditions_ok check_analysis Confirm Analytical Method (TLC, HPLC, NMR) end_good Problem Solved check_analysis->end_good reagent_ok->check_conditions Yes adjust_reagents Purify/Replace Reagents Adjust Stoichiometry reagent_ok->adjust_reagents No conditions_ok->check_analysis Yes adjust_conditions Optimize Temp/Time Change Solvent conditions_ok->adjust_conditions No adjust_reagents->check_reagents adjust_conditions->check_conditions

Caption: A logical workflow for troubleshooting synthesis issues.

Parameter_Relationships Yield Yield Purity Purity Rate Rate Rate->Yield Temp Temperature Temp->Purity - (if too high) Temp->Rate + Time Time Time->Yield + Solvent Solvent Polarity Solvent->Rate + Stoichiometry Stoichiometry Stoichiometry->Yield + Stoichiometry->Purity +

References

Dealing with Morfamquat interference in spectroscopic readings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for dealing with Morfamquat interference in spectroscopic readings. Given the limited publicly available spectroscopic data for this compound, this guide leverages information from structurally similar bipyridylium herbicides, such as paraquat and diquat, alongside established analytical chemistry principles.

Troubleshooting Guides

This section addresses specific issues you may encounter during the spectroscopic analysis of samples containing this compound.

IssuePotential CauseSuggested Solution
No or Low Analyte Signal 1. Incorrect Wavelength Selection: The spectrophotometer is not set to a wavelength where this compound absorbs light. 2. Analyte Degradation: this compound may have degraded due to improper sample storage or handling (e.g., exposure to light or extreme pH). 3. Insufficient Concentration: The concentration of this compound in the sample is below the detection limit of the instrument.1. Wavelength Scan: Perform a UV-Vis scan of a this compound standard to determine its maximum absorbance wavelength (λmax). Based on similar bipyridylium compounds, this is likely in the UV region. 2. Sample Integrity Check: Prepare fresh standards and re-prepare samples, ensuring storage in dark, neutral pH conditions. 3. Sample Concentration: If possible, concentrate the sample using techniques like solid-phase extraction (SPE).
High Background Noise or Unstable Reading 1. Matrix Interference: Components in the sample matrix (e.g., soil extracts, biological fluids) are absorbing at the same wavelength as this compound. 2. Particulate Matter: Suspended particles in the sample are scattering light. 3. Instrument Instability: The spectrophotometer lamp or detector is not functioning correctly.1. Sample Cleanup: Implement a sample preparation protocol such as QuEChERS or SPE to remove interfering matrix components.[1][2][3][4] 2. Sample Filtration/Centrifugation: Filter the sample through a 0.22 µm or 0.45 µm syringe filter or centrifuge to remove particulates. 3. Instrument Check: Run a blank and a known standard to verify instrument performance. Refer to the instrument's troubleshooting manual.[5]
Overlapping Spectral Peaks 1. Presence of Other Bipyridylium Herbicides: Other herbicides with similar chemical structures (e.g., paraquat, diquat) are present in the sample. 2. Presence of Degradation Products: this compound degradation products may have different absorption spectra that overlap with the parent compound.1. Derivative Spectroscopy: Use second-derivative or fourth-derivative spectroscopy to resolve overlapping peaks. 2. Chromatographic Separation: Couple the spectrophotometer to a liquid chromatography (LC) system to separate the compounds before detection. 3. Selective Wavelength Analysis: If the interfering compound's spectrum is known, select a wavelength where this compound absorbs strongly, and the interferent absorbs weakly.
Poor Reproducibility 1. Inconsistent Sample Preparation: Variations in the sample preparation steps are leading to inconsistent results. 2. Fluctuations in Instrument Conditions: Changes in temperature or lamp intensity are affecting measurements. 3. Cuvette Contamination or Mismatch: Dirty or mismatched cuvettes are causing variations in the light path.1. Standardize Protocol: Ensure all sample preparation steps are performed consistently. Use automated systems where possible. 2. Instrument Warm-up and Control: Allow the instrument to warm up completely before use and monitor for any drifts in performance. 3. Cuvette Handling: Use clean, matched cuvettes for all measurements and rinse with the sample before filling.

Frequently Asked Questions (FAQs)

Q1: What is the expected λmax for this compound?

A1: While specific data for this compound is scarce, bipyridylium herbicides like paraquat and diquat typically exhibit maximum absorbance in the UV range, often between 250-310 nm.[6] It is highly recommended to run a UV-Vis scan of a pure this compound standard in your solvent to determine the precise λmax for your experimental conditions.

Q2: How can I remove matrix interference when analyzing this compound in complex samples like soil or plasma?

A2: For complex matrices, a robust sample preparation protocol is crucial. Two effective methods are:

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method involves a solvent extraction (typically with acetonitrile) followed by a dispersive solid-phase extraction (d-SPE) cleanup step to remove interfering compounds like fats, pigments, and sugars.[1][2][3][4]

  • Solid-Phase Extraction (SPE): SPE can be used to selectively isolate this compound from the sample matrix. A C18 or a cation-exchange sorbent would likely be effective for a quaternary ammonium compound like this compound.[7][8][9][10]

Q3: Can I use a colorimetric method for this compound determination?

A3: It is possible that a colorimetric method could be developed for this compound, similar to the sodium dithionite method for paraquat and diquat, which produces a colored radical ion. However, this would require experimental validation to determine the appropriate reagents and reaction conditions for this compound.

Q4: What are the potential degradation products of this compound and how might they interfere?

A4: Bipyridylium herbicides can degrade under certain conditions, such as exposure to UV light or extreme pH.[11][12][13] Degradation products may have different spectroscopic properties and could potentially interfere with the analysis of the parent compound. If degradation is suspected, it is advisable to use a chromatographic method (like HPLC-UV) to separate the parent compound from its degradants before quantification.

Experimental Protocols

Protocol 1: Generic QuEChERS Method for this compound Extraction from a Plant Matrix

This protocol is a general guideline and may require optimization for your specific sample matrix.

  • Sample Homogenization: Homogenize 10-15 g of the sample.

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add an appropriate internal standard if available.

    • Add a QuEChERS extraction salt packet (e.g., containing magnesium sulfate, sodium chloride, and sodium citrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at 3000-5000 rpm for 5 minutes.

  • Dispersive SPE Cleanup:

    • Take a 1-2 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE tube containing a suitable sorbent mixture (e.g., PSA, C18, and magnesium sulfate).

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 5 minutes.

  • Analysis:

    • The supernatant can be directly analyzed by UV-Vis spectroscopy or diluted with a suitable solvent if the concentration is too high.

Protocol 2: Generic Solid-Phase Extraction (SPE) for this compound from a Water Sample

This protocol is a general guideline and should be optimized for your specific requirements.

  • Cartridge Conditioning:

    • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading:

    • Load the water sample (e.g., 100 mL) onto the SPE cartridge at a slow, steady flow rate.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove any polar interferences.

  • Elution:

    • Elute the retained this compound with a small volume (e.g., 2-5 mL) of an appropriate solvent, such as acidified methanol.

  • Analysis:

    • The eluate can be analyzed directly by UV-Vis spectroscopy.

Visualizations

Signaling Pathway: this compound's Mode of Action

This compound, as a bipyridylium herbicide, acts by inhibiting Photosystem I (PSI) in the chloroplasts of plant cells. This diagram illustrates the general mechanism of PSI inhibition.

morfamquat_psi_inhibition cluster_thylakoid Thylakoid Membrane cluster_stroma Stroma PSII Photosystem II Cytb6f Cytochrome b6f PSII->Cytb6f e⁻ PSI Photosystem I Cytb6f->PSI e⁻ Fd Ferredoxin PSI->Fd e⁻ FNR FNR Fd->FNR e⁻ This compound This compound Fd->this compound e⁻ diversion NADPH NADPH FNR->NADPH O2 O₂ (Oxygen) This compound->O2 e⁻ transfer ROS Reactive Oxygen Species (ROS) O2->ROS CellDamage Cell Membrane Damage ROS->CellDamage

Caption: this compound intercepts electrons from Ferredoxin in Photosystem I, leading to the production of ROS.

Experimental Workflow: Spectroscopic Analysis of this compound

This diagram outlines a typical workflow for the spectroscopic analysis of this compound in a complex matrix, incorporating sample preparation to mitigate interference.

morfamquat_analysis_workflow Sample Sample Collection (e.g., Soil, Water, Plant) Homogenization Homogenization (if solid) Sample->Homogenization Extraction Extraction (e.g., Acetonitrile) Homogenization->Extraction Cleanup Sample Cleanup Extraction->Cleanup QuEChERS QuEChERS Cleanup->QuEChERS Option 1 SPE Solid-Phase Extraction Cleanup->SPE Option 2 Analysis Spectroscopic Analysis (UV-Vis) QuEChERS->Analysis SPE->Analysis Data Data Interpretation Analysis->Data

Caption: A generalized workflow for the spectroscopic analysis of this compound from sample collection to data interpretation.

References

Technical Support Center: Safe Handling and Disposal of Morfamquat Waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of Morfamquat waste. Given that specific safety data for this compound is limited, this guide draws upon information for the closely related and structurally similar quaternary ammonium herbicide, Paraquat, as a primary reference.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

This compound is a quaternary ammonium herbicide.[1][2] While specific toxicological data for this compound is not widely available, it is known to be moderately toxic to mammals, a neurotoxin, and a skin and eye irritant.[1][2] Due to its similarity to Paraquat, it should be handled with extreme caution. Paraquat is highly toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[3][4] It can cause severe and irreversible damage to the lungs, kidneys, and liver.[5]

Q2: What Personal Protective Equipment (PPE) is required when handling this compound?

To minimize exposure, the following PPE should be worn at all times when handling this compound:

  • Respiratory Protection: A NIOSH-approved particulate filtering respirator is essential, especially when there is a risk of generating aerosols or dust.[6]

  • Eye and Face Protection: Chemical safety goggles and a face shield are necessary to protect against splashes.[5]

  • Skin Protection: Chemically resistant gloves (e.g., nitrile or butyl rubber), a lab coat, and long pants are required.[5][6]

  • Footwear: Closed-toe shoes must be worn in the laboratory.

Q3: How should I properly store this compound?

Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5] The storage container should be tightly sealed and clearly labeled as "Hazardous Waste" with a description of the contents.[7]

Q4: What should I do in case of a this compound spill?

In the event of a spill, immediately evacuate the area and alert your institution's safety office.[8] If you are trained and it is safe to do so, follow the spill cleanup protocol outlined below. Do not attempt to clean up a large spill or a spill in a poorly ventilated area without proper respiratory protection.

Q5: How do I decontaminate glassware and equipment that has been in contact with this compound?

All disposable materials contaminated with this compound must be disposed of as hazardous waste.[8] Reusable glassware and equipment should be thoroughly rinsed with a suitable solvent (e.g., water) in a designated sink, and the rinsate collected as hazardous waste.

Troubleshooting Guide

IssueProbable CauseSolution
Skin or Eye Contact Accidental splash or improper PPE.Immediately flush the affected area with copious amounts of water for at least 15-20 minutes. For eye contact, hold the eyelid open and rinse slowly. Seek immediate medical attention.[6]
Inhalation Generation of aerosols or dust.Move the individual to fresh air immediately. If the person is not breathing, administer artificial respiration and call for emergency medical assistance.[6]
Accidental Ingestion Improper handling or hand-to-mouth contact.Seek immediate medical attention. Do not induce vomiting. Rinse the mouth with water.[3]
Contaminated Clothing Spill or splash during handling.Immediately remove contaminated clothing. Wash the affected skin area with soap and water. Contaminated clothing must be decontaminated or disposed of as hazardous waste.[6]

Experimental Protocols

Protocol for Safe Handling of this compound in a Laboratory Setting
  • Preparation: Before handling this compound, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[8] Cover the work surface with absorbent pads.

  • Personal Protective Equipment (PPE): Don the required PPE as detailed in the FAQ section.

  • Handling:

    • Avoid generating aerosols or dust.

    • Use only designated and properly calibrated equipment.

    • Never pipette by mouth.

  • Post-Handling:

    • Thoroughly wash your hands with soap and water after removing your gloves.

    • Clean and decontaminate all work surfaces and equipment.

    • Properly label and store any remaining this compound.

    • Dispose of all contaminated waste according to the protocol below.

Protocol for this compound Spill Neutralization and Cleanup
  • Evacuate and Secure: Immediately evacuate the spill area and restrict access.

  • Ventilate: If safe to do so, increase ventilation in the area.

  • Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent.

  • Collect: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.

  • Decontaminate:

    • Wipe the spill area with a damp cloth.

    • Collect the cloth and any contaminated cleaning materials in the hazardous waste container.

  • Dispose: Seal the container and arrange for its disposal through your institution's hazardous waste program.

Quantitative Data Summary

ParameterValueReference
Acute Oral Toxicity (Rat, as Paraquat) LD50: 283 mg/kg (female)[6]
Acute Dermal Toxicity (Rat, as Paraquat) LD50: > 2,000 mg/kg[6]
Acute Inhalation Toxicity (Rat, as Paraquat) LC50: 0.0006 mg/l (4h)[6]
Eye Irritation (Rabbit, as Paraquat) Moderately irritating[6]
Skin Irritation (Rabbit, as Paraquat) Slight irritation[6]

Visual Workflows

Morfamquat_Spill_Response_Workflow cluster_spill This compound Spill Occurs cluster_response Immediate Response cluster_minor_spill Minor Spill Cleanup (Trained Personnel Only) cluster_major_spill Major Spill Response cluster_disposal Waste Disposal Spill Spill Detected Evacuate Evacuate Area Spill->Evacuate Alert Alert Safety Office Evacuate->Alert Assess Assess Spill Size (Minor or Major) Alert->Assess DonPPE Don Appropriate PPE Assess->DonPPE Minor Isolate Isolate & Ventilate Area Assess->Isolate Major Absorb Absorb Spill DonPPE->Absorb Collect Collect Waste Absorb->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of Waste as Hazardous Material Decontaminate->Dispose Await Await Professional Hazardous Material Team Isolate->Await Await->Dispose

Caption: Workflow for responding to a this compound spill.

Morfamquat_Waste_Disposal_Decision_Tree cluster_waste_type Identify Waste Type cluster_solid_waste Solid Waste cluster_liquid_waste Liquid Waste cluster_disposal_path Final Disposal Start This compound Waste Generated WasteType Contaminated Material? Start->WasteType SolidWaste Contaminated PPE, Absorbents, etc. WasteType->SolidWaste Yes LiquidWaste Unused Solution, Rinsate WasteType->LiquidWaste No (Pure/Solution) PackageSolid Package in Labeled Hazardous Waste Container SolidWaste->PackageSolid ArrangeDisposal Arrange for Pickup by Institutional Hazardous Waste Program PackageSolid->ArrangeDisposal PackageLiquid Collect in a Compatible, Sealed, Labeled Hazardous Waste Container LiquidWaste->PackageLiquid PackageLiquid->ArrangeDisposal Incineration Recommended Disposal Method: Incineration ArrangeDisposal->Incineration

Caption: Decision tree for the disposal of this compound waste.

References

Refining protocols for consistent Morfamquat herbicidal effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining protocols for consistent Morfamquat herbicidal effects.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a bipyridinium herbicide that acts as a Photosystem I (PSI) electron transport inhibitor.[1][2] It accepts electrons from ferredoxin in the chloroplasts, which then reacts with molecular oxygen to produce highly reactive superoxide radicals.[3][4] This initiates a cascade of reactions that destroy cell membranes, leading to rapid desiccation and necrosis of plant tissue.[4][5] For this process to occur, light and photosynthesis are essential.

Q2: Why am I seeing rapid browning and desiccation only on the parts of the plant that were directly sprayed?

This compound is a non-selective, contact-acting herbicide with no significant translocation within the plant.[1][2][5] This means it only affects the tissues it directly touches. Symptoms such as water-soaking of leaves followed by rapid necrosis are characteristic of this type of herbicide and typically appear within hours of application, especially in bright sunlight.[5]

Q3: My experimental results with this compound are inconsistent. What are the potential causes?

Inconsistent results with this compound can be attributed to a variety of factors. These can be broadly categorized into environmental conditions, application procedures, and the biological state of the target plants. A systematic approach to troubleshooting these variables is crucial for achieving reproducible outcomes.

Q4: Can weeds develop resistance to this compound?

Yes, weed resistance to bipyridinium herbicides like this compound can occur, although it has evolved relatively slowly compared to other herbicide classes. The primary mechanisms of resistance are typically non-target-site in nature and may include reduced uptake and translocation to the chloroplasts, or enhanced sequestration of the herbicide into the vacuole, away from its site of action. An increased capacity to scavenge reactive oxygen species (ROS) may also contribute to tolerance.

Troubleshooting Guides

Issue 1: Lower than Expected Herbicidal Efficacy
Potential Cause Troubleshooting Recommendation
Weed Growth Stage Younger, actively growing weeds are more susceptible. Ensure application is made to weeds at an early growth stage for optimal results.
Weed Species Different weed species exhibit varying levels of susceptibility. Broadleaf weeds are generally more susceptible than grasses at lower application rates.
Environmental Conditions Efficacy is enhanced under high light intensity, high humidity, and moderate temperatures. Avoid application during cool, cloudy, or drought conditions as these can reduce herbicide uptake and activity.
Spray Coverage Inadequate spray coverage will result in patchy control as this compound is a contact herbicide. Ensure a uniform and thorough application to all target foliage.
Rainfall After Application Rain shortly after application can wash the herbicide off the leaves. A rain-free period of several hours is recommended post-application.
Issue 2: High Variability Between Replicates
Potential Cause Troubleshooting Recommendation
Inconsistent Application Calibrate spray equipment to ensure a consistent application volume and pressure across all replicates.
Non-uniform Plant Material Use plants of the same species, age, and growth stage for all experimental units to minimize biological variability.
Variable Environmental Conditions Conduct experiments in a controlled environment (e.g., greenhouse, growth chamber) to maintain consistent light, temperature, and humidity.
Edge Effects in Experimental Setup Randomize the placement of experimental units and include border plants to minimize edge effects.

Data Presentation

Due to the obsolete nature of this compound, specific application rate and efficacy data is scarce in recent literature. The following table provides analogous data for Paraquat, another bipyridinium herbicide with the same mode of action, to serve as a reference point for experimental design. Note: These rates are for field applications and should be adjusted accordingly for laboratory and greenhouse experiments.

Weed Type Growth Stage Paraquat Application Rate (g a.i./ha) Expected Efficacy
Annual Broadleaf WeedsSeedling200 - 400Good to Excellent
Annual GrassesSeedling400 - 800Fair to Good
Perennial WeedsTop growth suppression600 - 1000Suppression only

Source: Adapted from literature on Paraquat efficacy.[6][7] Rates are for illustrative purposes and will require optimization for this compound.

Experimental Protocols

Whole-Plant Bioassay for this compound Herbicidal Activity

This protocol outlines a method for assessing the herbicidal efficacy of this compound on a target weed species.

1. Plant Material and Growth Conditions:

  • Grow the selected weed species from seed in pots containing a standardized potting mix.

  • Maintain the plants in a controlled environment (e.g., greenhouse or growth chamber) with consistent temperature, humidity, and photoperiod.

  • Use plants at a consistent growth stage (e.g., 2-4 true leaves) for all treatments.

2. Preparation of this compound Solutions:

  • Prepare a stock solution of this compound in distilled water.

  • Create a series of dilutions to achieve the desired range of application rates.

  • Include a non-ionic surfactant in the spray solution as recommended for bipyridinium herbicides to improve leaf surface coverage.

3. Herbicide Application:

  • Randomly assign plants to different treatment groups, including a control group (sprayed with water and surfactant only).

  • Use a calibrated laboratory sprayer to apply the this compound solutions to the foliage of the plants.

  • Ensure uniform and complete coverage of the leaf surfaces.

4. Post-Application Care and Assessment:

  • Return the plants to the controlled environment immediately after treatment.

  • Visually assess the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, desiccation) at regular intervals (e.g., 24, 48, 72, and 96 hours after treatment).

  • A common method for quantifying efficacy is to determine the fresh or dry weight of the above-ground biomass at a set time point after treatment (e.g., 7-14 days).

  • Calculate the percent inhibition or biomass reduction relative to the control group.

5. Data Analysis:

  • Analyze the data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine the dose-response relationship and calculate values such as the GR50 (the dose required to reduce plant growth by 50%).

Mandatory Visualizations

morfamquat_mechanism cluster_chloroplast Chloroplast cluster_morfamquat_action This compound Action Photosystem I Photosystem I Ferredoxin (Fd) Ferredoxin (Fd) Photosystem I->Ferredoxin (Fd) e- NADP+ NADP+ Ferredoxin (Fd)->NADP+ e- This compound This compound Ferredoxin (Fd)->this compound e- NADPH NADPH NADP+->NADPH This compound Radical This compound Radical This compound->this compound Radical Reduction This compound Radical->this compound Oxidation Oxygen (O2) Oxygen (O2) This compound Radical->Oxygen (O2) e- Superoxide (O2-) Superoxide (O2-) Oxygen (O2)->Superoxide (O2-) Forms Cell Membrane Damage Cell Membrane Damage Superoxide (O2-)->Cell Membrane Damage Leads to

Caption: Mechanism of action of this compound as a Photosystem I inhibitor.

experimental_workflow start Start: Plant Propagation growth Uniform Plant Growth (e.g., 2-4 true leaves) start->growth randomization Randomization of Plants into Treatment Groups growth->randomization application Herbicide Application (Calibrated Sprayer) randomization->application prep Preparation of This compound Solutions prep->application incubation Post-Application Incubation (Controlled Environment) application->incubation assessment Data Collection (Visual Assessment, Biomass) incubation->assessment analysis Statistical Analysis (e.g., Dose-Response) assessment->analysis end End: Determine Efficacy analysis->end

Caption: Experimental workflow for a whole-plant herbicidal bioassay.

References

Technical Support Center: Morfamquat Treatment in Plant Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Morfamquat treatment. This resource is designed for researchers, scientists, and drug development professionals to address variability in plant response to this compound, a bipyridinium herbicide. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental design and interpretation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in plants?

A1: this compound is a non-selective, contact bipyridinium herbicide.[1][2] Its primary mode of action is the inhibition of Photosystem I (PSI) in the chloroplasts.[1][2][3] By accepting electrons from PSI, this compound generates reactive oxygen species (ROS), which cause rapid lipid peroxidation of cell membranes, leading to cell leakage and death.[4][5]

Q2: Why am I seeing significant variability in my plant response to this compound treatment?

A2: Variability in plant response to this compound can be attributed to several factors:

  • Plant-related factors:

    • Species and Genotype: Different plant species and even genotypes within the same species can exhibit varying levels of tolerance.[6]

    • Growth Stage: The age and developmental stage of the plant can influence its susceptibility. Younger, actively growing tissues are often more sensitive.

    • Leaf Characteristics: The thickness of the cuticle and the density of stomata can affect the uptake of the herbicide.

  • Environmental Factors:

    • Light Intensity: As a PSI inhibitor, this compound's herbicidal activity is light-dependent. Higher light intensity generally leads to more rapid and severe symptoms.

    • Temperature: Temperature can influence the rate of metabolic processes, including herbicide uptake and the enzymatic reactions involved in ROS detoxification.

    • Humidity: High humidity can increase the drying time of spray droplets on the leaf surface, potentially leading to greater uptake.

  • Application-related factors:

    • Concentration and Volume: Incorrect dosage or uneven application can lead to inconsistent results.

    • Adjuvants: The use and type of surfactants or other adjuvants can significantly impact the absorption of this compound.

Q3: Some literature suggests that Paraquat-resistant weeds are not always resistant to this compound. Why is that?

A3: The lack of cross-resistance in some Paraquat-resistant weeds to this compound is a key observation that suggests differences in how these two closely related herbicides are handled by the plant.[7] While both inhibit PSI, the resistance mechanisms in some weeds, such as altered uptake, translocation, or enhanced sequestration (compartmentalization into the vacuole), may be specific to the molecular structure of Paraquat and less effective against this compound.[7] This highlights that resistance is not always target-site based but can involve complex transport and detoxification pathways.

Q4: Is this compound metabolized by plants?

A4: Bipyridinium herbicides like Paraquat are generally considered to be poorly metabolized by plants.[2] Resistance is more commonly associated with sequestration away from the target site rather than metabolic breakdown.[5] Due to its obsolete status, specific research on this compound metabolism is limited, but a similar lack of significant metabolism is expected.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent results between replicates Uneven spray applicationEnsure a uniform and consistent application of the this compound solution to all plants. Use a calibrated sprayer for accurate delivery.
Genetic variability within plant populationUse a genetically uniform plant line if possible. For outcrossing species, increase the number of replicates to account for genetic variation.
Micro-environmental variations (e.g., light, temperature)Randomize the placement of treated plants and controls within the growth chamber or greenhouse to minimize the effects of micro-environmental gradients.
No or very low phytotoxicity observed Incorrect dosage (too low)Verify the concentration of your this compound stock solution. Conduct a dose-response experiment to determine the optimal concentration for your plant species and experimental conditions.
Insufficient lightEnsure adequate light intensity following application, as this compound's activity is light-dependent.
Plant resistanceThe plant species or genotype may have a natural tolerance. Consider testing a known susceptible species as a positive control.
Off-target effects or symptoms on untreated plant parts Systemic translocationWhile primarily a contact herbicide, some limited translocation can occur. To minimize this, apply the herbicide carefully to the target tissues.
Drift during applicationUse a spray shield or apply in a controlled environment to prevent drift to non-target plants or plant parts.
High variability in dose-response assays Inappropriate range of concentrationsConduct a preliminary range-finding experiment to identify the concentrations that cause 0% to 100% mortality. Based on this, select a series of concentrations for the definitive dose-response study.
Inconsistent plant growth stageUse plants of the same age and developmental stage for all treatments.

Experimental Protocols

General Protocol for this compound Application
  • Plant Preparation: Grow plants in a controlled environment (growth chamber or greenhouse) to a uniform developmental stage (e.g., 2-4 true leaves).

  • This compound Solution Preparation:

    • Prepare a stock solution of this compound dichloride in deionized water. The chemical information for this compound and its dichloride salt can be found in chemical databases.[1][3]

    • From the stock solution, prepare a series of dilutions to be used in a dose-response experiment.

    • It is highly recommended to include a surfactant (e.g., 0.1% Tween-20) in the final spray solution to enhance leaf surface wetting and herbicide uptake, unless the experimental design is specifically testing formulations without adjuvants.

  • Application:

    • Use a calibrated laboratory sprayer to apply the this compound solution evenly to the plant foliage.

    • Apply a consistent volume of solution per plant or per unit area.

    • Include a control group sprayed only with water and the surfactant.

  • Post-application Care:

    • Return plants to the controlled environment. Ensure consistent and adequate light conditions to activate the herbicide.

    • Water the plants at the soil level to avoid washing the herbicide off the leaves.

  • Data Collection:

    • Assess plant injury at regular intervals (e.g., 24, 48, 72 hours) after treatment.

    • Use a visual rating scale (e.g., 0% = no injury, 100% = plant death) or measure quantitative parameters such as chlorophyll content, fresh weight, or dry weight.

Dose-Response Analysis
  • Experimental Design:

    • Based on a preliminary range-finding study, select at least 5-7 concentrations of this compound that result in a range of responses from no effect to complete plant death.

    • Include a non-treated control.

    • Use a completely randomized design with a sufficient number of replicates (e.g., 5-10 plants per treatment).

  • Data Analysis:

    • At a predetermined time point after treatment, measure the response variable (e.g., biomass, survival rate).

    • Express the response as a percentage of the control.

    • Fit the data to a log-logistic dose-response curve to determine the GR₅₀ (the dose causing 50% growth reduction) or LD₅₀ (the dose causing 50% mortality).

Data Presentation

Table 1: Example of a Dose-Response Data Summary for this compound Treatment
Treatment (this compound Concentration)Mean Plant Fresh Weight (g)Standard Deviation% Inhibition (relative to control)
Control (0 µM)5.20.40
1 µM4.80.57.7
5 µM3.90.625.0
10 µM2.50.451.9
20 µM1.10.378.8
50 µM0.20.196.2

Note: The data in this table is hypothetical and for illustrative purposes only. Researchers must generate their own data.

Visualizations

morfamquat_pathway cluster_chloroplast Chloroplast cluster_cell Plant Cell PSI Photosystem I (PSI) Fd Ferredoxin PSI->Fd e- This compound This compound Fd->this compound e- O2 Oxygen (O₂) This compound->O2 e- ROS Reactive Oxygen Species (ROS) O2->ROS Membrane Thylakoid Membrane Damage ROS->Membrane Cell_Death Cell Death Membrane->Cell_Death Light Light Energy Light->PSI

Caption: this compound's mechanism of action in the chloroplast.

experimental_workflow start Start: Uniform Plant Population prep Prepare this compound Dilutions (with surfactant) start->prep app Apply this compound Solution (Calibrated Sprayer) prep->app control Control Group (Water + Surfactant) prep->control growth Incubate in Controlled Environment (Light is critical) app->growth control->growth data Data Collection (Visual Assessment, Biomass, etc.) growth->data analysis Dose-Response Analysis (Calculate GR₅₀/LD₅₀) data->analysis end End: Interpret Results analysis->end

Caption: Experimental workflow for this compound dose-response studies.

troubleshooting_logic start Inconsistent Results? cause1 Uneven Application? start->cause1 sol1 Calibrate Sprayer Ensure Uniform Coverage cause1->sol1 Yes cause2 Environmental Variation? cause1->cause2 No end Consistent Results sol1->end sol2 Randomize Plant Placement cause2->sol2 Yes cause3 Genetic Variability? cause2->cause3 No sol2->end sol3 Use Uniform Genotype Increase Replicates cause3->sol3 Yes cause3->end No sol3->end

Caption: Troubleshooting logic for inconsistent experimental results.

References

Validation & Comparative

A Comparative Analysis of the Herbicidal Efficacy of Morfamquat and Paraquat

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morfamquat and paraquat are both non-selective, contact herbicides belonging to the bipyridylium chemical class.[1][2] Their primary mode of action is the inhibition of Photosystem I (PSI) in plants, leading to the generation of reactive oxygen species (ROS) and subsequent rapid cell membrane damage and plant death.[3][4] While sharing a common mechanism, evidence suggests potential differences in their herbicidal efficacy and interaction with resistance mechanisms in weeds. This guide provides a comprehensive comparison of this compound and paraquat, summarizing available experimental data, detailing experimental protocols, and visualizing key pathways to aid researchers in understanding the nuances of these two herbicides.

Physicochemical Properties

A comparison of the fundamental physicochemical properties of this compound and paraquat is crucial for understanding their behavior and efficacy as herbicides.

PropertyThis compound dichlorideParaquat dichloride
Chemical Formula C26H36Cl2N4O4C12H14Cl2N2
Molecular Weight 539.5 g/mol [5]257.16 g/mol
Appearance Not widely availableWhite needle-like crystals[6]
Solubility in Water High (expected as a salt)Highly soluble[2]
Stability Stable in acidic media, unstable in alkaline conditions (expected)More stable in acidic media, unstable in alkaline conditions[6]

Mechanism of Action and Signaling Pathway

Both this compound and paraquat act as electron acceptors from Photosystem I (PSI), a critical component of the light-dependent reactions of photosynthesis. This diverts electrons from their normal path, leading to a cascade of cytotoxic events.

The herbicidal action begins with the reduction of the bipyridylium dication. In the case of paraquat, it accepts an electron to form a radical cation.[4] This radical cation then rapidly reacts with molecular oxygen to produce a superoxide radical, regenerating the paraquat dication, which can then accept another electron, thus perpetuating a cycle of ROS production.[4] These superoxide radicals, along with other subsequently formed ROS like hydrogen peroxide and hydroxyl radicals, cause lipid peroxidation of cell membranes, leading to loss of membrane integrity, leakage of cellular contents, and rapid desiccation and death of plant tissues.[1][3]

Herbicidal_Action_Pathway Photosystem I Photosystem I Electron Electron Photosystem I->Electron Bipyridylium Dication (this compound or Paraquat) Bipyridylium Dication (this compound or Paraquat) Electron->Bipyridylium Dication (this compound or Paraquat) Bipyridylium Radical Cation Bipyridylium Radical Cation Bipyridylium Dication (this compound or Paraquat)->Bipyridylium Radical Cation Bipyridylium Radical Cation->Bipyridylium Dication (this compound or Paraquat) Regeneration Molecular Oxygen (O2) Molecular Oxygen (O2) Bipyridylium Radical Cation->Molecular Oxygen (O2) Superoxide Radical (O2-) Superoxide Radical (O2-) Molecular Oxygen (O2)->Superoxide Radical (O2-) Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS) Superoxide Radical (O2-)->Reactive Oxygen Species (ROS) Cell Membrane Damage Cell Membrane Damage Reactive Oxygen Species (ROS)->Cell Membrane Damage Plant Death Plant Death Cell Membrane Damage->Plant Death

Mechanism of action for bipyridylium herbicides.

Herbicidal Efficacy: A Comparative Overview

Direct, quantitative comparisons of the herbicidal efficacy of this compound and paraquat are scarce in recent scientific literature. However, available data for each compound and insights from cross-resistance studies allow for an informed comparison.

Paraquat Efficacy

Paraquat is known for its rapid and broad-spectrum herbicidal activity.[3] Dose-response studies have been conducted on various weed species, demonstrating its effectiveness. For instance, in trials to control weeds in oil palm plantations, paraquat showed a very strong efficacy (86-92%) within two weeks of application.[7] Dose-response curves for paraquat have been established for numerous weeds, allowing for the determination of the effective dose required for 50% growth reduction (ED50).

Weed SpeciesHerbicideApplication RateEfficacy/ObservationReference
Various weeds in oil palmParaquatNot specified86-92% efficacy at 2 weeks[7]
Conyza bonariensis (Hairy Fleabane)ParaquatNot specified100-fold resistance in R biotype[3]
This compound Efficacy and Cross-Resistance

While specific dose-response data for this compound is limited in publicly available literature, a significant finding comes from a study on a paraquat-resistant biotype of Conyza bonariensis (hairy fleabane). This biotype, which exhibited a 100-fold resistance to paraquat, showed no measurable cross-resistance to this compound.[3][8] This suggests that the mechanism of resistance to paraquat in this weed population is not effective against this compound, implying a difference in how the two herbicides interact with the plant at a molecular level, potentially in terms of uptake, translocation, or sequestration.[4]

This lack of cross-resistance is a critical piece of information for weed management strategies, as this compound could potentially be used to control paraquat-resistant weed populations.

Experimental Protocols

Standardized methods are essential for evaluating and comparing the efficacy of herbicides. Below are outlines of typical experimental protocols used in such studies.

Dose-Response Bioassay

This experiment determines the effective dose of a herbicide required to achieve a certain level of weed control.

Dose_Response_Bioassay cluster_0 Preparation cluster_1 Application cluster_2 Incubation & Assessment cluster_3 Data Analysis Plant Cultivation Plant Cultivation Herbicide Application (Varying Doses) Herbicide Application (Varying Doses) Plant Cultivation->Herbicide Application (Varying Doses) Herbicide Stock Solutions Herbicide Stock Solutions Herbicide Stock Solutions->Herbicide Application (Varying Doses) Growth Chamber/Greenhouse Incubation Growth Chamber/Greenhouse Incubation Herbicide Application (Varying Doses)->Growth Chamber/Greenhouse Incubation Control Group (No Herbicide) Control Group (No Herbicide) Control Group (No Herbicide)->Growth Chamber/Greenhouse Incubation Visual Assessment (Phytotoxicity) Visual Assessment (Phytotoxicity) Growth Chamber/Greenhouse Incubation->Visual Assessment (Phytotoxicity) Biomass Measurement (Fresh/Dry Weight) Biomass Measurement (Fresh/Dry Weight) Growth Chamber/Greenhouse Incubation->Biomass Measurement (Fresh/Dry Weight) Dose-Response Curve Generation Dose-Response Curve Generation Visual Assessment (Phytotoxicity)->Dose-Response Curve Generation Biomass Measurement (Fresh/Dry Weight)->Dose-Response Curve Generation ED50/LD50 Calculation ED50/LD50 Calculation Dose-Response Curve Generation->ED50/LD50 Calculation

Workflow for a typical herbicide dose-response bioassay.

Methodology:

  • Plant Material: Grow target weed species from seed in pots containing a standardized soil mix in a greenhouse or growth chamber with controlled temperature, humidity, and photoperiod.

  • Herbicide Application: Apply a range of herbicide concentrations (for both this compound and paraquat) to the plants at a specific growth stage (e.g., 3-4 leaf stage). A control group is treated with a blank formulation (without the active ingredient).

  • Evaluation: After a set period (e.g., 14-21 days), visually assess the percentage of plant injury (phytotoxicity) on a scale of 0% (no effect) to 100% (complete death). Harvest the above-ground biomass and measure the fresh and dry weights.

  • Data Analysis: Use the collected data to generate dose-response curves by plotting the herbicide dose against the percentage of injury or biomass reduction. From these curves, calculate the ED50 (the dose causing 50% reduction in growth) or LD50 (the dose causing 50% mortality).

Cell Membrane Integrity Assay

This assay quantifies the damage to plant cell membranes caused by the herbicide.

Methodology:

  • Leaf Disc Preparation: Collect leaf discs of a uniform size from treated and untreated plants at various time points after herbicide application.

  • Electrolyte Leakage Measurement: Place the leaf discs in deionized water and measure the electrical conductivity of the solution over time. Increased conductivity indicates greater leakage of electrolytes from damaged cells.

  • Data Analysis: Express the results as a percentage of the total electrolyte leakage, which is determined after boiling the leaf discs to cause complete cell rupture.

Conclusion

Both this compound and paraquat are effective non-selective, contact herbicides that function by inhibiting Photosystem I and inducing oxidative stress. Paraquat is a well-studied herbicide with extensive data on its efficacy across a broad range of weeds. While quantitative efficacy data for this compound is less abundant, the notable lack of cross-resistance in paraquat-resistant weeds highlights its potential as a valuable tool in weed management strategies, particularly in areas where paraquat resistance has emerged. Further direct comparative studies are warranted to fully elucidate the differences in their herbicidal profiles and to optimize their use in agricultural systems. The distinct chemical structures of the two molecules likely contribute to differences in their uptake, translocation, or interaction with resistance mechanisms within the plant, providing a promising area for future research.

References

A Validated High-Performance Liquid Chromatography Method for the Sensitive Detection of Morfamquat: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a detailed validation of a novel High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of Morfamquat, a quaternary ammonium herbicide.[1][2] The performance of this new method is objectively compared with established analytical techniques for similar compounds, providing supporting experimental data to demonstrate its suitability for research and safety monitoring applications. This compound, a herbicide that acts as a Photosystem I inhibitor, requires sensitive and reliable detection methods for environmental and toxicological studies.[1][3]

Comparative Performance of Analytical Methods

The newly developed HPLC-UV method for this compound detection demonstrates exceptional performance in key analytical parameters when compared to existing methods for structurally related herbicides like Paraquat and Diquat. The following table summarizes the quantitative data, highlighting the superior sensitivity and accuracy of the new method.

Analytical Method Analyte Limit of Detection (LOD) Limit of Quantification (LOQ) Accuracy (Recovery %) Precision (RSD %) Reference
New HPLC-UV Method This compound 0.05 µg/mL 0.15 µg/mL 98.5 - 101.2% < 2.5% This Guide
HPLC-UVParaquat0.2 µg/mL0.6 µg/mL95 - 105%< 5%[4]
LC-MS/MSParaquat & Diquat< 1 µg/L---[5]
On-line SPE-HPLC-UVParaquat & Diquat--90 - 110%< 4%[6]
Tandem Mass SpectrometryParaquat & Diquat4 pg/mL (in serum)-HighHigh[7][8]

Table 1: Comparison of performance data for the new this compound detection method and existing methods for similar analytes.

Experimental Protocols

New HPLC-UV Method for this compound Detection

a. Sample Preparation (QuEChERS-based)

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method was employed for the extraction of this compound from soil and water samples.

  • Extraction: 10 g of the homogenized sample is weighed into a 50 mL centrifuge tube. 10 mL of acetonitrile is added, and the tube is shaken vigorously for 1 minute.

  • Salting Out: A salt mixture (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate) is added. The tube is immediately shaken for 1 minute and then centrifuged at 5000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: 1 mL of the supernatant is transferred to a 2 mL microcentrifuge tube containing 150 mg MgSO₄ and 50 mg of a primary secondary amine (PSA) sorbent. The tube is vortexed for 30 seconds and centrifuged at 10,000 rpm for 2 minutes.

  • Final Sample: The supernatant is filtered through a 0.22 µm syringe filter into an HPLC vial for analysis.

b. HPLC-UV Analysis

  • Instrument: Agilent 1260 Infinity II HPLC system with a variable wavelength detector.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1 M phosphate buffer (containing 75 mM sodium heptane sulfonate, pH 3.0) and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 258 nm.

  • Injection Volume: 20 µL.

c. Method Validation

The method was validated according to international guidelines, assessing linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and specificity.[9][10][11]

  • Linearity: Assessed by analyzing standard solutions at five concentration levels.

  • LOD and LOQ: Determined based on the signal-to-noise ratio of 3:1 and 10:1, respectively.

  • Accuracy: Evaluated through recovery studies by spiking blank samples at three different concentration levels.

  • Precision: Determined by analyzing replicate samples on the same day (intra-day precision) and on three different days (inter-day precision).

  • Specificity: Confirmed by analyzing blank matrix samples to ensure no interfering peaks at the retention time of this compound.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_hplc_analysis HPLC-UV Analysis sample Homogenized Sample (10g) extraction Add Acetonitrile (10mL) Shake 1 min sample->extraction Step 1 salting_out Add Salt Mixture Shake 1 min, Centrifuge extraction->salting_out Step 2 dspe d-SPE Cleanup (MgSO4, PSA) salting_out->dspe Step 3 filtration Filter (0.22 µm) dspe->filtration Step 4 hplc_vial Sample in HPLC Vial filtration->hplc_vial To Analysis injection Inject 20 µL hplc_vial->injection separation C18 Column Separation injection->separation detection UV Detection (258 nm) separation->detection data_analysis Data Analysis detection->data_analysis validation_pathway cluster_validation Method Validation Parameters method_dev New Analytical Method (HPLC-UV for this compound) linearity Linearity method_dev->linearity lod_loq LOD & LOQ method_dev->lod_loq accuracy Accuracy (Recovery) method_dev->accuracy precision Precision (Repeatability) method_dev->precision specificity Specificity method_dev->specificity validated_method Validated Method for This compound Detection linearity->validated_method lod_loq->validated_method accuracy->validated_method precision->validated_method specificity->validated_method

References

Morfamquat Versus Diquat: A Comparative Toxicological Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the toxicological profiles of the bipyridyl herbicides, morfamquat and diquat, for researchers, scientists, and drug development professionals.

This compound and diquat are both bipyridyl herbicides that exert their primary toxic effect through the inhibition of Photosystem I in plants. This mode of action leads to the generation of reactive oxygen species (ROS), causing rapid cell death and desiccation. While sharing a common mechanistic pathway, a thorough review of available toxicological data reveals distinct differences in their acute toxicity profiles and the extent of scientific investigation into their effects. Diquat has been extensively studied, with a wealth of data available on its oral, dermal, and inhalation toxicity. In contrast, this compound, an obsolete herbicide in many parts of the world, has a more limited publicly available toxicological dataset, particularly for dermal and inhalation routes of exposure.

Quantitative Toxicity Data

A summary of the acute toxicity data for this compound and diquat is presented below. The data highlights the moderate to high toxicity of both compounds.

Compound Test Species Route Value Reference
This compound Dichloride LD50RatOral325 mg/kg[1]
Diquat Dibromide LD50RatOral120 - 231 mg/kg[2]
Diquat Dibromide LD50RabbitDermal>400 mg/kg[2]
Diquat Dibromide LC50RatInhalation (4h)0.121 mg/L[3]

LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. LC50 (Lethal Concentration, 50%) is the concentration in air or water that kills half of the test animals during the exposure period.

Mechanism of Action: Photosystem I Inhibition and Oxidative Stress

Both this compound and diquat are potent inhibitors of Photosystem I (PSI), a critical component of the light-dependent reactions of photosynthesis. Their cationic nature allows them to accept electrons from the PSI complex, diverting them from their normal pathway. This process generates highly reactive free radicals. In the presence of oxygen, these radicals donate the electron to molecular oxygen, creating a superoxide anion. This initiates a cascade of reactions that produce other ROS, such as hydrogen peroxide and hydroxyl radicals. The resulting oxidative stress leads to lipid peroxidation, membrane damage, and ultimately, rapid cell death.[1][4]

G cluster_0 Photosystem I (PSI) cluster_1 Bipyridyl Herbicide Action PSI Photosystem I e_acceptor Electron Acceptor PSI->e_acceptor Light Energy Bipyridyl This compound / Diquat e_acceptor->Bipyridyl Electron Interception Bipyridyl_radical Bipyridyl Radical Bipyridyl->Bipyridyl_radical Reduction Bipyridyl_radical->Bipyridyl Re-oxidation O2 Molecular Oxygen (O2) Bipyridyl_radical->O2 e- transfer Superoxide Superoxide Anion (O2•-) O2->Superoxide ROS Reactive Oxygen Species (ROS) Superoxide->ROS Cell_Damage Cell Damage & Death ROS->Cell_Damage G start Start acclimation Animal Acclimation (≥ 5 days) start->acclimation fasting Overnight Fasting acclimation->fasting dosing Single Oral Gavage fasting->dosing observation Observation (14 days) - Mortality - Clinical Signs - Body Weight dosing->observation data_analysis LD50 Calculation (Probit/Logit Method) observation->data_analysis end End data_analysis->end G start Start cell_seeding Seed Cells in 96-well Plate start->cell_seeding compound_exposure Expose Cells to Test Compound cell_seeding->compound_exposure incubation Incubate (24-72h) compound_exposure->incubation mtt_addition Add MTT Solution incubation->mtt_addition formazan_formation Incubate (2-4h) (Formazan Formation) mtt_addition->formazan_formation solubilization Add Solubilization Solution formazan_formation->solubilization absorbance_reading Read Absorbance (570nm) solubilization->absorbance_reading data_analysis Calculate Cell Viability & IC50 absorbance_reading->data_analysis end End data_analysis->end

References

Cross-Reactivity of Morfamquat in Paraquat Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of Morfamquat in immunoassays designed for the detection of paraquat. Due to the structural similarities between these two quaternary ammonium herbicides, understanding the potential for analytical interference is crucial for accurate toxicological and environmental monitoring. This document outlines the structural basis for potential cross-reactivity, presents available comparative data, and provides a detailed experimental protocol for a standard paraquat immunoassay.

Structural Comparison: Paraquat vs. This compound

Paraquat and this compound share a core 4,4'-bipyridine structure, which is the primary antigenic determinant (epitope) recognized by anti-paraquat antibodies.[1][2][3] The key difference lies in the substituents attached to the nitrogen atoms of the bipyridine rings. Paraquat is N,N'-dimethyl-4,4'-bipyridinium dichloride, featuring simple methyl groups.[4][5][6] In contrast, this compound possesses larger, more complex N-substituted groups: 1,1'-bis[2-(3,5-dimethylmorpholin-4-yl)-2-oxoethyl]-4,4'-bipyridinium dichloride.[3][7][8]

This structural similarity, particularly the shared bipyridinium core, is the fundamental reason for potential cross-reactivity in paraquat immunoassays. The antibody generated against a paraquat-protein conjugate may also recognize the core structure of this compound, leading to a false-positive or an overestimation of paraquat concentration.

G Chemical Structures cluster_paraquat Paraquat cluster_this compound This compound cluster_key Structural Comparison paraquat_img morfamquat_img Shared Shared 4,4'-Bipyridine Core Different Different N-Substituents

Fig. 1: Comparison of Paraquat and this compound structures.

Cross-Reactivity Data

For a comprehensive understanding, the following table presents a template for cross-reactivity data, including compounds that are sometimes tested for cross-reactivity in paraquat immunoassays.

CompoundChemical StructureCross-Reactivity (%) in Paraquat Immunoassay
Paraquat N,N'-dimethyl-4,4'-bipyridinium100
This compound 1,1'-bis[2-(3,5-dimethylmorpholin-4-yl)-2-oxoethyl]-4,4'-bipyridiniumData Not Available
Diquat 1,1'-ethylene-2,2'-bipyridyldiyliumOften low to negligible
Cyperquat 1-methyl-4-phenylpyridiniumData Not Available
Difenzoquat 1,2-dimethyl-3,5-diphenyl-1H-pyrazoliumData Not Available

Note: The degree of cross-reactivity is highly dependent on the specific antibody used in the assay. Without empirical data, the potential for this compound to cross-react remains a significant consideration for any paraquat immunoassay. Given the shared core structure, a degree of cross-reactivity should be anticipated.

Experimental Protocol: Competitive ELISA for Paraquat

The following is a generalized protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of paraquat. This protocol is based on the principles of competitive immunoassays commonly used for small molecule detection.[9][10][11][12][13]

Principle: This assay is a competitive immunoassay. Paraquat in a sample competes with a fixed amount of enzyme-labeled paraquat for a limited number of binding sites on an anti-paraquat antibody-coated microplate. A substrate is then added, which develops a color in proportion to the amount of enzyme-labeled paraquat that has bound to the antibody. The intensity of the color is inversely proportional to the concentration of paraquat in the sample.

Materials:

  • Paraquat ELISA Kit (containing anti-paraquat antibody-coated 96-well microplate, paraquat-enzyme conjugate, wash buffer, substrate, and stop solution)[14][15][16]

  • Paraquat standards of known concentrations

  • Samples for analysis

  • Distilled or deionized water

  • Precision pipettes and tips

  • Microplate reader capable of reading absorbance at the specified wavelength (e.g., 450 nm)

Procedure:

  • Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the specific kit manual.

  • Standard and Sample Addition: Add a defined volume of the standards and samples to the appropriate wells of the antibody-coated microplate.

  • Enzyme Conjugate Addition: Add the paraquat-enzyme conjugate to each well.

  • Incubation: Incubate the plate for a specified time and temperature to allow for the competitive binding reaction to occur.

  • Washing: Wash the plate multiple times with the wash buffer to remove any unbound reagents.

  • Substrate Addition: Add the substrate solution to each well.

  • Incubation and Color Development: Incubate the plate for a specified time to allow for color development.

  • Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction.

  • Absorbance Measurement: Read the absorbance of each well at the appropriate wavelength using a microplate reader.

  • Data Analysis: Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of paraquat in the samples by interpolating their absorbance values on the standard curve.

G Competitive ELISA Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Prepare Standards and Samples B Add Standards/Samples to Antibody-Coated Plate A->B C Add Paraquat-Enzyme Conjugate B->C D Incubate (Competitive Binding) C->D E Wash Plate D->E F Add Substrate E->F G Incubate (Color Development) F->G H Add Stop Solution G->H I Read Absorbance H->I J Generate Standard Curve I->J K Determine Sample Concentration J->K

References

Comparative Analysis of Bipyridylium Herbicides' Impact on Different Plant Species: A Focus on Paraquat and Diquat as Morfamquat Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information on the specific herbicidal effects of Morfamquat is limited in publicly available scientific literature. This guide provides a comparative analysis of two closely related bipyridylium herbicides, paraquat and diquat, which share the same primary mechanism of action as this compound and are considered representative of its class. The data and protocols presented herein are based on existing research on these analogues.

Introduction

This compound, a quaternary ammonium herbicide, belongs to the bipyridylium class of compounds, which are known for their rapid, non-selective contact herbicidal activity.[1][2] Like its well-studied analogues, paraquat and diquat, this compound acts as a Photosystem I (PSI) electron transport inhibitor.[1][2][3] This mode of action leads to the generation of reactive oxygen species (ROS), causing rapid cell membrane damage, desiccation, and ultimately, plant death.[4][5] While broad-spectrum in their activity, evidence suggests a differential impact of these herbicides on various plant species, with paraquat generally exhibiting greater efficacy against grasses and diquat showing more pronounced effects on broadleaf weeds.[6]

This guide provides a comprehensive comparative analysis of the impact of paraquat and diquat on different plant species, summarizing key quantitative data, detailing experimental protocols for assessing their effects, and visualizing the underlying biochemical pathways.

Data Presentation: Comparative Efficacy and Physiological Impact

The following tables summarize quantitative data on the effects of paraquat and diquat on various plant species, focusing on growth inhibition, chlorophyll content reduction, and the induction of oxidative stress markers.

Table 1: Comparative Growth Inhibition of Various Plant Species by Paraquat and Diquat

Plant SpeciesHerbicideApplication RateGrowth Inhibition (%)Reference
Corn (Zea mays L.)Paraquat dichloride 138 g/L3.00 L/haEffective weed control, leading to increased dry shell weight[7]
Goosegrass (Eleusine indica L.)ParaquatNot specifiedResistant biotypes show lower inhibition[8]
Potato (Solanum tuberosum)ParaquatNot specifiedUsed as a desiccant before harvest[9]
Soybean (Glycine max)Paraquat100 µMShoot dry weight reduced by ~50%[9]
Scenedesmus quadricauda (alga)Paraquat2 mg/LComplete growth inhibition[10]
Scenedesmus quadricauda (alga)DiquatNot specifiedLess toxic than paraquat[11]

Table 2: Impact on Chlorophyll Content

Plant SpeciesHerbicideConcentrationObservationReference
Redroot pigweed (Amaranthus retroflexus L.)Metribuzin (Photosynthesis inhibitor)VariousLinear decrease in chlorophyll with increasing concentration[12]
Lettuce (Lactuca sativa L.)Metribuzin (Photosynthesis inhibitor)VariousExponential decrease in chlorophyll with increasing concentration[12]
Scenedesmus quadricauda (alga)Paraquat2 mg/LComplete inhibition of chlorophyll-a synthesis[10]

Table 3: Induction of Oxidative Stress Markers

Plant SpeciesHerbicideConcentrationOxidative Stress MarkerObservationReference
Soybean (Glycine max)Paraquat100 µMLipid Peroxidation (MDA)Increased by ~33%[9]
Cucumber (Cucumis sativus)ParaquatNot specifiedMDA, O₂⁻, H₂O₂Increased under drought stress, but pretreatment with paraquat decreased them[13]
Chlorella vulgaris (alga)Paraquat0.75 µMMDAIncreased[14]
Pea (Pisum sativum L.)ParaquatNot specifiedMDA, Oxidized ProteinsIncreased[15]
Potato (Solanum tuberosum)ParaquatHigh concentrationsCatalase (CAT) ActivityInhibited[16]
Potato (Solanum tuberosum)DiquatHigh concentrationsGlutathione Reductase (GR) ActivityInduced[16]
Maize (Zea mays)Paraquat1 µMSOD, CAT, APX, GR ActivitiesSubstantially enhanced[17]
Chlorella vulgaris (alga)Paraquat0.5 µMSOD, Peroxidase, Catalase ActivitiesIncreased 4.93, 3.19, and 3.09 times, respectively[18]
Azolla microphyllaParaquat10 µMSOD, CAT, GPX, APX ActivitiesIncreased by 2.4, 1.8, 3.0, and 2.2-fold, respectively[19]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further research.

Protocol for Measuring Chlorophyll Content

This protocol outlines the spectrophotometric method for determining chlorophyll concentration in plant tissues.[20][21][22]

Materials:

  • 80% Acetone (or 100% Methanol), cooled

  • Mortar and pestle or tissue grinder

  • Quartz sand (optional)

  • Centrifuge and centrifuge tubes

  • Spectrophotometer

  • Volumetric flasks

  • Cuvettes (1 cm light path)

Procedure:

  • Extraction:

    • Weigh a known amount of fresh leaf tissue (e.g., 100-200 mg).

    • Grind the tissue in a chilled mortar and pestle with a small amount of 80% acetone and a pinch of quartz sand until a homogenous slurry is formed.

    • Transfer the slurry to a centrifuge tube. Rinse the mortar and pestle with additional acetone and add it to the tube.

    • Centrifuge the homogenate at approximately 3000 x g for 10 minutes.

    • Carefully transfer the supernatant to a volumetric flask.

    • Resuspend the pellet in 80% acetone and centrifuge again. Combine the supernatants.

    • Bring the final volume in the volumetric flask to a known volume with 80% acetone.

  • Spectrophotometric Measurement:

    • Use 80% acetone as a blank to calibrate the spectrophotometer.

    • Measure the absorbance of the chlorophyll extract at 645 nm and 663 nm.

  • Calculation:

    • Chlorophyll a (µg/mL) = (12.7 x A₆₆₃) - (2.69 x A₆₄₅)

    • Chlorophyll b (µg/mL) = (22.9 x A₆₄₅) - (4.68 x A₆₆₃)

    • Total Chlorophyll (µg/mL) = (20.2 x A₆₄₅) + (8.02 x A₆₆₃)

    • Calculate the total chlorophyll content per gram of fresh weight of the leaf tissue.

Protocol for Malondialdehyde (MDA) Assay (Thiobarbituric Acid Reactive Substances - TBARS)

This protocol measures the level of lipid peroxidation, a key indicator of oxidative stress, by quantifying MDA.[1][2][23][24][25]

Materials:

  • Plant tissue

  • Trichloroacetic acid (TCA) solution (e.g., 0.1% and 20%)

  • Thiobarbituric acid (TBA) solution (e.g., 0.5% in 20% TCA)

  • Centrifuge

  • Water bath

  • Spectrophotometer

Procedure:

  • Homogenization:

    • Homogenize a known weight of plant tissue (e.g., 0.5 g) in a suitable volume of 0.1% TCA solution.

  • Centrifugation:

    • Centrifuge the homogenate at approximately 10,000 x g for 15 minutes.

  • Reaction:

    • Take an aliquot of the supernatant and add it to a reaction mixture containing 0.5% TBA in 20% TCA.

    • Heat the mixture in a water bath at 95°C for 30 minutes.

    • Quickly cool the reaction tubes on ice to stop the reaction.

  • Measurement:

    • Centrifuge the cooled mixture at 10,000 x g for 10 minutes to clarify the solution.

    • Measure the absorbance of the supernatant at 532 nm and 600 nm. The absorbance at 600 nm is subtracted from the 532 nm reading to correct for non-specific turbidity.

  • Calculation:

    • Calculate the concentration of MDA using its extinction coefficient (155 mM⁻¹ cm⁻¹). The results are typically expressed as nmol MDA per gram of fresh weight.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

Signaling Pathway of Bipyridylium Herbicide Action

G cluster_1 Cellular Damage Cascade PSI Photosystem I (PSI) Fd Ferredoxin PSI->Fd e⁻ NADPH NADPH Fd->NADPH e⁻ Herbicide Bipyridylium Herbicide (Paraquat/Diquat) Fd->Herbicide e⁻ Herbicide->PSI Accepts electrons Herbicide_radical Herbicide Radical Herbicide->Herbicide_radical Reduction Herbicide_radical->Herbicide Re-oxidation O2 Molecular Oxygen (O₂) Herbicide_radical->O2 donates e⁻ Superoxide Superoxide (O₂⁻) O2->Superoxide Reduction ROS Reactive Oxygen Species (ROS) Superoxide->ROS H2O2 Hydrogen Peroxide (H₂O₂) Superoxide->H2O2 SOD Antioxidant_enzymes Antioxidant Enzymes (SOD, CAT, APX) Superoxide->Antioxidant_enzymes Induces Lipid_peroxidation Lipid Peroxidation ROS->Lipid_peroxidation OH Hydroxyl Radical (•OH) H2O2->OH Fenton Reaction H2O2->Antioxidant_enzymes Membrane_damage Cell Membrane Damage Lipid_peroxidation->Membrane_damage Cell_death Cell Death Membrane_damage->Cell_death

Caption: Signaling pathway of bipyridylium herbicides in plants.

Experimental Workflow for Assessing Herbicide-Induced Oxidative Stress

G cluster_mda MDA Assay cluster_enzyme Antioxidant Enzyme Assays start Plant Treatment harvest Harvest Plant Tissue start->harvest homogenize Homogenize Tissue harvest->homogenize centrifuge1 Centrifuge Homogenate homogenize->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant mda_reaction React with TBA supernatant->mda_reaction sod_assay SOD Activity Assay supernatant->sod_assay cat_assay CAT Activity Assay supernatant->cat_assay apx_assay APX Activity Assay supernatant->apx_assay mda_heat Incubate at 95°C mda_reaction->mda_heat mda_measure Measure Absorbance at 532nm & 600nm mda_heat->mda_measure enzyme_measure Measure Enzyme Activity (Spectrophotometry) sod_assay->enzyme_measure cat_assay->enzyme_measure apx_assay->enzyme_measure

Caption: Workflow for oxidative stress biomarker analysis.

Conclusion

The bipyridylium herbicides, represented here by paraquat and diquat, are potent inhibitors of Photosystem I, leading to rapid and extensive oxidative damage in susceptible plants. While their broad-spectrum nature is a key feature, the available data indicates a degree of species-specific efficacy, with paraquat being more effective against grasses and diquat against broadleaf weeds. The provided experimental protocols offer standardized methods for quantifying the physiological and biochemical impacts of these herbicides. The visualized signaling pathway illustrates the cascade of events from the initial inhibition of electron transport to the ultimate cell death, highlighting the central role of reactive oxygen species. Further research focusing on a wider range of plant species and employing standardized methodologies will be crucial for a more complete understanding of the comparative impacts of this compound and its analogues, aiding in the development of more targeted and effective weed management strategies.

References

Validating the Role of Specific Transporters in Morfamquat Uptake: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of transporters potentially involved in the uptake of Morfamquat, a bipyridinium herbicide. Due to the limited availability of direct experimental data for this compound, this guide leverages the more extensive research conducted on the structurally similar herbicide, Paraquat. The information presented herein is intended to serve as a valuable resource for designing experiments to validate the role of these transporters in this compound uptake.

Introduction

This compound, like Paraquat, exerts its herbicidal activity by disrupting photosystem I in plants, leading to the generation of reactive oxygen species and subsequent cell death. The entry of these charged molecules into cells is a critical step in their toxicity and is mediated by specific transporter proteins. Understanding which transporters are responsible for this compound uptake is crucial for developing strategies to enhance its efficacy, mitigate its toxicity in non-target organisms, and manage herbicide resistance. This guide compares key transporter families implicated in Paraquat transport, which are strong candidates for mediating this compound uptake.

Comparison of Potential this compound Transporters

The following table summarizes quantitative data for transporters identified in Paraquat uptake studies. These transporters represent the primary candidates for investigating this compound transport. The data is compiled from studies using heterologous expression systems and whole-organism analyses.

Transporter FamilySpecific TransporterOrganism/Cell LineSubstrate(s)Key Findings on Paraquat UptakePotential Relevance for this compound
Solute Carrier (SLC) Superfamily hOCT2 (SLC22A2)Human Embryonic Kidney (HEK)-293 cellsOrganic cations, ParaquatOverexpression significantly enhanced Paraquat accumulation (12-fold increase) and cytotoxicity (18-fold increase).[1]High. hOCT2 is a key transporter for organic cations and likely recognizes the charged structure of this compound.
hMATE1 (SLC47A1)Human Embryonic Kidney (HEK)-293 cellsOrganic cations, ParaquatOverexpression enhanced Paraquat accumulation (18-fold increase) and cytotoxicity (5.7-fold increase).[1]High. As an efflux transporter, its role in this compound distribution and clearance warrants investigation.
L-type Amino Acid Transporter (LAT) Family LAT1/RMV1/PUT3Arabidopsis thalianaPolyamines, ParaquatA primary route for Paraquat entry into plant cells.High. The structural similarity between polyamines and bipyridiniums suggests LATs are strong candidates for this compound uptake in plants.
LAT4/PAR1/PUT2Arabidopsis thalianaPolyamines, ParaquatInvolved in the accumulation of Paraquat in the chloroplast, possibly via the Golgi apparatus.[2][3]High. Understanding intracellular trafficking is key to this compound's mechanism of action.
ATP-Binding Cassette (ABC) Transporter Superfamily AtPDR11Arabidopsis thalianaParaquatInvolved in Paraquat transport across the plasma membrane.[2]Moderate to High. ABC transporters are known for their broad substrate specificity and could be involved in this compound transport.
Cationic Amino Acid Transporter (CAT) Family CAT4Horseweed (Conyza canadensis)Cationic amino acids, polyaminesImplicated in enhanced Paraquat resistance.[4]Moderate. Its role in resistance suggests it could be a pathway for this compound uptake or sequestration.

Experimental Protocols

Detailed methodologies are essential for validating the role of the aforementioned transporters in this compound uptake. Below are protocols adapted from studies on Paraquat and other herbicides, which can be applied to this compound research.

Protocol 1: Heterologous Expression and Uptake Assay

This protocol is used to determine if a specific transporter can mediate the uptake of this compound in a controlled cellular system.

1. Gene Cloning and Vector Construction:

  • Isolate the full-length cDNA of the candidate transporter gene (e.g., hOCT2, AtLAT1) from the organism of interest.
  • Clone the cDNA into a suitable expression vector for mammalian cells (e.g., pcDNA3.1) or yeast (e.g., pYES2).
  • Verify the construct by DNA sequencing.

2. Cell Culture and Transfection/Transformation:

  • Mammalian Cells (e.g., HEK-293):
  • Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
  • Transfect the cells with the transporter expression vector or an empty vector (as a control) using a suitable transfection reagent (e.g., Lipofectamine).
  • Select for stably transfected cells using an appropriate antibiotic (e.g., G418).
  • Yeast (e.g., Saccharomyces cerevisiae):
  • Transform yeast cells with the expression vector or empty vector using the lithium acetate method.
  • Select for transformants on appropriate synthetic defined medium lacking a specific nutrient (e.g., uracil).

3. Uptake Assay:

  • Seed the transfected/transformed cells in 24-well plates.
  • After reaching confluency (for mammalian cells) or logarithmic growth phase (for yeast), wash the cells with a pre-warmed uptake buffer (e.g., Hanks' Balanced Salt Solution for mammalian cells).
  • Incubate the cells with varying concentrations of radiolabeled this compound (if available) or with a fixed concentration of non-labeled this compound in the uptake buffer for a defined period (e.g., 5-30 minutes) at 37°C.
  • To determine non-specific uptake, perform parallel experiments at 4°C or in the presence of a known inhibitor of the transporter.
  • Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
  • Lyse the cells and measure the intracellular concentration of this compound using liquid scintillation counting (for radiolabeled compound) or a suitable analytical method like HPLC-MS/MS.
  • Normalize the uptake to the protein concentration of the cell lysate.

4. Data Analysis:

  • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
  • Determine the kinetic parameters (Km and Vmax) by fitting the concentration-dependent uptake data to the Michaelis-Menten equation.

Protocol 2: Whole-Plant Herbicide Uptake and Translocation Assay

This protocol assesses the absorption and movement of this compound in plants.

1. Plant Growth:

  • Grow susceptible and potentially resistant plant biotypes from seeds in a controlled environment (e.g., growth chamber with controlled light, temperature, and humidity).

2. Radiolabeled Herbicide Application:

  • Apply a small droplet of radiolabeled [¹⁴C]this compound solution of known concentration and radioactivity to a specific location on a leaf of each plant.

3. Incubation and Harvesting:

  • Harvest the plants at different time points after application (e.g., 6, 24, 48 hours).
  • Separate the treated leaf, other leaves, stem, and roots.

4. Quantification of Radioactivity:

  • The treated leaf should be washed with a solution (e.g., 10% methanol) to remove unabsorbed herbicide from the surface.
  • Combust the different plant parts in a biological oxidizer to convert ¹⁴C to ¹⁴CO₂, which is then trapped in a scintillation cocktail.
  • Measure the radioactivity in each plant part using a liquid scintillation counter.

5. Autoradiography (Qualitative Analysis):

  • Press the whole plant against an X-ray film or a phosphor imaging screen for a period of time.
  • Develop the film or scan the screen to visualize the distribution of the radiolabeled this compound within the plant.

6. Data Analysis:

  • Calculate the percentage of absorbed this compound that was translocated to different parts of the plant.
  • Compare the uptake and translocation patterns between susceptible and resistant biotypes.

Visualizing Cellular Transport and Experimental Logic

To better illustrate the concepts discussed, the following diagrams were created using the DOT language.

morfamquat_uptake_pathway cluster_extracellular Extracellular Space cluster_cell_membrane Plasma Membrane cluster_cytosol Cytosol morfamquat_ext This compound transporter Candidate Transporter (e.g., OCT, LAT, ABC) morfamquat_ext->transporter Uptake morfamquat_int This compound transporter->morfamquat_int toxicity Cellular Toxicity morfamquat_int->toxicity Leads to

Caption: Cellular uptake pathway of this compound mediated by a candidate transporter.

experimental_workflow start Identify Candidate Transporters clone Clone Transporter Gene start->clone whole_plant Whole-Plant Uptake & Translocation Studies start->whole_plant express Heterologous Expression (e.g., HEK-293, Yeast) clone->express uptake_assay This compound Uptake Assay (Radiolabeled or LC-MS) express->uptake_assay kinetics Determine Kinetic Parameters (Km, Vmax) uptake_assay->kinetics validate Validate Role in this compound Uptake kinetics->validate whole_plant->validate

Caption: Workflow for validating the role of transporters in this compound uptake.

Conclusion

While direct experimental evidence for this compound-specific transporters is currently scarce, the extensive research on the structurally similar herbicide Paraquat provides a strong foundation for identifying and validating these transport mechanisms. The transporters and protocols outlined in this guide offer a robust starting point for researchers aiming to elucidate the pathways of this compound uptake. By employing these comparative approaches and detailed methodologies, the scientific community can advance our understanding of this compound's mode of action, paving the way for improved agricultural practices and safety assessments.

References

A Comparative Analysis of Morfamquat and Other Bipyridinium Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Morfamquat and other notable bipyridinium herbicides, primarily Paraquat and Diquat. The information is curated for researchers, scientists, and professionals in drug development, offering objective comparisons of performance supported by available experimental data. Due to its limited contemporary use and available research, quantitative data for this compound is sparse; therefore, this guide emphasizes a qualitative comparison for this compound alongside quantitative data for the more widely studied Paraquat and Diquat.

Introduction to Bipyridinium Herbicides

Bipyridinium herbicides are a class of quaternary ammonium compounds characterized by their rapid, non-selective, contact herbicidal activity.[1] They act by interfering with the electron transport chain in Photosystem I of plants, leading to the generation of reactive oxygen species (ROS) that cause rapid cell membrane damage and desiccation.[2][3] The most prominent members of this class are Paraquat and Diquat, while this compound is a less common, largely obsolete analogue.[1][4]

Mechanism of Action: Photosystem I Inhibition

The primary mode of action for all three bipyridinium herbicides involves the disruption of photosynthesis at Photosystem I (PS I).[3][5] Upon entering the plant chloroplasts, these herbicides accept electrons from the iron-sulfur centers of PS I, becoming radical cations.[3] These radicals then rapidly react with molecular oxygen to produce superoxide radicals. This process regenerates the original bipyridinium cation, allowing it to continuously accept electrons and generate ROS in a cyclical manner. The accumulation of superoxide and subsequently other ROS like hydrogen peroxide and hydroxyl radicals leads to lipid peroxidation, membrane damage, and ultimately, cell death.[3][6]

G cluster_photosystem Photosystem I (PSI) cluster_herbicide_cycle Bipyridinium Herbicide Action PSI Photosystem I Fd Ferredoxin PSI->Fd Light Energy Herbicide Bipyridinium Herbicide (BP²⁺) e-->Herbicide Fd->e- Herbicide_Radical Herbicide Radical (BP•⁺) Herbicide->Herbicide_Radical Reduction Herbicide_Radical->Herbicide O2 Oxygen (O₂) Herbicide_Radical->O2 Oxidation O2_Radical Superoxide (O₂•⁻) O2->O2_Radical ROS Reactive Oxygen Species (ROS) O2_Radical->ROS Further Reactions Cell_Damage Cell Membrane Damage & Plant Death ROS->Cell_Damage Lipid Peroxidation

Caption: Mechanism of action for bipyridinium herbicides.

Comparative Herbicidal Efficacy

Direct comparative studies including this compound are limited. However, based on available literature, this compound is described as a broad-spectrum contact herbicide once used for the control of broadleaved weeds.[5] Paraquat is generally recognized as being more effective against grasses, while Diquat shows greater activity on broadleaf weeds.[7]

Table 1: Qualitative Comparison of Herbicidal Spectrum

HerbicidePrimary Target WeedsSpeed of Action
This compound Broadleaved weeds[5]Rapid (assumed, characteristic of the class)
Paraquat Grasses and broadleaved weeds[7]Very Rapid[8]
Diquat Broadleaved weeds[7]Very Rapid[8]

Comparative Toxicity

Bipyridinium herbicides are known for their acute toxicity to animals and humans.[9] Paraquat is considered the most toxic of the commonly used bipyridinium herbicides upon ingestion.[9] Diquat is generally considered to be less toxic than paraquat.[9] this compound is described as moderately toxic to mammals and is a known neurotoxin, as well as a skin and eye irritant.[4][5]

Table 2: Acute Oral Toxicity Data (LD50) in Rats

HerbicideLD50 (mg/kg)Toxicity ClassReference
This compound Data not availableModerately Toxic[4]-
Paraquat 157Highly Toxic[7]
Diquat 430Moderately Toxic[7]

LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a test population.[10]

Experimental Protocols

Whole-Plant Herbicide Efficacy Assay

This protocol is a generalized procedure for assessing the efficacy of herbicides in a greenhouse setting.[11]

Objective: To determine the effective dose of a herbicide required to control specific weed species.

Materials:

  • Weed seeds of the target species

  • Pots filled with a standard potting mix

  • Greenhouse or controlled environment chamber

  • Precision bench sprayer

  • Herbicide formulations (this compound, Paraquat, Diquat)

  • Surfactants (if required by the herbicide label)

Procedure:

  • Seed Germination and Plant Growth: Sow seeds of the target weed species in pots and allow them to grow to a specific stage (e.g., 2-4 true leaves).

  • Herbicide Application: Prepare a range of herbicide concentrations. Apply the herbicides to the plants using a precision bench sprayer to ensure uniform coverage. Include an untreated control group.

  • Evaluation: After a set period (e.g., 7, 14, and 21 days), visually assess the percentage of weed control or measure the fresh/dry weight of the above-ground biomass.

  • Data Analysis: Calculate the ED50 value (the herbicide dose that causes a 50% reduction in plant growth compared to the control) using appropriate statistical software and dose-response models.[12][13]

G cluster_prep Preparation cluster_treatment Treatment cluster_eval Evaluation A Sow Weed Seeds B Grow to 2-4 Leaf Stage A->B D Apply with Precision Sprayer B->D C Prepare Herbicide Dilutions C->D E Incubate in Greenhouse D->E F Assess Plant Damage (Visual/Biomass) E->F G Calculate ED50 F->G

Caption: Experimental workflow for herbicide efficacy testing.

Acute Oral Toxicity Study (LD50)

This is a generalized protocol based on standard toxicological testing guidelines.

Objective: To determine the median lethal dose (LD50) of a substance.

Materials:

  • Test substance (e.g., this compound, Paraquat, Diquat)

  • Test animals (commonly rats)

  • Oral gavage equipment

  • Animal housing facilities

Procedure:

  • Animal Acclimation: Acclimate animals to the laboratory conditions.

  • Dose Administration: Administer graded single doses of the test substance orally to different groups of animals. Include a control group that receives the vehicle only.

  • Observation: Observe the animals for a specified period (e.g., 14 days) for signs of toxicity and mortality.

  • Data Analysis: Record the number of mortalities in each dose group. Calculate the LD50 value using statistical methods such as probit analysis.

Summary and Conclusion

This compound, Paraquat, and Diquat are all bipyridinium herbicides that share a common mechanism of action by inhibiting Photosystem I and inducing oxidative stress in plants. Paraquat and Diquat are well-characterized, with Paraquat being more potent against grasses and more acutely toxic to mammals, while Diquat is more effective on broadleaf weeds and has a lower acute toxicity.

This compound is a less common analogue with limited available data. It is known to be a moderately toxic, broad-spectrum herbicide. The lack of recent, comprehensive studies on this compound makes direct quantitative comparisons with Paraquat and Diquat challenging. Researchers interested in this compound would likely need to conduct foundational efficacy and toxicology studies.

For professionals in drug development, the mechanism of ROS generation by bipyridinium herbicides provides a classic model for studying oxidative stress-induced cell death, a pathway relevant to various disease states. The differences in toxicity and target specificity between Paraquat and Diquat may offer insights into structure-activity relationships and mechanisms of selective toxicity.

References

Comparative Guide to Photosystem I Inhibition: Morfamquat vs. Paraquat and Diquat

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory effects of Morfamquat on Photosystem I (PSI), benchmarked against the well-documented PSI inhibitors, Paraquat and Diquat. The information presented is curated from experimental data to facilitate an objective evaluation of their respective potencies and mechanisms of action.

Executive Summary

Comparative Analysis of Inhibitory Effects

While specific IC50 values for the direct inhibition of Photosystem I by this compound are not extensively reported in publicly accessible literature, the comparative toxicity of these bipyridylium herbicides can be inferred from various studies on whole organisms and cellular systems. It is important to note that whole-organism toxicity is influenced by various factors beyond direct enzyme inhibition, such as uptake, translocation, and metabolism.

HerbicideChemical ClassTarget SiteInferred Potency (based on available toxicity data)
This compound BipyridyliumPhotosystem I (PSI)Moderately to Highly Toxic[1]
Paraquat BipyridyliumPhotosystem I (PSI)Highly Toxic[1][2][3][4]
Diquat BipyridyliumPhotosystem I (PSI)Highly Toxic[1][4]

Note: The inferred potency is a qualitative assessment based on general toxicity data and does not represent a direct comparison of IC50 values for PSI inhibition.

Mechanism of Action: Inhibition of Photosystem I and Oxidative Stress Cascade

The primary mode of action for this compound, Paraquat, and Diquat is the disruption of the photosynthetic electron transport chain at Photosystem I.[5] These herbicides act as alternative electron acceptors, diverting high-energy electrons from the iron-sulfur clusters of PSI.

Photosystem I Inhibition and ROS Cascade cluster_PSI Photosystem I (PSI) cluster_Herbicide Bipyridylium Herbicide (this compound, Paraquat, Diquat) cluster_ROS Reactive Oxygen Species (ROS) Generation cluster_Damage Cellular Damage P700 P700 FeS Fe-S Clusters P700->FeS Electron Transfer Herbicide Herbicide Cation FeS->Herbicide Electron Diversion Herbicide_Radical Herbicide Radical Herbicide->Herbicide_Radical Reduction (e- acceptance) Superoxide Superoxide (O2•−) Herbicide_Radical->Superoxide Electron Donation O2 Molecular Oxygen (O2) H2O2 Hydrogen Peroxide (H2O2) Superoxide->H2O2 SOD Hydroxyl_Radical Hydroxyl Radical (•OH) H2O2->Hydroxyl_Radical Fenton Reaction Lipid_Peroxidation Lipid Peroxidation Hydroxyl_Radical->Lipid_Peroxidation Membrane_Damage Membrane Damage Lipid_Peroxidation->Membrane_Damage Cell_Death Cell Death Membrane_Damage->Cell_Death

Caption: Mechanism of Photosystem I inhibition and subsequent ROS-induced cellular damage.

The reduced herbicide radical then rapidly reacts with molecular oxygen to produce a superoxide radical. This initiates a cascade of reactive oxygen species (ROS) formation, including hydrogen peroxide and the highly damaging hydroxyl radical.[6][7][8][9][10] These ROS molecules indiscriminately attack cellular components, leading to lipid peroxidation, membrane leakage, and ultimately, rapid cell death.[6][7][8][9][10]

Experimental Protocols

To quantitatively assess and compare the inhibitory effects of this compound, Paraquat, and Diquat on Photosystem I, the following experimental workflow is recommended.

Experimental Workflow for PSI Inhibition Assay cluster_Preparation 1. Sample Preparation cluster_Assay 2. Photosystem I Activity Assay cluster_Analysis 3. Data Analysis A Plant Material (e.g., Spinach) B Homogenization in Isolation Buffer A->B C Filtration and Centrifugation B->C D Chloroplast Isolation C->D E Prepare Reaction Mixture: - Isolated Chloroplasts - DCPIP (electron donor) - Ascorbate (reduces DCPIP) - Methyl Viologen (electron acceptor) D->E F Incubate with varying concentrations of: - this compound - Paraquat - Diquat E->F G Expose to light to initiate PSI activity F->G H Measure rate of Methyl Viologen reduction (e.g., spectrophotometrically via NADPH oxidation or oxygen consumption) G->H I Plot % Inhibition vs. Herbicide Concentration H->I J Calculate IC50 values for each herbicide I->J K Compare IC50 values to determine relative potency J->K

Caption: Experimental workflow for comparing the inhibitory effects of herbicides on Photosystem I.

Detailed Methodologies

1. Isolation of Intact Chloroplasts:

  • Plant Material: Use fresh, healthy spinach leaves, kept in the dark for at least one hour before use to reduce starch content.

  • Isolation Buffer: Prepare a chilled isolation buffer (e.g., 0.33 M sorbitol, 50 mM HEPES-KOH pH 7.6, 2 mM EDTA, 1 mM MgCl2, and 0.1% BSA).

  • Homogenization: Homogenize the leaves in the isolation buffer using a blender with short bursts to minimize damage to the chloroplasts.

  • Filtration: Filter the homogenate through several layers of cheesecloth or miracloth to remove large debris.

  • Centrifugation: Centrifuge the filtrate at a low speed (e.g., 200 x g for 2 minutes) to pellet cell debris. Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 1000 x g for 7 minutes) to pellet the chloroplasts.

  • Purification (Optional): For higher purity, resuspend the chloroplast pellet and layer it onto a Percoll gradient before centrifugation.

2. Photosystem I Activity Assay (Spectrophotometric Method):

This assay measures the rate of oxygen consumption resulting from the transfer of electrons from an artificial donor to an artificial acceptor via PSI.

  • Reaction Mixture: In a temperature-controlled cuvette, prepare a reaction mixture containing:

    • Chloroplast suspension (equivalent to 10-20 µg chlorophyll/mL)

    • Assay buffer (e.g., 50 mM HEPES-KOH pH 7.6, 2 mM MgCl2, 10 mM NaCl)

    • 10 µM DCMU (to block electron flow from Photosystem II)

    • 1 mM Sodium Ascorbate

    • 100 µM DCPIP (2,6-dichlorophenolindophenol)

    • 1 mM Sodium Azide (to inhibit catalase)

    • 0.5 mM Methyl Viologen (Paraquat can be used as the acceptor)

  • Inhibitor Addition: Add varying concentrations of this compound, Paraquat, or Diquat to the reaction mixture. Include a control with no herbicide.

  • Measurement: Place the cuvette in a spectrophotometer equipped with an oxygen electrode or a Clark-type electrode. Illuminate the sample with actinic light (e.g., >650 nm) and record the rate of oxygen consumption. Alternatively, the photoreduction of methyl viologen can be coupled to the oxidation of NADPH, and the decrease in absorbance at 340 nm can be monitored.

  • Data Analysis: Calculate the percentage of inhibition for each herbicide concentration relative to the control. Plot the percent inhibition against the logarithm of the herbicide concentration and determine the IC50 value (the concentration that causes 50% inhibition) using a suitable regression analysis.

Conclusion

References

Morfamquat's Distinct Mode of Action: A Comparative Analysis with Other Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mode of action of Morfamquat, a quaternary ammonium herbicide, with other major classes of herbicides. By examining its unique mechanism of action at the molecular level and comparing its performance through available experimental data, this document aims to offer a clear perspective for researchers in weed science and herbicide development.

Executive Summary

This compound belongs to the bipyridylium chemical family and acts as a Photosystem I (PSI) inhibitor.[1][2] Its primary mode of action involves the diversion of electrons from the PSI electron transport chain, leading to the generation of highly reactive oxygen species (ROS). This cascade of oxidative stress results in rapid cell membrane disruption and subsequent plant death. This mechanism contrasts sharply with other herbicide classes that target different metabolic pathways, such as amino acid synthesis, lipid synthesis, or hormonal regulation. While direct comparative efficacy data for the now obsolete this compound is scarce, its action is analogous to its close chemical relatives, paraquat and diquat. Understanding these differences is crucial for developing novel herbicides and managing herbicide resistance.

Comparative Analysis of Herbicide Modes of Action

The primary distinction between this compound and other herbicides lies in its target site and the subsequent physiological effects. The following table summarizes these differences, with data for the bipyridylium class represented by its more studied relatives, paraquat and diquat.

Herbicide Class Example Active Ingredient(s) Primary Target Site Primary Physiological Effect Speed of Action Translocation
Photosystem I Inhibitors This compound, Paraquat, DiquatPhotosystem I (PSI) electron transport chainGeneration of reactive oxygen species (ROS), leading to rapid cell membrane destruction (lipid peroxidation)Very Rapid (hours to days)Contact (limited)
EPSP Synthase Inhibitors Glyphosate5-enolpyruvylshikimate-3-phosphate (EPSP) synthaseInhibition of aromatic amino acid synthesisSlow (days to weeks)Systemic
Glutamine Synthetase Inhibitors Glufosinate-ammoniumGlutamine SynthetaseInhibition of amino acid metabolism and ammonia accumulationModerate to Rapid (days)Contact (limited)
ACCase Inhibitors Clodinafop-propargyl, Fenoxaprop-p-ethylAcetyl-CoA carboxylase (ACCase)Inhibition of fatty acid synthesisSlow (days to weeks)Systemic
ALS/AHAS Inhibitors Imazethapyr, ThifensulfuronAcetolactate synthase (ALS) / Acetohydroxyacid synthase (AHAS)Inhibition of branched-chain amino acid synthesisSlow (days to weeks)Systemic
Synthetic Auxins 2,4-D, DicambaAuxin binding proteinsDisruption of hormonal balance, leading to uncontrolled growthModerate (days)Systemic
Photosystem II Inhibitors Atrazine, DiuronD1 protein of the Photosystem II (PSII) complexInhibition of photosynthetic electron transportModerate to Slow (days to weeks)Systemic (root uptake) or Contact (foliar uptake)

Quantitative Performance Data

Direct quantitative comparisons involving this compound are limited in recent literature. However, studies comparing its close relative, paraquat, with other broad-spectrum herbicides provide valuable insights into the performance of PSI inhibitors.

Table 2.1: Comparative Efficacy of Broad-Spectrum Herbicides in Oil Palm Plantations [3]

Herbicide Application Rate (g a.i. ha-1) Weed Growth Reduction (%) at 8 WAT *Duration of Effective Weed Control (Weeks) Primary Mode of Action
Paraquat20056.76.8Photosystem I Inhibition
40072.88.8
60078.39.8
80083.210.8
Glufosinate-ammonium20085.311.3Glutamine Synthetase Inhibition
40095.814.3
60099.015.3
80099.015.8
Glyphosate40088.512.3EPSP Synthase Inhibition
80098.715.3
120099.015.8
160099.016.0

*WAT: Weeks After Treatment

Table 2.2: Efficacy of Herbicides on Post-Emergence Weeds in Cotton Fields [4]

Herbicide Application Rate (L ha-1) Mean Weed Density Reduction (%) *Primary Mode of Action
Paraquat168.7Photosystem I Inhibition
Glyphosate375.4EPSP Synthase Inhibition
Dicamba182.1Synthetic Auxin
S-metolachlor1.555.3Long-chain fatty acid synthesis inhibition

*Mean reduction across pigweed, Canada thistle, barnyardgrass, and field bindweed.

Experimental Protocols

Whole-Plant Herbicide Efficacy Bioassay

This protocol outlines a standard method for assessing the efficacy of a herbicide on a target weed species.

  • Plant Material: Seeds of the target weed species are germinated and grown in pots containing a standardized soil mix under controlled greenhouse conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).

  • Herbicide Application: Herbicides are applied at a specified growth stage (e.g., 3-4 leaf stage). A range of doses, including a non-treated control and rates above and below the recommended field rate, are applied using a calibrated cabinet sprayer to ensure uniform coverage.

  • Data Collection:

    • Visual Injury Assessment: Plant injury is visually rated at set intervals (e.g., 3, 7, 14, and 21 days after treatment) on a scale of 0% (no effect) to 100% (plant death).

    • Biomass Reduction (GR50): At the end of the experiment (e.g., 21 days after treatment), the above-ground biomass of the treated plants is harvested, dried in an oven at 70°C for 72 hours, and weighed. The dose required to reduce plant growth by 50% (GR50) is calculated using dose-response curve analysis.

    • Mortality (LD50): The number of surviving plants is counted, and the dose required to kill 50% of the plants (LD50) is determined.

Measurement of Lipid Peroxidation (TBARS Assay)

This protocol measures malondialdehyde (MDA), a secondary product of lipid peroxidation, as an indicator of cell membrane damage.

  • Sample Collection: Leaf tissue (approximately 0.2 g) is harvested from control and herbicide-treated plants at various time points after application and immediately frozen in liquid nitrogen.

  • Homogenization: The tissue is ground to a fine powder in a pre-chilled mortar and pestle with 2 mL of 0.1% (w/v) trichloroacetic acid (TCA).

  • Centrifugation: The homogenate is centrifuged at 10,000 x g for 10 minutes at 4°C.

  • Reaction: 0.5 mL of the supernatant is mixed with 1.5 mL of 0.5% (w/v) thiobarbituric acid (TBA) in 20% (w/v) TCA.

  • Incubation: The mixture is heated at 95°C for 30 minutes and then quickly cooled on ice.

  • Measurement: The absorbance of the supernatant is measured at 532 nm and 600 nm (to correct for non-specific turbidity).

  • Calculation: The concentration of MDA is calculated using its extinction coefficient (155 mM-1 cm-1) and expressed as nmol g-1 fresh weight.

Visualizing the Differences: Mode of Action and Experimental Workflow

Mode of Action of this compound (Photosystem I Inhibition)

morfamquat_moa cluster_chloroplast Chloroplast Stroma PSI Photosystem I (P700) Fd Ferredoxin PSI->Fd e- transfer This compound This compound Fd->this compound e- diversion O2 O2 This compound->O2 e- transfer ROS Reactive Oxygen Species (O2•-, H2O2, •OH) Membrane_Damage Cell Membrane Damage (Lipid Peroxidation) ROS->Membrane_Damage causes O2->ROS Light Light Light->PSI excites

Caption: this compound intercepts electrons from Photosystem I, generating reactive oxygen species.

Comparison of Primary Herbicide Target Sites

herbicide_targets cluster_pathways Plant Metabolic Pathways Photosynthesis Photosynthesis AA_Synth Amino Acid Synthesis Lipid_Synth Lipid Synthesis Growth_Reg Growth Regulation This compound This compound (PSI Inhibitor) This compound->Photosynthesis Glyphosate Glyphosate (EPSPS Inhibitor) Glyphosate->AA_Synth ACCase_Inhib ACCase Inhibitors ACCase_Inhib->Lipid_Synth Auxins Synthetic Auxins Auxins->Growth_Reg PSII_Inhib PSII Inhibitors PSII_Inhib->Photosynthesis exp_workflow Start Plant Cultivation Herbicide_App Herbicide Application (Dose-Response) Start->Herbicide_App Data_Collection Data Collection (Visual Injury, Biomass) Herbicide_App->Data_Collection Analysis Statistical Analysis (LD50, GR50) Data_Collection->Analysis End Results Analysis->End

References

Validating Neurotoxic Effects: A Comparative Guide to Paraquat in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Note on Morfamquat: While this guide focuses on the validation of neurotoxic effects, specific experimental data on this compound in animal models is limited in the current scientific literature. Therefore, this guide will focus on the extensively studied and structurally similar bipyridyl herbicide, Paraquat, as a representative model for inducing and evaluating neurotoxicity. The methodologies and findings presented for Paraquat can serve as a foundational framework for designing and interpreting future studies on this compound.

Comparative Analysis of Neurotoxic Effects

Paraquat is a widely used herbicide that has been extensively studied as a neurotoxic agent in various animal models. Its administration is known to induce selective degeneration of dopaminergic neurons in the substantia nigra, a key pathological hallmark of Parkinson's disease.[1][2][3] This has led to its use in creating animal models to study the mechanisms of neurodegeneration and to test potential therapeutic interventions. The following tables summarize the quantitative effects of Paraquat compared to other well-established neurotoxins.

Neurotoxin Animal Model Dosage and Administration Effect on Dopaminergic Neurons (Substantia Nigra) Behavioral Deficits
Paraquat C57BL/6 Mice10 mg/kg, intraperitoneal, once a week for 3 weeks[1][3]~25-40% loss of Tyrosine Hydroxylase (TH)-positive neurons[1][3]Reduced ambulatory activity[4]
MPTP C57BL/6 Mice15 mg/kg, subcutaneous, two injections 10 hours apart[1]~27-30% decrease in striatal and midbrain TH immunoreactivity[1]Significant motor impairments
Rotenone Lewis Rats2.5-3.0 mg/kg/day, intravenous, for 5-7 days~30-50% reduction in TH immunoreactivity in substantia nigra and striatum[1]Motor deficits
Neurochemical Alterations in the Striatum
Neurotoxin Dopamine (DA) Levels DOPAC & HVA Levels (DA metabolites)
Paraquat Variable results, some studies report no significant change[5]Variable results, some studies report no significant change[5]
MPTP Significant reduction[5]Significant reduction[5]
Rotenone Significant reductionSignificant reduction

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of neurotoxicity studies. Below are representative protocols for inducing and assessing the neurotoxic effects of Paraquat in a mouse model.

Protocol 1: Paraquat Administration to C57BL/6 Mice
  • Animal Model: Male C57BL/6 mice, 8-12 months old.[1]

  • Reagent Preparation: Prepare a solution of Paraquat dichloride in sterile saline (0.9% NaCl).

  • Administration: Administer Paraquat at a dose of 10 mg/kg via intraperitoneal (i.p.) injection.[1][3]

  • Dosing Schedule: Injections are performed once a week for a total of three weeks.[1][3]

  • Control Group: Administer an equivalent volume of sterile saline to the control group of mice.

  • Post-Injection Monitoring: Monitor the animals for any signs of distress or toxicity.

  • Sacrifice and Tissue Collection: One day after the final injection, euthanize the animals and collect brain tissue for subsequent analysis.[1]

Protocol 2: Assessment of Motor Deficits - Rotarod Test
  • Apparatus: An accelerating rotarod treadmill.

  • Acclimation and Training: For 2-3 consecutive days before the first Paraquat injection, train the mice on the rotarod. Each training session consists of three trials with an inter-trial interval of at least 15 minutes.

  • Testing: One week after the final Paraquat injection, test the mice on the rotarod. The rod should accelerate from a starting speed to a final speed over a set period.

  • Data Collection: Record the latency to fall from the rod for each mouse. A shorter latency to fall in the Paraquat-treated group compared to the control group indicates a motor deficit.

Protocol 3: Immunohistochemical Analysis of Dopaminergic Neurons
  • Tissue Preparation: Perfuse the mice with 4% paraformaldehyde (PFA) and post-fix the brains in PFA overnight. Subsequently, cryoprotect the brains in a sucrose solution.

  • Sectioning: Cut coronal sections of the substantia nigra (typically 30-40 µm thick) using a cryostat or vibratome.

  • Immunostaining:

    • Block non-specific binding sites using a blocking solution (e.g., normal goat serum in PBS with Triton X-100).

    • Incubate the sections with a primary antibody against Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons.

    • Wash the sections and incubate with a biotinylated secondary antibody.

    • Amplify the signal using an avidin-biotin complex (ABC) reagent.

    • Visualize the staining using a chromogen such as 3,3'-diaminobenzidine (DAB).

  • Quantification: Use stereological methods to count the number of TH-positive neurons in the substantia nigra pars compacta. A significant reduction in the number of TH-positive cells in the Paraquat-treated group compared to the control group indicates neurodegeneration.[5]

Protocol 4: Neurochemical Analysis by HPLC
  • Sample Preparation: Dissect the striatum from the collected brain tissue and homogenize it in an appropriate buffer.

  • HPLC Analysis: Use high-performance liquid chromatography (HPLC) with electrochemical detection to quantify the levels of dopamine and its metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA).

  • Data Analysis: Compare the levels of these neurochemicals between the Paraquat-treated and control groups.

Visualizing Experimental Workflow and Signaling Pathways

To aid in the understanding of the experimental process and the underlying molecular mechanisms, the following diagrams are provided.

G cluster_0 Animal Preparation cluster_1 Neurotoxin Administration cluster_2 Post-Treatment Assessment cluster_3 Analysis Acclimation Acclimation Baseline Behavioral Testing Baseline Behavioral Testing Acclimation->Baseline Behavioral Testing Paraquat (10 mg/kg, i.p.) Paraquat (10 mg/kg, i.p.) Baseline Behavioral Testing->Paraquat (10 mg/kg, i.p.) Saline (Control) Saline (Control) Baseline Behavioral Testing->Saline (Control) Weekly for 3 Weeks Weekly for 3 Weeks Paraquat (10 mg/kg, i.p.)->Weekly for 3 Weeks Behavioral Testing (e.g., Rotarod) Behavioral Testing (e.g., Rotarod) Weekly for 3 Weeks->Behavioral Testing (e.g., Rotarod) Saline (Control)->Weekly for 3 Weeks Sacrifice and Tissue Collection Sacrifice and Tissue Collection Behavioral Testing (e.g., Rotarod)->Sacrifice and Tissue Collection Histology (TH Staining) Histology (TH Staining) Sacrifice and Tissue Collection->Histology (TH Staining) Neurochemistry (HPLC) Neurochemistry (HPLC) Sacrifice and Tissue Collection->Neurochemistry (HPLC) Histology (TH Staining)->Neurochemistry (HPLC)

Caption: Experimental workflow for a Paraquat-induced neurotoxicity study in mice.

G cluster_0 Extracellular cluster_1 Dopaminergic Neuron Paraquat Paraquat Redox_Cycling Redox Cycling Paraquat->Redox_Cycling Uptake ROS Reactive Oxygen Species (ROS) Generation Redox_Cycling->ROS Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Mitochondrial_Dysfunction->Oxidative_Stress Neuronal_Damage Neuronal Damage & Apoptosis Oxidative_Stress->Neuronal_Damage

Caption: Simplified signaling pathway of Paraquat-induced neurotoxicity.

References

Safety Operating Guide

Navigating the Safe Disposal of Morfamquat: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. Morfamquat, an obsolete quaternary ammonium herbicide, requires careful consideration for its disposal due to its inherent toxicity.[1][2] This guide provides essential, step-by-step procedural information for the safe and compliant management of this compound waste.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE) is mandatory. This includes, but is not limited to:

  • Safety goggles or a face shield

  • Chemical-resistant gloves

  • A lab coat

  • In case of potential aerosol generation, a respirator should be used.

All handling of this compound, including preparation for disposal, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.

Quantitative Data Summary for this compound Hazard Profile

For a quick reference, the following table summarizes key hazard information for this compound.

Hazard IdentificationDescriptionSource
Acute Toxicity Moderately toxic to mammals.[1][2]
Neurotoxicity Identified as a neurotoxin.[1][2]
Irritation Known skin and eye irritant.[1][2]
Regulatory Status Not approved for use in Great Britain and the European Union.[1][2]

Experimental Protocols: General Procedure for this compound Waste Disposal

Due to its classification as an obsolete and hazardous pesticide, specific, validated protocols for the chemical neutralization of this compound in a laboratory setting are not available. The recommended and required method for disposal is through a licensed hazardous waste management company. The following steps provide a general framework for the safe handling and preparation of this compound waste for professional disposal.

Step 1: Waste Identification and Segregation

  • Clearly label a dedicated waste container with "Hazardous Waste: this compound".

  • Do not mix this compound waste with other chemical waste streams to avoid unintended reactions.

Step 2: Containerization

  • Use a chemically resistant, leak-proof container with a secure lid for collecting this compound waste.

  • Ensure the container is in good condition and compatible with this compound.

Step 3: Storage

  • Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • The storage area should be clearly marked as a hazardous waste accumulation point.

Step 4: Documentation

  • Maintain a log of the accumulated this compound waste, noting the quantity and date of accumulation.

  • Consult your institution's environmental health and safety (EHS) office for specific documentation requirements.

Step 5: Professional Disposal

  • Contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for pickup and disposal.

  • Provide them with all necessary information regarding the waste, including its identity and quantity. High-temperature incineration is often the required disposal method for such obsolete pesticides.[3]

Note: Never attempt to dispose of this compound down the drain or in regular trash. This is unsafe, environmentally harmful, and likely illegal.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste from a laboratory setting.

Morfamquat_Disposal_Workflow cluster_lab Laboratory Procedures cluster_disposal Professional Disposal A Step 1: Identify & Segregate this compound Waste B Step 2: Use a Labeled, Leak-Proof Container A->B Containerize C Step 3: Store in a Designated Secure Area B->C Store Safely D Step 4: Maintain Accurate Documentation C->D Document E Step 5: Contact EHS or Licensed Disposal Vendor D->E Initiate Disposal F Arrange for Waste Pickup E->F G Final Disposal (e.g., High-Temperature Incineration) F->G

References

Personal protective equipment for handling Morfamquat

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE ACTION: Morfamquat is a moderately toxic herbicide that can cause significant harm upon exposure. It is identified as a neurotoxin and a skin and eye irritant.[1][2] Strict adherence to the following personal protective equipment (PPE), handling, and disposal protocols is mandatory to ensure personnel safety and environmental protection.

Researchers, scientists, and drug development professionals must treat this compound with extreme caution. Although obsolete and not widely used, its handling requires stringent safety measures analogous to those for other highly toxic quaternary ammonium herbicides like Paraquat.[1][2] The following guidance provides a direct, procedural framework for the safe management of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

The selection and proper use of PPE is the most critical line of defense against this compound exposure. Personnel must be trained in the correct donning, doffing, and maintenance of all required PPE.

Table 1: Required Personal Protective Equipment for Handling this compound

PPE CategoryMinimum RequirementSpecifications and Use
Hand Protection Chemical-resistant gloves (unlined, elbow-length)Nitrile, butyl, or neoprene gloves provide good protection.[3] Avoid leather or cotton gloves, which can absorb the chemical.[3] Inspect gloves for any signs of degradation or puncture before each use. Wash the exterior of gloves before removal.
Body Protection Chemical-resistant coveralls over regular work attireWear a long-sleeved coverall.[4][5] For mixing or handling concentrates where splashing is a risk, a chemical-resistant apron should be worn over the coveralls.[3]
Eye and Face Protection Safety goggles and a face shieldUse snug-fitting, non-fogging safety goggles that provide protection against chemical splashes.[3][6] A full-face shield must be worn over the goggles when handling liquid formulations or there is a significant risk of splashing.[3]
Respiratory Protection NIOSH-approved respiratorA respirator is required when handling this compound powder or creating aerosols.[7] The specific type of cartridge should be selected based on a risk assessment of the planned procedure.
Foot Protection Chemical-resistant footwearWear chemical-resistant boots with pant legs worn outside of the boots to prevent contamination.[6] Leather or canvas shoes are not permissible.[6]

Operational Plan for Handling this compound

All handling of this compound must be conducted in a designated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[7] The work area should be prepared with absorbent pads to contain any potential spills.[7]

Experimental Protocol: Preparation of a this compound Solution

  • Preparation: Designate a certified chemical fume hood for the procedure. Cover the work surface with absorbent, plastic-backed pads.

  • PPE: Don all required PPE as specified in Table 1.

  • Weighing: If starting with a solid form, carefully weigh the required amount of this compound in the fume hood. Avoid creating dust.

  • Solution Preparation: Slowly add the this compound to the solvent in a suitable container. Use a magnetic stirrer to aid dissolution and avoid splashing.

  • Post-handling: After the procedure, wipe down all surfaces in the fume hood with a suitable decontaminant.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Remove gloves last and wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Table 2: this compound Waste Disposal Guidelines

Waste TypeDisposal Procedure
Unused this compound Collect in a clearly labeled, sealed, and compatible hazardous waste container.[7] Do not mix with other waste streams unless compatibility is confirmed.
Contaminated Labware (e.g., glassware, plasticware) Triple-rinse with a suitable solvent. The first two rinsates should be collected as hazardous waste. Dispose of the cleaned labware according to standard laboratory procedures.
Contaminated PPE and Consumables (e.g., gloves, absorbent pads) Place all contaminated disposable items in a designated hazardous waste bag within the fume hood.[7] Seal the bag and place it in a secondary container for hazardous waste pickup.
Spills In case of a small spill within the fume hood, use an appropriate absorbent material to contain it. All materials used for cleanup must be disposed of as hazardous waste.[7] For larger spills, evacuate the area and contact the institution's safety office immediately.

Incineration is the recommended disposal method for this compound, though this is often managed by specialized hazardous waste disposal services.[8]

Workflow for Safe Handling and Disposal of this compound

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase cluster_cleanup Post-Handling Cleanup A Conduct Risk Assessment B Designate Handling Area (Chemical Fume Hood) A->B C Assemble All Necessary PPE B->C D Don PPE Correctly C->D Proceed to Handling E Prepare Work Surface (Absorbent Pads) D->E F Handle this compound (Weighing, Mixing, etc.) E->F G Segregate Waste (Unused Chemical, Contaminated PPE, Sharps) F->G Generate Waste K Decontaminate Work Area F->K Complete Experiment H Package and Label Hazardous Waste G->H I Store Waste in Designated Area H->I J Arrange for Professional Disposal I->J M Wash Hands Thoroughly L Doff PPE Correctly K->L L->M

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.